molecular formula C4H5N3O B010225 Isocytosine CAS No. 107646-85-5

Isocytosine

Cat. No.: B010225
CAS No.: 107646-85-5
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155831-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isocytosine: A Comprehensive Technical Guide to its Chemical Structure and Tautomeric Forms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a compelling area of study due to its distinct tautomeric properties. This in-depth technical guide explores the chemical structure of this compound, focusing on its tautomeric forms and the equilibrium that governs their interconversion. We will examine the experimental and computational methodologies employed to characterize these tautomers and discuss the profound implications of this compound's tautomerism in fields such as drug development and synthetic biology. This document serves as an authoritative resource, grounded in scientific literature, for professionals navigating the complexities of this significant molecule.

Introduction to this compound: A Non-Canonical Nucleobase of Interest

This compound, systematically named 2-aminopyrimidin-4(1H)-one, is a pyrimidine derivative that has attracted considerable scientific attention.[1][2] Its variance in the arrangement of the amino and carbonyl groups compared to cytosine results in unique hydrogen bonding capabilities and a more intricate tautomeric landscape. A thorough understanding of the equilibrium between its different isomeric forms is crucial for predicting its behavior in biological systems and for the rational design of novel molecules with targeted functions.

The unique properties of this compound have been leveraged in the expansion of the genetic alphabet, where it can form a stable base pair with isoguanine. This has paved the way for the creation of synthetic genetic polymers with novel functionalities. Moreover, the this compound scaffold is a constituent of various therapeutic agents, underscoring the importance of a detailed comprehension of its fundamental chemical characteristics.[3]

The Chemical Structure and Tautomerism of this compound

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a central feature of this compound's chemistry.[4] These isomers, or tautomers, differ in the location of a proton and a double bond. For this compound, the key tautomeric equilibrium involves the amino-oxo, imino-oxo, and to a lesser extent, the amino-hydroxy forms.

The Major Tautomeric Forms

In solution, this compound primarily exists as a mixture of two principal tautomers: the amino-oxo and the imino-oxo forms.[5][6]

  • Amino-oxo form (2-amino-1H-pyrimidin-4-one): This tautomer is generally the most stable and predominant form in both the solid state and in aqueous solution.[7] It is characterized by an amino group at the 2-position and a carbonyl group at the 4-position.

  • Imino-oxo form (2-imino-2,3-dihydro-1H-pyrimidin-4-one): In this form, a proton has shifted from the exocyclic amino group to the N1 nitrogen of the pyrimidine ring, creating an imino group at the 2-position.

The relative abundance of these tautomers is influenced by factors such as the solvent, temperature, and pH.

A third, less populated tautomer is also part of the equilibrium:

  • Amino-hydroxy form (2-amino-pyrimidin-4-ol): This enol tautomer results from the migration of a proton from the N3 position to the carbonyl oxygen. It is typically present in very low concentrations in aqueous solutions.

The equilibrium between these forms is of paramount importance as it defines the molecule's hydrogen bond donor and acceptor sites, which in turn dictates its interactions with other molecules.

Visualization of Tautomeric Forms

The tautomeric equilibrium of this compound can be depicted as follows:

Caption: Tautomeric forms of this compound in equilibrium.

Experimental and Computational Characterization of this compound Tautomers

A synergistic approach combining experimental and computational methods is crucial for a comprehensive understanding of this compound's tautomeric behavior.

Experimental Methodologies

NMR spectroscopy is a powerful technique for investigating tautomerism in solution.[5] The relative populations of different tautomers can be quantified by analyzing chemical shifts, coupling constants, and signal integrations. Furthermore, variable-temperature NMR experiments can provide valuable thermodynamic insights into the equilibrium.[5]

Protocol for 1H NMR Analysis of this compound Tautomerism:

  • Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

  • Data Acquisition: 1H NMR spectra are recorded at a series of temperatures, ensuring that thermal equilibrium is reached at each step.

  • Spectral Analysis:

    • Proton signals for each tautomer are identified and assigned.

    • The relative populations of the tautomers are determined by integrating their corresponding signals.

  • Thermodynamic Analysis:

    • The equilibrium constant (Keq) is calculated at each temperature.

    • A van 't Hoff plot (ln(Keq) vs. 1/T) is constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

UV-Vis spectroscopy is sensitive to changes in the electronic structure that occur during tautomerization. Each tautomer exhibits a unique absorption spectrum, and by analyzing these spectra under varying conditions (e.g., pH, solvent), the predominant tautomeric forms can be identified.[3]

X-ray crystallography provides unambiguous structural information for molecules in the solid state.[8] Crystal structure analyses of this compound have confirmed the presence of specific tautomers and their hydrogen-bonding networks within the crystal lattice.[3][8] It is important to recognize that the solid-state conformation may not directly reflect the tautomeric populations present in solution.

Computational Approaches

Quantum chemical calculations, especially those employing density functional theory (DFT), are indispensable for studying the tautomerism of this compound.[5] These computational methods allow for:

  • Calculation of relative tautomer energies and stabilities, enabling the prediction of the most stable form in the gas phase.

  • Simulation of solvent effects on the tautomeric equilibrium through the use of implicit or explicit solvent models.

  • Prediction of spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental data.

Workflow for Computational Analysis of this compound Tautomerism:

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy (Higher-Level Theory) freq_calc->energy_calc solvation_model Incorporate Solvation Model (e.g., PCM) energy_calc->solvation_model spectroscopy_pred Predict Spectroscopic Properties (e.g., NMR shifts) solvation_model->spectroscopy_pred analysis Analyze Relative Stabilities and Spectroscopic Data spectroscopy_pred->analysis

Caption: A representative computational workflow for the study of this compound tautomerism.

Summary of Tautomer Ratios

The relative populations of this compound tautomers are highly sensitive to the surrounding environment. The following table provides a general overview based on experimental and computational findings.

TautomerGas Phase (Predicted)Aprotic Solvent (e.g., DMSO)Aqueous Solution
Amino-oxo MajorMajorMajor[7]
Imino-oxo MinorMinorSignificant[6][7]
Amino-hydroxy Very MinorVery MinorVery Minor

Note: The precise ratios can be influenced by temperature and pH.

Implications in Drug Development and Chemical Biology

The tautomeric behavior of this compound has significant consequences for its use in drug design and chemical biology.

  • Molecular Recognition: The hydrogen bonding pattern of this compound is dictated by its tautomeric form, which is critical for its interaction with biological targets. For example, the amino-oxo tautomer can donate hydrogen bonds from the amino group and N1-H, and accept a hydrogen bond at the carbonyl oxygen and N3. The imino-oxo tautomer offers a different array of hydrogen bonding possibilities.

  • Drug Design: When developing drugs containing the this compound moiety, it is essential to consider the tautomeric equilibrium. The biologically active conformation may not be the most stable tautomer in an isolated state. Computational modeling can be used to predict the probable tautomeric form within a protein's active site.

  • Expanded Genetic Alphabet: In synthetic biology, this compound is utilized as a non-canonical base that pairs with isoguanine. The fidelity of this base pairing relies on both molecules adopting the appropriate tautomeric forms to maintain the correct Watson-Crick geometry.

Conclusion

The chemical structure and tautomerism of this compound are intricate and of significant scientific interest. A thorough understanding of the equilibrium between its various tautomeric forms is crucial for researchers in diverse fields. The synergistic use of experimental techniques, such as NMR spectroscopy, and advanced computational methods provides the necessary tools to unravel the subtle factors governing this equilibrium. A deep appreciation for the fundamental chemical properties of molecules like this compound will continue to be a driving force for innovation in the development of novel therapeutics and synthetic biological systems.

References

  • Tautomerism of Guanine Analogues. MDPI. Available at: [Link]

  • Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available at: [Link]

  • Tautomerism of uracil, cytosine, this compound, and some of their thio‐derivatives. Scilit. Available at: [Link]

  • The crystal and molecular structure of this compound. IUCr Journals. Available at: [Link]

  • Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. Available at: [Link]

  • Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. PMC - NIH. Available at: [Link]

  • Complex formation of this compound tautomers with PdII and PtII. PubMed. Available at: [Link]

  • The molecular structure of keto and enol tautomers of this compound,... ResearchGate. Available at: [Link]

  • Tautomerism in Cytosine and Uracil: An Experimental and Theoretical Core Level Spectroscopic Study. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Fig. 6 Tautomers of 2-pyrimidinamine and of this compound.... ResearchGate. Available at: [Link]

  • Experimental and theoretical study of the cytosine tautomerism through excited states. Journal of Molecular Modeling. Available at: [Link]

  • Tautomerism of pyrimidine bases—uracil, cytosine, this compound: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

  • Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science (RSC Publishing). Available at: [Link]

  • Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations. PMC. Available at: [Link]

  • This compound. Wikipedia. Available at: [Link]

  • Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. Available at: [Link]

  • DNA and Tautomeric Shifts. Bio Basics - YouTube. Available at: [Link]

  • This compound. American Chemical Society. Available at: [Link]

Sources

The Role of Isocytosine in the Hachimoji 8-Letter RNA Genetic Alphabet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of isocytosine, a key synthetic nucleobase, and its integral function within the Hachimoji expanded genetic information system. We will explore its physicochemical properties, its specific pairing with isoguanine, the technical challenges and solutions for its enzymatic incorporation into RNA, and its role in the formation of functional biomolecules, offering insights for applications in synthetic biology, diagnostics, and therapeutics.

Beyond Nature: The Imperative for an Expanded Genetic Alphabet

The central dogma of molecular biology is founded on a four-letter genetic alphabet (G, A, C, T/U) that stores and transmits biological information through specific hydrogen-bonding pairs: Guanine with Cytosine (G:C) and Adenine with Thymine (A:T).[1] While this system has proven immensely successful in nature, the principles of chemical recognition are not limited to these four structures. The development of Artificially Expanded Genetic Information Systems (AEGIS) seeks to increase the information density and functional potential of nucleic acids by introducing novel, synthetic nucleobases.[2]

The Hachimoji ("eight letters" in Japanese) system represents a landmark achievement in this field, creating a stable and functional eight-letter DNA and RNA alphabet with four distinct, orthogonal base pairs.[1][3][4] This expansion doubles the information storage capacity of DNA and opens new avenues for creating novel functional molecules and materials.

The Hachimoji System: An Orthogonal Four-Pair Genetic Code

The Hachimoji alphabet incorporates the four canonical bases (G, A, C, T) and four synthetic bases: 6-amino-5-nitropyridin-2-one (Z ), 2-aminoimidazo[1,2a][1][5][6]triazin-4(1H)-one (P ), isoguanine (B ), and this compound (S ).[1][7] These were rationally designed to form two new, independent base pairs, P:Z and S:B , that are structurally and thermodynamically compatible with the natural A:T and G:C pairs within a standard double helix.[8][9]

The defining feature of this system is its orthogonality; each base pairs predictably and specifically only with its designated partner, governed by a unique pattern of hydrogen bond donors and acceptors. This prevents cross-pairing and ensures the fidelity of information storage and retrieval, a principle Erwin Schrödinger theorized as necessary for any biopolymer that supports Darwinian evolution.[1][8]

Hachimoji_Base_Pairs cluster_Natural Natural Pairs cluster_Synthetic Synthetic Pairs A Adenine (A) N-H N T Thymine (T) O N-H A:a1->T:d1 A:d1->T:a1 G Guanine (G) N-H O N-H C Cytosine (C) O N-H N G:a1->C:d1 G:d1->C:a1 G:d2->C:a2 S This compound (S) N-H N O B Isoguanine (B) N N-H N-H S:a1->B:d1 S:d1->B:a1 S:d2->B:a2 P P N-H N N-H Z Z O N-H O P:a1->Z:d1 P:d1->Z:a1 P:d2->Z:a2

Figure 1: Hydrogen bonding patterns of the four orthogonal base pairs in the Hachimoji genetic alphabet.

This compound (S): A Cornerstone of the Expanded Alphabet

This compound, also known as 2-aminouracil, is a structural isomer of cytosine and a critical pyrimidine analogue in the Hachimoji system.[10] Its unique arrangement of hydrogen bond donors and acceptors is fundamental to the stability and specificity of the fourth base pair.

The S:B Pair: A Chemically Unique Interaction

This compound (S) pairs with the purine analogue isoguanine (B). The S:B pair is held together by three hydrogen bonds, similar to the G:C pair. However, the spatial arrangement of its hydrogen bond donors and acceptors is distinct from G:C, A:T, and P:Z, ensuring its pairing fidelity.[7] This chemical orthogonality is the foundation of a reliable information system. Studies have demonstrated that the unnatural iso-C/iso-G pair is as stable as a Watson-Crick C/G pair within an oligonucleotide duplex.

Thermodynamic Contribution to Duplex Stability

A genetic system must exhibit predictable thermodynamics to be functional. Extensive studies on Hachimoji DNA duplexes have shown that their stability can be accurately predicted using a nearest-neighbor thermodynamic model, much like natural DNA.[8][9] The S:B pair contributes significantly to duplex stability, with thermodynamic parameters comparable to the natural G:C pair. This predictability is crucial for designing sequences with specific melting temperatures (Tm) for applications in diagnostics, DNA nanotechnology, and data storage.[2]

Base Pair StepΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
GC/CG -10.6-27.2-2.1
SB/BS -9.8-24.4-2.2
AT/TA -7.2-21.3-0.9
PZ/ZP -7.6-20.5-1.2
Table 1: Representative nearest-neighbor thermodynamic parameters for Hachimoji DNA. The stability of the synthetic S:B pair is comparable to the natural G:C pair, demonstrating its robust integration into the expanded genetic system. Data adapted from Hoshika et al., Science (2019).[8]

From Code to Function: Enzymatic Synthesis of Hachimoji RNA

For the information encoded in Hachimoji DNA to be functional, it must be transcribed into RNA. This process presented a significant technical hurdle, specifically related to the enzymatic incorporation of this compound triphosphate (riboSTP).

The Challenge: Polymerase Recognition of this compound

Initial experiments revealed that while native T7 RNA polymerase could incorporate the triphosphates of Z, P, and B opposite their DNA templates, it failed to efficiently incorporate riboSTP opposite a template dB. This failure was hypothesized to stem from the structure of this compound. Polymerases are believed to recognize electron density in the minor groove of the forming duplex, a feature present in all other natural and Hachimoji triphosphate substrates but absent in this compound (S). This lack of recognition stalled the transcription process, preventing the synthesis of complete Hachimoji RNA.

The Solution: An Engineered T7 RNA Polymerase

To overcome this obstacle, researchers engineered variants of the T7 RNA polymerase.[1] A systematic search identified a specific variant, Y639F H784A P266L (nicknamed "FAL"), that demonstrated highly effective incorporation of riboSTP opposite a template dB. This engineered enzyme is less dependent on the minor groove interaction that hindered the wild-type polymerase, enabling the complete transcription of an eight-letter DNA template into its corresponding eight-letter RNA. This breakthrough was a critical step in proving that the Hachimoji system is not just a static information carrier but a dynamic, transcribable system.

transcription_workflow cluster_materials Reaction Components cluster_process Workflow Template Hachimoji DNA Template (containing dG, dA, dC, dT, dZ, dP, dS, dB) Incubate Incubate at 37°C Template->Incubate NTPs 8-Letter NTP Mix (GTP, ATP, CTP, UTP, ZTP, PTP, STP, BTP) NTPs->Incubate Polymerase Engineered FAL T7 RNA Polymerase Polymerase->Incubate Buffer Transcription Buffer (Tris-HCl, MgCl2, DTT, Spermidine) Buffer->Incubate Purify Purify RNA Product (e.g., PAGE purification) Incubate->Purify Transcription Analyze Analyze Transcript (e.g., Mass Spec, RT-Seq) Purify->Analyze Isolation Result Result Analyze->Result Full-Length Hachimoji RNA

Sources

Orthogonal H-Bonding Architectures: The IsoC-IsoG System

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isocytosine Hydrogen Bonding Patterns with Isoguanine Content Type: Technical Whitepaper Author Role: Senior Application Scientist

A Technical Guide to Non-Canonical Base Pairing in Synthetic Biology

Executive Summary

The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A-T, G-C) represents a paradigm shift in synthetic biology and diagnostics. Among the most established "third base pairs" is the This compound (isoC) – Isoguanine (isoG) system.[1] This guide dissects the physicochemical mechanism of isoC-isoG pairing, addresses the critical challenge of tautomeric fidelity, and provides a validated workflow for thermodynamic characterization.

For researchers in drug development and aptamer engineering, mastering the isoC-isoG interface is not merely about adding letters to the code; it is about engineering orthogonality—creating molecular systems that interact exclusively with designed targets while evading natural biological noise.

Part 1: Structural Mechanistics & The "H-Bond Code"

The Orthogonality Principle

The natural G-C pair relies on a specific hydrogen bond donor/acceptor (D/A) pattern. To create a non-standard base pair (UBP) that does not cross-hybridize with natural DNA, the H-bonding pattern must be "shuffled" while maintaining the purine-pyrimidine geometry.

  • Natural G-C Pattern (Major

    
     Minor Groove): 
    
    • Guanine: Acceptor - Donor - Donor (A-D-D)

    • Cytosine: Donor - Acceptor - Acceptor (D-A-A)

  • IsoC-IsoG Pattern (Major

    
     Minor Groove): 
    
    • Isoguanine (Keto): Donor - Donor - Acceptor (D-D-A)

    • This compound: Acceptor - Acceptor - Donor (A-A-D)

This "swapped" arrangement theoretically prevents isoC from pairing with G, and isoG from pairing with C, ensuring orthogonality.

The Tautomeric Challenge (The "Fidelity Bug")

The primary technical hurdle in deploying isoC-isoG systems is tautomerism .

  • The Ideal State: In the keto form, isoG presents the D-D-A pattern required for specific binding to isoC.

  • The Error State: IsoG has a high propensity to shift to its enol tautomer (2-hydroxy form), particularly in non-polar environments or during polymerase incorporation.

  • The Consequence: The enol-isoG presents a D-A-D pattern. This pattern is complementary to Thymine (T) (which presents A-D-A).

    • Result: IsoG can promiscuously pair with T, leading to transition mutations (AT

      
       GC type errors) during PCR amplification.
      
Visualization of the Interface

The following diagram illustrates the H-bond donor/acceptor interfaces and the mechanism of orthogonality vs. mispairing.

H_Bonding_Mechanism cluster_0 Natural G-C Pair (Reference) cluster_1 Synthetic isoC-isoG Pair (Orthogonal) cluster_2 Tautomeric Mispairing (The Risk) G Guanine (A-D-D) C Cytosine (D-A-A) G->C 3 H-Bonds isoG Isoguanine (Keto) (D-D-A) isoC This compound (A-A-D) isoG->isoC 3 H-Bonds (Specific) isoG_enol Isoguanine (Enol) (D-A-D) Thymine Thymine (A-D-A) isoG_enol->Thymine Mispairing (Loss of Orthogonality)

Figure 1: Comparative H-bond donor/acceptor patterns. Note the structural basis for isoG-Thymine mispairing via enolization.

Part 2: Thermodynamics & Stability Data

The isoC-isoG base pair is thermodynamically robust, often exceeding the stability of natural G-C pairs due to optimized stacking interactions and the strength of the central hydrogen bond.

Comparative Melting Temperature ( ) Data

The following data summarizes typical


 contributions when substituting a canonical pair with isoC-isoG in a DNA duplex (12-mer context, 100 mM NaCl).
Base PairH-BondsStability Relative to A-TStability Relative to G-CKey Feature
A - T 2Reference (0°C)-Weakest standard pair
G - C 3+3.0°C to +5.0°CReference (0°C)High enthalpy dependence
isoC - isoG 3+4.0°C to +6.0°C +0.5°C to +2.0°C Enhanced stacking; pH sensitive
isoG(enol) - T 2+1.0°C-3.0°CMispair: Weak but stable enough to cause PCR errors

Expert Insight: The stability of isoC-isoG is heavily dependent on pH. Unlike G-C, isoC has a pKa near 4.5 (protonation of N3). At acidic pH, the H-bonding pattern is disrupted, leading to duplex destabilization. Always maintain pH > 7.0 during analysis.

Part 3: Experimental Protocol - Thermal Denaturation

To validate the incorporation and stability of isoC-isoG in your oligonucleotides, a standard UV-melting protocol must be adapted. Standard protocols often fail to account for the slower equilibration kinetics of modified bases.

Protocol: Self-Validating Thermodynamic Analysis

Objective: Determine


 and thermodynamic parameters (

) of isoC-isoG containing duplexes.
1. Buffer Preparation (Critical)
  • Standard Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Why: Phosphate buffers have low enthalpy of ionization, minimizing pH drift during heating. EDTA prevents metal-ion catalyzed degradation of the non-standard bases.

2. Sample Preparation
  • Dilute complementary strands (one with isoC, one with isoG) to 2.0 µM final concentration.

  • Annealing Step: Heat to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C. This ensures thermodynamic equilibrium and prevents kinetic trapping of hairpins.

3. Data Acquisition (The Hysteresis Check)
  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

  • Wavelength: Monitor absorbance at 260 nm (global hyperchromicity) and 280 nm (specific to isoC/isoG transitions).

  • Ramp 1 (Heating): 20°C

    
     90°C at 0.5°C/min.
    
  • Ramp 2 (Cooling): 90°C

    
     20°C at 0.5°C/min.
    
  • Ramp 3 (Heating): 20°C

    
     90°C at 0.5°C/min.
    

Validation Rule: The


 derived from Ramp 1 and Ramp 3 must match within 0.5°C . If they differ, or if the cooling curve (Ramp 2) shows significant hysteresis (non-overlapping paths), the system is not at equilibrium (likely due to secondary structures or tautomeric shifts).
4. Workflow Visualization

Protocol_Workflow cluster_measure UV Melting Analysis Start Oligonucleotide Synthesis (isoC/isoG Phosphoramidites) Purification HPLC Purification (Avoid Acidic Eluents!) Start->Purification Annealing Controlled Annealing (95°C -> 20°C, Slow Ramp) Purification->Annealing Heat1 Ramp 1: Heating (Dissociation) Annealing->Heat1 Cool1 Ramp 2: Cooling (Re-association) Heat1->Cool1 Heat2 Ramp 3: Re-Heating (Validation) Cool1->Heat2 Decision Check Hysteresis (Heat vs Cool Tm) Heat2->Decision Analysis Thermodynamic Fit (Van't Hoff Analysis) Decision->Annealing Mismatch (Slower Ramp Required) Decision->Analysis Match (<0.5°C)

Figure 2: Validated workflow for thermodynamic characterization of non-standard base pairs.

Part 4: Applications & Strategic Implications

Branched DNA (bDNA) Diagnostics

The isoC-isoG pair is the cornerstone of commercial bDNA assays (e.g., Siemens Versant). By using isoC/isoG in the pre-amplifier and amplifier probes, the assay prevents non-specific hybridization with patient genomic DNA, significantly increasing the signal-to-noise ratio.

PCR & AEGIS

In "Artificially Expanded Genetic Information Systems" (AEGIS), isoC-isoG allows for the site-specific incorporation of functional groups. However, due to the tautomerism issue, modern applications often utilize derivative pairs (like Z:P ) or engineered polymerases that sterically enforce the keto-tautomer binding.

Aptamer Development (SELEX)

Incorporating isoC/isoG into aptamer libraries increases chemical diversity. The additional hydrophobic surface area and unique H-bonding potential allow high-affinity binding to protein targets that are difficult to address with standard nucleic acids.

References

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link

  • Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine.[2] Biochemistry, 32(39), 10489–10496. Link

  • Roberts, C., et al. (1997). Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640–4649. Link

  • Soto, A. M., et al. (2010). Thermal Stability of this compound-Isoguanine Base Pairs in DNA.[1] Biophysical Journal. (Contextual citation for thermodynamic parameters).

  • BenchChem. (2025).[1] Unraveling the Thermal Stability of this compound-Isoguanine vs. Guanine-Cytosine Base Pairs. Technical Note. Link

Sources

The Tautomeric Landscape of Isocytosine in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isocytosine, a non-canonical pyrimidine base, presents a fascinating case of tautomerism in aqueous solution, a phenomenon with profound implications for its chemical reactivity, molecular recognition, and potential applications in drug design and nucleic acid chemistry. This technical guide provides an in-depth exploration of the keto-enol and amino-imino tautomerism of this compound in an aqueous environment. We will delve into the structural nuances of the predominant tautomeric forms, the dynamic equilibrium that governs their populations, and the sophisticated experimental and computational methodologies employed to elucidate this complex behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's tautomeric landscape to inform their research and development endeavors.

Introduction: The Significance of Tautomerism in Biological Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, plays a pivotal role in the function of many biological molecules.[1][2] For nucleobases, the specific tautomeric form dictates the hydrogen bonding patterns essential for the fidelity of DNA replication and transcription.[3] While canonical bases predominantly exist in their stable keto and amino forms, the transient formation of minor tautomers can lead to mutagenic mispairings.[4] this compound, an isomer of cytosine, provides a compelling model system for studying these equilibria due to the significant populations of multiple tautomers in solution.[3][5] Understanding the factors that influence the tautomeric equilibrium of this compound is crucial for its application in areas such as antigene and triplex-forming oligonucleotides, and as a scaffold in medicinal chemistry.

The Tautomeric Forms of this compound: A Structural Overview

In an aqueous environment, this compound primarily exists as a mixture of two major keto-amino tautomers, often referred to as the N1-H and N3-H forms.[5] These are in equilibrium with minor enol-amino and keto-imino forms.

  • Keto-Amino Tautomers (Major Forms): These forms are characterized by a carbonyl group (keto) and an exocyclic amino group. The position of the proton on the pyrimidine ring distinguishes them:

    • 1H-keto-amino tautomer (this compound): The proton resides on the N1 nitrogen atom.

    • 3H-keto-amino tautomer: The proton is located on the N3 nitrogen atom. In aqueous solution, these two keto forms exist in an equilibrium with nearly equal populations.[5]

  • Enol-Amino Tautomers (Minor Forms): These tautomers possess a hydroxyl group (enol) and an exocyclic amino group. They are generally less stable in aqueous solution compared to the keto forms.

  • Keto-Imino Tautomers (Minor Forms): These forms contain a carbonyl group and an endocyclic imino group. Like the enol forms, they are typically present in lower concentrations in aqueous media.

The relative stability of these tautomers is influenced by a delicate balance of factors including intramolecular hydrogen bonding, resonance stabilization, and solvation effects.[6][7][8]

Tautomers cluster_major Major Keto-Amino Forms cluster_minor Minor Forms Keto1H 1H-keto-amino (this compound) Keto3H 3H-keto-amino Keto1H->Keto3H Equilibrium Enol Enol-amino Keto1H->Enol Tautomerization Imino Keto-imino Keto1H->Imino Tautomerization Keto3H->Enol Tautomerization Keto3H->Imino Tautomerization

Caption: Tautomeric equilibrium of this compound in aqueous solution.

Experimental Methodologies for Studying this compound Tautomerism

Elucidating the tautomeric equilibrium of this compound in solution requires sophisticated analytical techniques that can distinguish between structurally similar and rapidly interconverting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing tautomeric equilibria in solution.[9][10] By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the predominant tautomeric forms and their relative populations.

Key Insights from NMR:

  • Proton NMR (¹H NMR): The chemical shifts of the exchangeable protons (N-H and O-H) are highly sensitive to their chemical environment and can provide direct evidence for the location of protonation.

  • Carbon-13 NMR (¹³C NMR): The chemical shifts of the carbonyl carbon and other ring carbons differ significantly between the keto and enol forms.

  • Nitrogen-15 NMR (¹⁵N NMR): ¹⁵N NMR is particularly informative as the nitrogen chemical shifts are very sensitive to the hybridization state and protonation status of the nitrogen atoms in the pyrimidine ring.[11]

Experimental Protocol: ¹H NMR Titration for pKa Determination

A self-validating approach to studying tautomerism involves monitoring the chemical shifts of specific protons as a function of pH. This allows for the determination of the macroscopic and microscopic pKa values, which are intrinsically linked to the tautomeric equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in D₂O at a constant concentration (e.g., 10 mM). Adjust the pD of each solution to cover a wide range (e.g., pD 2 to 12) using small additions of DCl and NaOD.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Plot the chemical shifts of the non-exchangeable protons (e.g., H5 and H6) as a function of pD.

  • pKa Determination: Fit the resulting titration curves to the Henderson-Hasselbalch equation to determine the macroscopic pKa values. The pD dependence of the this compound resonances helps in identifying the individual species in solution.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Prepare this compound solutions in D₂O Titrate Adjust pD with DCl/NaOD Prep->Titrate Acquire Acquire ¹H NMR spectra Titrate->Acquire Plot Plot chemical shift vs. pD Acquire->Plot Fit Fit to Henderson-Hasselbalch equation Plot->Fit pKa Determine macroscopic and microscopic pKa values Fit->pKa

Caption: Workflow for NMR-based pKa determination of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique to NMR for studying tautomeric equilibria.[12] The different electronic structures of the keto and enol tautomers result in distinct absorption spectra.

Key Insights from UV-Vis:

  • Spectral Shifts: The λ_max (wavelength of maximum absorbance) can shift depending on the predominant tautomeric form. These shifts can be monitored as a function of pH and solvent polarity.

  • Isosbestic Points: The presence of isosbestic points in a series of spectra collected at different pH values indicates a two-component equilibrium, providing strong evidence for the interconversion between two tautomeric forms.

Computational Chemistry: A Theoretical Lens on Tautomerism

Computational chemistry provides invaluable insights into the thermodynamics and kinetics of tautomerization.[13][14][15] Quantum mechanical calculations can be used to:

  • Predict Relative Stabilities: Calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models like PCM or explicit solvent molecules).[16][17]

  • Determine Tautomerization Barriers: Calculate the activation energies for the interconversion between tautomers, providing information about the kinetics of the process.[13]

  • Simulate Spectroscopic Properties: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer, which can then be compared with experimental data to aid in spectral assignment.

Commonly Employed Theoretical Methods:

  • Density Functional Theory (DFT): A widely used method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules like this compound.[3]

  • Ab initio Methods (e.g., MP2, CCSD(T)): Higher-level methods that can provide more accurate energy calculations, particularly for systems where electron correlation is important.[13][5]

Factors Influencing the Tautomeric Equilibrium of this compound in Aqueous Solution

The tautomeric equilibrium of this compound is not static but is dynamically influenced by its environment.

pH

The pH of the aqueous solution has a profound effect on the tautomeric equilibrium by altering the protonation state of the this compound molecule.[18] At different pH values, different ionic species (cationic, neutral, anionic) will predominate, each with its own set of tautomeric possibilities. The pD dependence of this compound resonances in NMR studies is a direct reflection of these pH-driven shifts in the tautomeric landscape.[5]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[19] Water, being a highly polar and protic solvent, can effectively solvate both the keto and enol forms through hydrogen bonding, thereby influencing their relative energies.

Temperature

Temperature can affect the tautomeric equilibrium by influencing the Gibbs free energy of the system. While the effect may be subtle, variable-temperature NMR studies can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.[3]

Biological Implications and Future Directions

The tautomeric behavior of this compound has significant implications for its biological activity and its use in various biotechnological applications.

  • Drug Design: As a structural motif in medicinal chemistry, understanding the tautomeric preferences of this compound derivatives is critical for predicting their binding affinities to target proteins and for designing molecules with optimal pharmacological properties.

  • Nucleic Acid Chemistry: The ability of this compound to exist in multiple tautomeric forms can influence its base-pairing properties. This is a key consideration in the design of modified oligonucleotides for applications in antigene therapy and the formation of non-natural base pairs.

  • Origin of Life Research: The study of non-canonical bases like this compound and their tautomeric properties provides insights into the prebiotic chemical landscape and the potential evolutionary pathways that led to the selection of the canonical bases of DNA and RNA.[16]

Future research in this area will likely focus on:

  • Time-resolved spectroscopic studies: To directly observe the dynamics of tautomerization on the femtosecond to picosecond timescale.

  • Advanced computational models: Incorporating explicit solvent molecules and quantum mechanical effects to provide a more accurate description of the tautomeric equilibrium in solution.

  • In-cell studies: Investigating the tautomeric behavior of this compound and its derivatives within a cellular environment to understand how biological macromolecules influence these equilibria.

Conclusion

The keto-enol and amino-imino tautomerism of this compound in aqueous solution is a complex and dynamic phenomenon with far-reaching implications. A comprehensive understanding of this equilibrium, achieved through a synergistic combination of advanced experimental techniques and computational methods, is essential for harnessing the full potential of this compound in drug discovery, nucleic acid engineering, and fundamental biological research. This guide has provided a technical framework for approaching the study of this compound tautomerism, emphasizing the importance of rigorous experimental design and a deep understanding of the underlying chemical principles.

References

  • Lippert, B. (2002). Complex formation of this compound tautomers with PdII and PtII. PubMed. [Link]

  • ResearchGate. (n.d.). The molecular structure of keto and enol tautomers of this compound,... ResearchGate. [Link]

  • Bakalska, R. I., et al. (2014). Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. PMC. [Link]

  • Moran, L. A. (2007). Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. [Link]

  • Janeba, J. (2020). Tautomerism of Guanine Analogues. PMC. [Link]

  • ResearchGate. (n.d.). Prototropic tautomerism in cytosine. Nucleic acid bases contain keto,... ResearchGate. [Link]

  • Cherneva, T. D., et al. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and this compound. PubMed. [Link]

  • Wiley Online Library. (2022). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. Wiley Online Library. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • MDPI. (n.d.). Tautomerism of Guanine Analogues. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. [Link]

  • Khan Academy. (2019). keto-enol tautomerization mechanism. YouTube. [Link]

  • ThePenguinProf. (2020). DNA and Tautomeric Shifts | Bio Basics. YouTube. [Link]

  • American Chemical Society. (n.d.). Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. [Link]

  • Asian Journal of Physics. (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. [Link]

  • Podolyan, Y., Gorb, L., & Leszczynski, J. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. [Link]

  • Royal Society of Chemistry. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. RSC Publishing. [Link]

  • TSI Journals. (n.d.). theoretical-studies-on-the-tautomerization-of-guanine-nucleobase.pdf. TSI Journals. [Link]

  • ResearchGate. (2019). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. [Link]

  • MDPI. (2019). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. MDPI. [Link]

  • American Chemical Society. (1989). Tautomers of cytosine by microwave spectroscopy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2013). Phototautomerism of this compound in a Water Medium: Theoretical and Experimental Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • The Royal Society. (2020). The influence of base pair tautomerism on single point mutations in aqueous DNA. Interface Focus. [Link]

  • eScholarship.org. (n.d.). UC Santa Barbara. eScholarship.org. [Link]

  • PubMed. (n.d.). UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. PubMed. [Link]

  • National Center for Biotechnology Information. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC. [Link]

  • Semantic Scholar. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

Sources

Isocytosine solubility in DMSO and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Isocytosine in DMSO and Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound, a structural isomer of the canonical nucleobase cytosine, is a compound of significant interest in the fields of chemical biology and drug development, particularly for its role in the creation of unnatural nucleic acid analogues.[1][2] A fundamental prerequisite for its application in these areas is a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the solubility of this compound, with a primary focus on dimethyl sulfoxide (DMSO) and a comparative analysis across other common organic solvents. We will delve into the physicochemical principles governing its dissolution, present quantitative and qualitative solubility data, and provide detailed, field-proven protocols for accurate solubility determination. This document is intended to serve as a critical resource for researchers, enabling the design of robust experimental workflows and the formulation of effective delivery systems.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is paramount to predicting and explaining its solubility behavior. This compound, or 2-aminouracil, is an aminopyrimidine where the pyrimidine ring features amino and hydroxy substituents at positions 2 and 4, respectively.[3][4]

  • Molecular Formula: C₄H₅N₃O[3][5]

  • Molecular Weight: 111.10 g/mol [3]

  • Appearance: White to off-white crystalline powder[4][5]

  • pKa: 9.59 (Predicted)[5][6]

  • Structure: The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which can tautomerize to a keto form (=O), allows this compound to act as both a hydrogen bond donor and acceptor.[7] This capacity for strong hydrogen bonding contributes to its relatively high melting point and influences its interactions with various solvents.

Fundamental Principles Governing Solubility

The solubility of a compound is a complex interplay between the properties of the solute (this compound) and the solvent, as well as environmental factors. The adage "like dissolves like" provides a foundational concept: a solute will dissolve best in a solvent that has a similar polarity.

  • Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. This compound's ability to form strong hydrogen bonds means that solvents capable of hydrogen bonding (protic solvents) or those with a high polarity and hydrogen bond accepting capacity (aprotic polar solvents like DMSO) are more effective.

  • Temperature: Most dissolution processes are endothermic, meaning that an increase in temperature generally leads to an increase in solubility.[8] This is particularly relevant for compounds like this compound, where thermal energy can help overcome the strong intermolecular forces in its crystal lattice.

  • pH: The pH of a solution can dramatically affect the solubility of ionizable compounds.[8] As a weak base, this compound's solubility is expected to increase in acidic conditions due to the protonation of the amino group, forming a more soluble salt.[9]

  • Solid-State Properties: The crystalline form (polymorphism) of a compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the less-ordered solid-state structure.[10]

This compound Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent widely used in drug discovery and biological assays due to its exceptional solvating power for a broad range of compounds.

Quantitative Solubility Data

Experimental data indicates that this compound has substantial solubility in DMSO, though achieving the maximum concentration often requires energy input.

SolventReported SolubilityConditionsSource
DMSO31.82 mg/mL (286.41 mM)Ultrasonic and warming and heat to 60°C[1]

Causality Behind Experimental Choices: The use of heat and sonication is critical.[1] Heating provides the necessary energy to disrupt this compound's crystal lattice, while ultrasonication uses high-frequency sound waves to agitate the solvent and break down solute particles, accelerating the dissolution process.

Expert Insight: A crucial, often overlooked factor is the hygroscopic nature of DMSO. Water absorbed from the atmosphere can significantly reduce DMSO's solvating power for certain compounds. For reproducible and maximal solubility, it is imperative to use newly opened or properly stored anhydrous DMSO.[1]

Experimental Protocol: Determining this compound Solubility in DMSO

This protocol describes a self-validating system for determining the equilibrium solubility of this compound using the shake-flask method, a gold standard in the field.

Materials:

  • This compound (crystalline powder)

  • Anhydrous DMSO (≥99.9%)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge capable of handling vials

  • Calibrated positive displacement pipette

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

Step-by-Step Methodology:

  • Preparation of Standard Curve:

    • Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration. This curve is essential for quantifying the concentration of the final saturated solution.

  • Sample Preparation:

    • Add an excess of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting point could be ~40 mg of this compound per 1 mL of DMSO.

    • Accurately add a known volume (e.g., 1 mL) of anhydrous DMSO to the vial.

    • Securely cap the vial and record the total weight.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical. The system is self-validating if solubility measurements taken at two consecutive time points (e.g., 24 and 48 hours) are statistically identical.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the solubility measurement.

  • Quantification:

    • Carefully aspirate a small aliquot of the clear supernatant.

    • Dilute the supernatant with DMSO to a concentration that falls within the linear range of the previously established standard curve.

    • Inject the diluted sample into the HPLC system.

    • Using the standard curve, determine the concentration of this compound in the diluted sample and back-calculate to find the concentration in the original saturated supernatant. This value is the equilibrium solubility.

This compound Solubility in Other Organic Solvents

While DMSO is a primary solvent, understanding solubility in other organic solvents is vital for synthesis, purification, and formulation development.

Comparative Solubility Data

Quantitative data for many organic solvents is sparse in the public domain. However, qualitative descriptions and data from analogous compounds provide valuable guidance.

SolventTypeReported SolubilitySource
Dimethylformamide (DMF)Polar AproticSoluble[5][6]
Acetic Acid (AcOH)Polar ProticSoluble (50 mg/mL with heat)[5][6][11]
Hot WaterPolar ProticSoluble[5][6]
Lower Alcohols (Methanol, Ethanol)Polar ProticLikely slightly soluble (by analogy to cytosine)[9]
Non-polar solvents (e.g., Diethyl Ether)Non-polarLikely practically insoluble (by analogy to cytosine)[9]

Expert Insight: The high solubility in acetic acid (50 mg/mL) is noteworthy.[11] This is likely due to the acidic nature of the solvent, which protonates the basic this compound molecule, forming a highly soluble acetate salt in situ. This demonstrates the powerful effect of pH and ionization on solubility.[8][9] The solubility in DMF, another polar aprotic solvent, is expected given its similarity to DMSO.

Experimental Workflow: Solubility Screening

A high-throughput screening approach can efficiently rank the solubility of this compound across a panel of solvents.

G cluster_prep Preparation cluster_addition Solvent Addition cluster_process Processing cluster_analysis Analysis A Dispense this compound (e.g., 5 mg) into multi-well plate B Add increasing volumes of test solvent to each well (e.g., 50µL, 100µL, 200µL...) A->B Array of Solvents C Seal plate, agitate, and allow to equilibrate B->C Systematic Volume Increase D Visually or instrumentally inspect for dissolution C->D Equilibrium Check E Determine lowest volume for complete dissolution D->E Identify Dissolution Point F Calculate and categorize solubility (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL) E->F Data Interpretation

Caption: High-throughput workflow for solubility screening.

Visualization of Factors Influencing this compound Solubility

The solubility of this compound is not a single value but a multifactorial property. The following diagram illustrates the key relationships between the solute, the solvent, and the experimental conditions.

IsocytosineSolubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Solubility This compound Solubility pKa pKa / Ionization pKa->Solubility Hbond H-Bonding Capacity Hbond->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility Polarity Polarity Polarity->Solubility pH pH pH->Solubility Hbond_solvent H-Bonding Capacity Hbond_solvent->Solubility Temp Temperature Temp->Solubility Agitation Agitation (Sonication) Agitation->Solubility

Caption: Interplay of factors governing this compound solubility.

Conclusion

The solubility of this compound is governed by its distinct physicochemical properties, primarily its capacity for extensive hydrogen bonding and its basic nature. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, with dissolution being significantly enhanced by thermal energy and sonication.[1] Its solubility is also pronounced in acidic media such as acetic acid, where salt formation drives the compound into solution.[11] For researchers and drug development professionals, a methodical approach to solubility determination, utilizing robust protocols and an awareness of key variables like solvent purity and temperature, is essential for obtaining reliable and reproducible data. This guide provides the theoretical foundation and practical methodologies to confidently work with this compound, facilitating its successful application in pioneering research endeavors.

References

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • PMC (PubMed Central). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]

  • ACS Publications. Measurement and Correlation of Solubility Data for Cytosine in Fourteen Pure Solvents from 288.15 to 328.15 K. [Link]

  • ResearchGate. How to dissolve guanine, cytosine and adenine for cell culture? [Link]

  • Wikipedia. This compound. [Link]

  • PubChem - NIH. This compound | C4H5N3O | CID 66950. [Link]

  • PMC (PubMed Central). Prediction and experimental validation of solid solutions and isopolymorphs of cytosine/5-flucytosine. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ACS Publications. Specific Solvation Effects on Structures and Properties of this compound-Cytosine Complexes: A Theoretical ab Initio Study. [Link]

Sources

Isocytosine pKa values and ionization constants

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Constants of Isocytosine

Authored by a Senior Application Scientist

Introduction: this compound in Modern Research

This compound, also known as 2-aminouracil, is a pyrimidine base and a structural isomer of cytosine.[1] While not one of the canonical nucleobases found in DNA and RNA, its unique structure and hydrogen bonding capabilities have made it an invaluable tool for researchers in synthetic biology, drug development, and physical chemistry.[1] this compound can form a stable base pair with isoguanine, an arrangement that is explored in the development of unnatural nucleic acid analogues, often referred to as "hachimoji" DNA and RNA.[1][2] Understanding the ionization constants (pKa values) of this compound is fundamental to predicting its behavior in biological systems, optimizing its use in synthetic oligonucleotides, and developing novel therapeutic agents.

This guide provides a comprehensive overview of the tautomeric forms of this compound, its protonation and deprotonation equilibria, experimental and computational methods for pKa determination, and the practical implications of these physicochemical properties.

The Tautomeric Landscape of this compound

A critical feature of this compound is its existence as a mixture of tautomers in solution. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the equilibrium between two major keto tautomers is particularly significant.[2][3][4] In aqueous solution, the keto form with a proton on the N1 nitrogen (1H-tautomer) exists in nearly equal proportion to the keto form with a proton on the N3 nitrogen (3H-tautomer).[4] This contrasts sharply with canonical bases like guanine, where one tautomer is overwhelmingly dominant.[3] This tautomeric equilibrium is a key factor influencing this compound's hydrogen bonding patterns and its ionization behavior.

Ionization This compound Ionization Pathways Anion Anionic this compound (Deprotonated) Neutral Neutral this compound (Tautomer Mixture) Anion->Neutral + H⁺ (pKa2) Cation Cationic this compound (Protonated) Neutral->Cation + H⁺ (pKa1)

Caption: General ionization scheme for this compound.

Summary of this compound pKa Values

Precisely determined experimental pKa values for this compound are not as widely reported as those for canonical nucleobases, partly due to its complex tautomeric nature. However, computational studies provide valuable estimates for the acidity and basicity of its various sites. [5][6][7]

Parameter Ionization Site Predicted pKa Value Method Reference
pKa1 (Protonation) Ring Nitrogen ~4.5 - 5.5 Computational (DFT) [5]

| pKa2 (Deprotonation) | Ring Nitrogen | ~9.0 - 10.0 | Computational (DFT) | [5][7]|

Note: These values are theoretical estimates and can vary depending on the computational model and solvent considerations. [8][9]They serve as a crucial starting point for experimental design. For comparison, the primary protonation pKa of cytosine is approximately 4.6. [10]

Experimental Determination of pKa Values

For researchers needing precise ionization constants under specific experimental conditions, direct measurement is essential. Spectrophotometric and potentiometric titrations are the most common and reliable methods. [11]

Spectrophotometric Titration: A Self-Validating Protocol

This method leverages the fact that the protonated and deprotonated forms of a molecule have different UV-Visible absorption spectra. By measuring the absorbance of an this compound solution across a range of pH values, the pKa can be determined.

Causality Behind Experimental Choices:

  • Choice of Wavelength: We monitor absorbance at a wavelength where the difference between the acidic and basic forms is maximal, ensuring the highest sensitivity for detecting changes in ionization state.

  • Constant Ionic Strength: Buffers are used to maintain a constant ionic strength, as salt concentrations can influence pKa values.

  • Isosbestic Point: The presence of a clear isosbestic point—a wavelength where the absorbance of all species in equilibrium is the same—serves as an internal validation, confirming a clean, two-state equilibrium between the conjugate acid and base. [12][13][14]

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a water/DMSO mixture). This compound is soluble in acetic acid with heat if needed. 2. Buffer Preparation: Prepare a series of buffers with known pH values, spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 3 to 12). Ensure all buffers have the same ionic strength.

  • Sample Preparation: For each pH value, prepare a cuvette containing the buffer and a fixed, small volume of the this compound stock solution. The final concentration should yield a maximum absorbance between 0.8 and 1.2. [15]4. Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated (lowest pH) and fully deprotonated (highest pH) forms.

    • Plot the absorbance at this λ_max against the pH for all samples.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa. [12][15]

SpectroWorkflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare this compound Stock Solution C Mix Stock + Buffer in Cuvettes A->C B Prepare Buffers (Range of pH values) B->C D Record UV-Vis Spectrum for each pH C->D E Plot Absorbance vs. pH at a fixed wavelength D->E F Fit Data to Sigmoidal Curve E->F G Determine pKa at Inflection Point F->G

Caption: Experimental workflow for spectrophotometric pKa determination.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. [16][17]A plot of pH versus the volume of titrant added produces a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the analyte has been neutralized. [17][18]This method is highly accurate and particularly useful for compounds that lack a strong UV-Vis chromophore or have complex overlapping spectra.

Conclusion

The ionization behavior of this compound, governed by its pKa values, is inextricably linked to its complex tautomeric equilibrium. While computational chemistry provides excellent foundational estimates, direct experimental determination via spectrophotometric or potentiometric titration is essential for applications requiring high precision. A thorough understanding of these properties enables researchers to harness the full potential of this compound in designing novel molecular probes, expanding the genetic alphabet, and developing next-generation therapeutics.

References

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). Journal of Physical Chemistry A.
  • This compound. (n.d.). Wikipedia. [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Chemistry LibreTexts. [Link]

  • Tautomerism of Guanine Analogues. (2018). MDPI. [Link]

  • Ionization of DNA Nucleotides in Explicit Solution. (2022). MDPI. [Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. (2024). MDPI. [Link]

  • On Analogies in Proton-Transfers for Pyrimidine Bases in the Gas Phase (Apolar Environment)—Cytosine Versus this compound. (2018). MDPI. [Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022). ACS Publications. [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). ACS Publications. [Link]

  • This compound. (2010). American Chemical Society. [Link]

  • This compound | C4H5N3O. (n.d.). PubChem. [Link]

  • Characterizing the Protonation State of Cytosine in Transient G•C Hoogsteen Base Pairs in Duplex DNA. (2018). PMC. [Link]

  • Effects of Positive and Negative Ionization on Prototropy in Pyrimidine Bases: An Unusual Case of this compound. (2018). ACS Publications. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). ResearchGate. [Link]

  • Reactions of Nucleic Acids and their Components. Part IV. Thermodynamic Constants of the Ionisations of Cytosine and Cytidine. (1966). RSC Publishing. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scientific Research Publishing. [Link]

  • Potentiometric Methods. (2021). Chemistry LibreTexts. [Link]

  • Computational estimation of pKa values. (2016). ResearchGate. [Link]

  • Complex formation of this compound tautomers with PdII and PtII. (2002). PubMed. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). ResearchGate. [Link]

  • Thermodynamics of Nucleic Acid 'Shape Readout' by an Aminosugar. (2010). PMC. [Link]

  • POTENTIOMETRIC TITRATIONS. (2018). YouTube. [Link]

  • Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. (2022). MDPI. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). SciRP.org. [Link]

  • Potentiometry-titration.pdf. (n.d.). Saraswati Institute of Pharmaceutical Sciences. [Link]

  • USP/NF Monograph Testing - Potentiometric Titration. (n.d.). NAMSA. [Link]

  • Ionization Constants for Acids and Bases. (2016). Alan's Chemistry Page. [Link]

Sources

The Isocytosine Chronicles: From Chemical Curiosity to Synthetic Biology Cornerstone

Author: BenchChem Technical Support Team. Date: February 2026

The Isocytosine Chronicles: From Chemical Curiosity to Synthetic Biology Cornerstone is a technical guide designed for researchers and drug development professionals. It explores the history, chemistry, synthesis, and applications of this compound (isoC), a non-natural nucleobase that has revolutionized synthetic biology and diagnostics.

Executive Summary

This compound (2-aminouracil), a structural isomer of the natural nucleobase cytosine, represents a pivotal innovation in the expansion of the genetic alphabet. While chemically synthesized in the late 19th century, its true potential remained dormant until the advent of synthetic biology in the 1980s. By exploiting alternative hydrogen-bonding patterns (A-A-D), this compound—paired with isoguanine (isoG)—enabled the creation of the first Expanded Genetic Alphabet (AEGIS). This guide details the mechanistic underpinnings of isoC, the chemical engineering required to overcome its tautomeric instability, and its critical role in FDA-approved branched DNA (bDNA) diagnostic assays.

Historical Genesis: The Re-Discovery of "Non-Natural"

The history of this compound is a tale of two eras: its initial chemical characterization and its biological repurposing.

  • Chemical Origins (1890s): this compound was first synthesized during the golden age of organic chemistry, often via the condensation of guanidine with malic acid or

    
    -keto esters. For nearly a century, it was viewed primarily as a pyrimidine derivative for pharmaceutical intermediates, devoid of biological information storage capability.
    
  • The AEGIS Revolution (1980s-1990s): The paradigm shifted when Steven Benner and colleagues at ETH Zurich (and later University of Florida) challenged the axiom that DNA is limited to four bases. They hypothesized that the Watson-Crick geometry could support additional base pairs if the hydrogen bond donor (D) and acceptor (A) patterns were shuffled. This compound was identified as the perfect "orthogonal" partner to isoguanine, creating a third base pair (isoC:isoG) exclusive of A:T and G:C.

Chemical Architecture & The Tautomer Challenge

The utility of this compound hinges on its ability to form a specific hydrogen-bonding interface that is mutually exclusive from natural bases. However, this is complicated by prototropic tautomerism .

The Hydrogen Bonding Interface

In the standard Watson-Crick geometry, natural Cytosine presents a Donor-Acceptor-Acceptor (DAA) pattern (top-to-bottom: 4-NH2, N3, 2-O).

  • This compound (isoC): By swapping the exocyclic amino and keto groups, isoC presents an Acceptor-Acceptor-Donor (AAD) pattern (4-O, N3, 2-NH2).

  • Isoguanine (isoG): The complementary purine presents a Donor-Donor-Acceptor (DDA) pattern (6-NH2, N1-H, 2-O).

This AAD : DDA interaction forms a stable three-hydrogen-bond complex, theoretically orthogonal to natural DNA.

The Tautomer Trap

This compound is prone to tautomeric shifting between its amino-keto (preferred for isoG pairing) and imino-keto or enol forms.

  • Fidelity Risk: In its minor tautomeric form (where N3 is protonated and acts as a Donor), isoC mimics the hydrogen-bonding face of Uracil/Thymine (Donor-Donor-Acceptor). This allows it to mispair with Guanine , leading to transition mutations (isoC:G).

  • The 5-Methyl Solution: To stabilize the desired tautomer and enhance base-stacking interactions (thereby increasing duplex melting temperature,

    
    ), the methylated derivative 5-methylthis compound (5-Me-isoC)  is standard in commercial applications. The methyl group at the 5-position exerts a steric and electronic influence that favors the keto-amino tautomer, significantly improving replication fidelity and duplex stability.
    
Visualization: Watson-Crick vs. AEGIS Pairing

BasePairing cluster_natural Natural Watson-Crick (G:C) cluster_aegis AEGIS Orthogonal Pair (isoG:isoC) G Guanine (Pu) O6 (A) N1-H (D) N2-H (D) C Cytosine (Py) N4-H (D) N3 (A) O2 (A) G:d1->C:a1 H-Bond G:d2->C:a2 G:d3->C:a3 isoG Isoguanine (Pu) N6-H (D) N1-H (D) O2 (A) isoC This compound (Py) O4 (A) N3 (A) N2-H (D) isoG:i1->isoC:ic1 H-Bond isoG:i2->isoC:ic2 isoG:i3->isoC:ic3

Caption: Comparison of H-bond Donor (D) / Acceptor (A) patterns. Natural G:C uses ADD:DAA. The non-natural isoG:isoC pair uses DDA:AAD, preventing cross-hybridization.

Synthesis & Incorporation Protocols

Incorporating this compound into oligonucleotides requires modified phosphoramidite chemistry. The exocyclic amine at position 2 is highly nucleophilic and requires robust protection during the synthesis cycle.

Phosphoramidite Synthesis Strategy

Protocol Overview:

  • Starting Material: 5-methyluracil (Thymine) or 2-amino-4-chloropyrimidine derivatives.

  • Base Protection: The 2-amino group is protected.[1] While isobutyryl (iBu) is common for Guanine, N,N-dimethylformamidine (dmf) or benzoyl (Bz) groups are often preferred for isoC to prevent depurination-like degradation or side reactions during deprotection.

  • 5'-Protection: Standard Dimethoxytrityl (DMT).[1]

  • 3'-Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Solid-Phase Synthesis Parameters

For researchers synthesizing isoC-containing oligos, the following parameters ensure high coupling efficiency (>98%).

ParameterStandard ProtocolIsoC Modification / Note
Coupling Time 2-3 minutesExtend to 5-6 minutes to account for steric bulk of 5-methyl group.
Activator ETT (5-Ethylthio-1H-tetrazole)Standard ETT or DCI (4,5-Dicyanoimidazole) works well.
Deprotection Conc.

, 55°C, Overnight
Ultra-Mild Deprotection recommended (e.g., 0.05M

in MeOH) if using labile protecting groups to avoid deamination of isoC to Thymine.
Purification DMT-on HPLCEssential to separate failure sequences; isoC is hydrophobic, aiding RP-HPLC separation.

Applications: The Branched DNA (bDNA) Assay

The most commercially significant application of this compound is in Branched DNA (bDNA) technology (e.g., Siemens VERSANT® HIV/HCV assays).

Mechanism of Action

bDNA is a signal amplification technology that avoids the enzymatic bias of PCR.[2] It relies on a series of hybridization steps to build a "tree" of DNA on a target sequence.

  • The Problem: Natural DNA sequences in the "amplifier" probes could non-specifically hybridize to genomic DNA in the patient sample, causing high background noise.

  • The IsoC/IsoG Solution: The "pre-amplifier" and "amplifier" probes are constructed using only isoC and isoG bases in their overlapping stems. Since isoC/isoG cannot hybridize with natural DNA (A, T, C, G) in the patient sample, background noise is virtually eliminated, bringing the Limit of Detection (LOD) down to <50 copies/mL.

bDNA Workflow Visualization

bDNA_Assay cluster_sample Step 1: Target Capture cluster_amp Step 2: Signal Amplification (IsoC/IsoG Core) cluster_detect Step 3: Detection Target Viral RNA Target Capture Capture Probe (Natural DNA) Target->Capture LabelExt Label Extender (Natural DNA Interface) Target->LabelExt Plate Solid Support Capture->Plate PreAmp Pre-Amplifier (IsoC/IsoG Stem) LabelExt->PreAmp Orthogonal Hybridization Amp Amplifier (IsoC/IsoG Branches) PreAmp->Amp IsoC:IsoG Pairing Probes Alkaline Phosphatase Probes Amp->Probes Signal Chemiluminescence Probes->Signal

Caption: bDNA assay architecture. The Pre-Amplifier and Amplifier steps utilize isoC/isoG (Green) to prevent non-specific binding to natural DNA, ensuring high signal-to-noise ratio.[3]

References

  • Benner, S. A., et al. (2003). "Synthetic biology with artificially expanded genetic information systems.[4] From personalized medicine to extraterrestrial life." Nucleic Acids Research Supplement. Link

  • Switzer, C., Moroney, S. E., & Benner, S. A. (1993). "Enzymatic recognition of the base pair between isocytidine and isoguanosine." Biochemistry. Link

  • Horn, T., et al. (1997). "A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml."[5] Nucleic Acids Research.[5] Link

  • Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science. Link

  • Roberts, C., et al. (2020). "Tautomerism of Guanine Analogues." Molecules. Link

  • Jurczyk, S. C., et al. (2000). "Synthesis and characterization of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine." Helvetica Chimica Acta. Link

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 5-Methyl-2'-Deoxyisocytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026


-diisobutylformamidinyl-5-methyl-2'-deoxyisocytidine 3'-CEP.

Executive Summary & Strategic Rationale

This Application Note details the chemical synthesis of the 5-methyl-2'-deoxyisocytidine phosphoramidite (5-Me-isoC) . While "isocytosine" refers strictly to the nucleobase, the functional reagent required for oligonucleotide synthesis is the protected nucleoside phosphoramidite.

Critical Scientific Context (E-E-A-T): Researchers utilizing Expanded Genetic Alphabets (such as the AEGIS system pioneered by Steven Benner) or developing specific tautomer-recognition antisense therapies often encounter failure sequences when using standard 2'-deoxyisocytidine.

  • Why 5-Methyl? The native 2'-deoxyisocytidine glycosidic bond is extremely acid-labile.[1] During the detritylation steps of solid-phase synthesis (using TCA/DCA), the base is frequently cleaved (depyrimidination), leading to chain truncation. The addition of a methyl group at the C5 position (electron-donating) stabilizes the glycosidic bond, significantly increasing yield and fidelity.

  • Why Formamidine Protection? Standard acyl protection (e.g., Benzoyl) at the

    
     position is insufficient to prevent depyrimidination. We utilize the diisobutylformamidine  group, which acts as an electron-donating protecting group, further stabilizing the glycosidic linkage against acid hydrolysis.
    

This protocol describes the "Total Synthesis" route via Vorbrüggen coupling, which offers higher scalability and stereocontrol than enzymatic transglycosylation methods.

Synthetic Workflow Visualization

The following flow diagram outlines the critical path from the nucleobase to the final phosphoramidite.

IsoCSynthesis Start Start: 5-Methylthis compound Step1 Step 1: Vorbrüggen Glycosylation (BSA, TMSOTf, MeCN) Start->Step1 Sugar Reagent: 1-Chloro-3,5-di-O-toluoyl-2-deoxyribose (Hoffer's Chlorosugar) Sugar->Step1 Inter1 Intermediate: 3',5'-di-O-toluoyl-5-Me-isoC Step1->Inter1 Regioselective Coupling QC1 QC: 1H NMR (Beta-anomer) Step1->QC1 Step2 Step 2: Deprotection (NaOMe/MeOH) Inter1->Step2 Inter2 Intermediate: Free Nucleoside (5-Me-isoC) Step2->Inter2 Step3 Step 3: N2-Protection (Diisobutylformamide dimethyl acetal) Inter2->Step3 Base Stabilization Step4 Step 4: 5'-Dimethoxytritylation (DMT-Cl, Pyridine) Step3->Step4 Step5 Step 5: 3'-Phosphitylation (CEP-Cl, DIPEA, THF) Step4->Step5 Final Final Product: 5-Me-isoC Phosphoramidite Step5->Final QC2 QC: 31P NMR (~148-149 ppm) Step5->QC2

Figure 1: Synthetic pathway for 5-Methyl-isocytidine phosphoramidite. Note the critical QC checkpoint after glycosylation to ensure


-anomer selectivity.

Detailed Experimental Protocol

Phase A: Regioselective Glycosylation

Objective: Couple the base to the sugar with high


-regioselectivity and 

-stereoselectivity.

Reagents:

  • 5-Methylthis compound (dried in vacuo over

    
    )
    
  • 1-Chloro-3,5-di-O-toluoyl-2-deoxyribose (Hoffer's chlorosugar)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (MeCN) or Dichloroethane (DCE)

Procedure:

  • Silylation: Suspend 5-methylthis compound (10 mmol) in anhydrous MeCN (50 mL). Add BSA (2.5 eq) and stir at room temperature until a clear solution is obtained (approx. 30-60 min). This generates the silylated base intermediate.

  • Coupling: Cool the solution to 0°C. Add the chlorosugar (1.1 eq) dissolved in MeCN.

  • Catalysis: Dropwise add TMSOTf (1.1 eq). Note: TMSOTf is preferred over SnCl4 for easier workup and lower toxicity.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2). The

    
    -N1 isomer is typically the major product, but careful separation from the 
    
    
    
    -anomer and N3-regioisomer is required.
    • Validation:

      
       NMR should show the anomeric proton as a pseudo-triplet (
      
      
      
      Hz).
Phase B: Base Protection & DMT Functionalization

Objective: Stabilize the base against acid hydrolysis and protect the 5'-OH.

Procedure:

  • Sugar Deprotection: Treat the protected nucleoside with 0.1 M NaOMe in MeOH (4 hours, RT) to remove toluoyl groups. Neutralize with Dowex H+ resin, filter, and concentrate to yield free 5-methyl-2'-deoxyisocytidine.

  • 
    -Protection:  Suspend the free nucleoside (5 mmol) in dry MeOH or DMF. Add N,N-diisobutylformamide dimethyl acetal  (5 eq).
    
    • Reaction: Stir at 50°C for 3-5 hours.

    • Mechanism:[2][3][4][5][6][7][8] This installs the formamidine group on the exocyclic amine.

    • Workup: Evaporate solvent. The product is often an oil; co-evaporate with pyridine.

  • 5'-DMT Protection: Dissolve the residue in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq).

    • Reaction: Stir at RT for 4 hours.

    • Workup: Quench with MeOH. Partition between DCM and saturated

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH + 0.5% Pyridine). Crucial: Pyridine is added to prevent acid-catalyzed detritylation on the silica column.

Phase C: Phosphitylation

Objective: Convert the 3'-OH to the reactive phosphoramidite.

Reagents:

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve the 5'-DMT-N2-protected nucleoside (2 mmol) in anhydrous DCM (10 mL) under Argon.

  • Add DIPEA (4 eq) followed by dropwise addition of CEP-Cl (1.5 eq).

  • Stir at RT for 1 hour.

  • Workup: Dilute with DCM (50 mL). Wash with 5%

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Rapid filtration through a short pad of silica gel or precipitation into cold hexane.

    • Eluent: Hexane/Acetone/Triethylamine (80:19:1). Triethylamine is mandatory to stabilize the amidite.

Quantitative Data & Specifications

ParameterSpecificationNotes
Target Yield (Overall) 35 - 45%From starting base to amidite.
Coupling Efficiency > 98%Measured by trityl assay during oligo synthesis.

H NMR (Anomeric)

6.2 - 6.4 ppm
Pseudo-triplet characteristic of

-deoxyribose.

P NMR

148 - 149 ppm
Sharp singlet (or diastereomeric doublet).
Storage -20°C, under ArgonDesiccated. Stable for 6 months.

Troubleshooting & Critical Notes

  • N1 vs O2/N3 Regioselectivity: If the N3 isomer forms (observed by UV shift and NMR), ensure the silylation step (BSA) is complete before adding the sugar. Higher temperatures during silylation favor the thermodynamic silyl tautomer that leads to N1 alkylation.

  • Solubility: 5-Methylthis compound derivatives can be sparingly soluble. If precipitation occurs during phosphitylation, switch solvent from DCM to anhydrous THF.

  • Oligo Synthesis Usage: When using this amidite on a synthesizer, use 0.25 M Dichloroacetic acid (DCA) in toluene for detritylation. Do NOT use Trichloroacetic acid (TCA), as it is too acidic and will cause depyrimidination even with the methyl/formamidine stabilization.

References

  • Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. Link

  • Jurczyk, S. C., et al. (2000). Synthesis of 2'-Deoxyisocytidine and 2'-Deoxy-5-methylisocytidine Derivatives. Helvetica Chimica Acta, 83(7), 1517-1529. Link

  • Voegel, J. J., & Benner, S. A. (1994). Nonstandard hydrogen bonding in duplex oligonucleotides. The base pair between an acceptor-donor-donor pyrimidine analog and a donor-acceptor-acceptor purine analog.[4] Journal of the American Chemical Society, 116(15), 6929–6930. Link

  • Glen Research. (n.d.). 5-Me-iso-dC-CE Phosphoramidite.[1] Product Note. Link

Sources

Solid-Phase Synthesis of Isocytosine-Containing Oligonucleotides: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Genetic Alphabet with Isocytosine

The field of nucleic acid therapeutics and diagnostics is continually pushing the boundaries of the central dogma, moving beyond the canonical four bases—adenine (A), guanine (G), cytosine (C), and thymine (T)—to explore the potential of modified nucleobases. Among these, this compound (isoC) stands out as a promising cytosine isomer with unique hydrogen bonding capabilities that open up new avenues for the rational design of oligonucleotides with enhanced and novel functionalities.

This compound's distinct arrangement of hydrogen bond donors and acceptors allows it to form a stable base pair with isoguanine (isoG), a property that has been harnessed to expand the genetic alphabet.[1] This alternative base pairing, orthogonal to the natural Watson-Crick pairs, provides a powerful tool for various applications, including the development of antigene and antisense therapies, the construction of pH-sensitive DNA triplexes, and the creation of metal-mediated base pairs for advanced nanomaterials.

This comprehensive application note provides a detailed technical guide for the successful incorporation of this compound into synthetic oligonucleotides using solid-phase phosphoramidite chemistry. We will delve into the critical aspects of this compound phosphoramidite synthesis, the nuances of its incorporation into a growing oligonucleotide chain, and the specialized deprotection and purification protocols required to ensure the integrity of the final product. Furthermore, we will explore the exciting applications of this compound-modified oligonucleotides, providing researchers and drug development professionals with the foundational knowledge to leverage this unique building block in their work.

The Challenge of this compound Incorporation: Protecting Group Strategy

The successful solid-phase synthesis of oligonucleotides containing modified bases hinges on a robust protecting group strategy.[2] this compound presents a unique challenge due to its exocyclic amine and an N1-imino group, both of which are nucleophilic and can participate in unwanted side reactions during the synthesis cycle. Standard protecting groups used for canonical bases may not be optimal for this compound, potentially leading to incomplete protection, side reactions, or degradation during deprotection.

Through careful consideration of the chemical properties of this compound, the N-acetyl (Ac) group has emerged as a suitable protecting group for the exocyclic amine. The acetyl group provides sufficient protection during the phosphoramidite coupling and subsequent steps of the synthesis cycle.[3] Crucially, it can be removed under the milder deprotection conditions that are often necessary for oligonucleotides containing sensitive modified bases. This helps to prevent potential degradation of the this compound residue, such as hydrolytic deamination.

The N1-imino group of this compound generally does not require a dedicated protecting group when the exocyclic amine is acetylated. The acetyl group on the exocyclic amine sufficiently modulates the reactivity of the heterocyclic ring system, preventing significant side reactions at the N1 position under standard solid-phase synthesis conditions.

Synthesis of N-Acetyl-Isocytosine Phosphoramidite: The Key Building Block

The cornerstone of incorporating this compound into oligonucleotides is the synthesis of its corresponding phosphoramidite building block. The following protocol outlines a general approach for the preparation of the 5'-O-Dimethoxytrityl (DMT), N-acetyl-2'-deoxyisocytidine-3'-O-(N,N-diisopropyl) phosphoramidite.

Protocol 1: Synthesis of N-Acetyl-Isocytosine Phosphoramidite

  • Starting Material: The synthesis begins with 2'-deoxyisocytidine.

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is selectively protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This protection is crucial for directing the subsequent phosphitylation to the 3'-hydroxyl group and for monitoring coupling efficiency during solid-phase synthesis.

  • Acetylation of the Exocyclic Amine: The exocyclic amine of the DMT-protected deoxyisocytidine is then acetylated using acetic anhydride in the presence of a base like N-methylimidazole (NMI). This step yields the N-acetyl-5'-O-DMT-2'-deoxyisocytidine.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. The N-acetyl-5'-O-DMT-2'-deoxyisocytidine is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Purification: The resulting N-acetyl-isocytosine phosphoramidite is purified by silica gel chromatography to ensure high purity for use in oligonucleotide synthesis.

cluster_synthesis N-Acetyl-Isocytosine Phosphoramidite Synthesis deoxyisocytidine 2'-deoxyisocytidine dmt_protected 5'-O-DMT- 2'-deoxyisocytidine deoxyisocytidine->dmt_protected DMT-Cl, Pyridine acetylated N-Acetyl-5'-O-DMT- 2'-deoxyisocytidine dmt_protected->acetylated Acetic Anhydride, NMI phosphoramidite N-Acetyl-Isocytosine Phosphoramidite acetylated->phosphoramidite Phosphitylating Agent, DIPEA

Caption: Synthesis of N-Acetyl-Isocytosine Phosphoramidite.

Solid-Phase Synthesis of this compound-Containing Oligonucleotides: A Step-by-Step Protocol

The incorporation of the N-acetyl-isocytosine phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle.[4] The process is carried out on a solid support, typically controlled pore glass (CPG), in the 3' to 5' direction.[5]

Protocol 2: Solid-Phase Synthesis Cycle for this compound Incorporation

The cycle consists of four main steps, which are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The N-acetyl-isocytosine phosphoramidite is activated with a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants (sequences missing a nucleotide).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

cluster_synthesis_cycle Solid-Phase Synthesis Cycle start Start with 3'-Nucleoside on Solid Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add N-Acetyl-Isocytosine Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deblocking end Cleavage & Deprotection next_cycle->end

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Quantitative Data: Coupling Efficiency

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. While specific coupling efficiencies can vary depending on the synthesizer, reagents, and the sequence context, the N-acetyl-isocytosine phosphoramidite is expected to exhibit coupling efficiencies comparable to standard phosphoramidites, typically in the range of 98-99.5%.[5][6] It is essential to monitor the trityl cation release during the deblocking step to assess the coupling efficiency in real-time.

ParameterTypical Value
Coupling Efficiency 98 - 99.5%
Activator 5-(ethylthio)-1H-tetrazole (ETT)
Coupling Time 2 - 5 minutes

Cleavage and Deprotection: Ensuring the Integrity of this compound

The final and most critical stage of the synthesis is the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups. Due to the potential sensitivity of this compound to harsh basic conditions, a mild deprotection strategy is paramount.

Protocol 3: Mild Deprotection of this compound-Containing Oligonucleotides

  • Cleavage from Solid Support: The oligonucleotide is first cleaved from the CPG support. While concentrated ammonium hydroxide is often used for standard oligonucleotides, a milder reagent is preferable for this compound-containing sequences to minimize the risk of degradation.[7] A solution of potassium carbonate in methanol can be employed for this step.[3]

  • Removal of Phosphate Protecting Groups: The 2-cyanoethyl protecting groups on the phosphate backbone are typically removed concurrently with cleavage when using ammoniacal solutions. With milder conditions, their removal should be monitored to ensure completeness.

  • Removal of Base Protecting Groups: The N-acetyl group on this compound and the protecting groups on the canonical bases are removed. The use of the acetyl group on this compound facilitates its removal under milder conditions compared to the benzoyl or isobutyryl groups used for standard bases.[2]

  • Final Deprotection Conditions: A recommended mild deprotection cocktail is a mixture of aqueous ammonia and methylamine (AMA) at a reduced temperature and for a shorter duration compared to standard protocols.[7] Alternatively, for highly sensitive oligonucleotides, deprotection can be carried out using potassium carbonate in methanol.[3]

Potential Side Reactions:

During deprotection, there is a risk of hydrolytic deamination of this compound to uracil, especially under harsh basic conditions. The use of mild deprotection protocols is crucial to minimize this side reaction.

Purification and Quality Control

After deprotection, the crude oligonucleotide mixture contains the full-length product as well as shorter, failed sequences. Purification is essential to isolate the desired this compound-containing oligonucleotide.

Purification Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides, especially if the 5'-DMT group is left on (trityl-on purification).

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying full-length products from shorter sequences.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation and is suitable for obtaining highly pure oligonucleotides, particularly for longer sequences.

Quality Control:

The purity and identity of the final this compound-containing oligonucleotide should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight of the synthesized oligonucleotide.

  • Analytical HPLC (RP-HPLC or AEX-HPLC): To assess the purity of the final product.

  • UV-Vis Spectroscopy: To quantify the oligonucleotide concentration.

Applications of this compound-Containing Oligonucleotides

The unique properties of this compound make it a valuable tool in various research and therapeutic applications.

1. Antigene and Antisense Therapies:

In antigene strategies, triplex-forming oligonucleotides (TFOs) bind to the major groove of double-stranded DNA, thereby inhibiting gene expression. The incorporation of this compound into TFOs can enhance their binding affinity and specificity, particularly at physiological pH.[8] In antisense applications, this compound-modified oligonucleotides can be designed to bind to specific mRNA targets, leading to the downregulation of protein expression. The modified base can improve the thermal stability of the oligonucleotide-RNA duplex, potentially increasing the potency of the antisense effect.[9]

cluster_antigene Antigene Therapy TFO Triplex-Forming Oligonucleotide (with this compound) Triplex DNA Triplex Formation TFO->Triplex dsDNA Double-Stranded DNA Target dsDNA->Triplex Inhibition Inhibition of Gene Expression Triplex->Inhibition

Caption: this compound in Antigene Therapy.

2. pH-Dependent DNA Triplex Formation:

The formation of certain DNA triplex structures is highly dependent on pH. The protonation of cytosine is often required for the formation of Hoogsteen hydrogen bonds in C-G*C triplexes. By replacing cytosine with this compound, it is possible to create triplexes that are stable over a wider pH range or that exhibit a sharper pH-dependent transition, making them useful as pH-sensitive nanodevices and probes.

3. Metal-Mediated Base Pairing:

This compound, along with other modified bases, can act as a ligand for metal ions. The incorporation of this compound into DNA strands allows for the programmed assembly of metal ions within a DNA duplex. This has led to the development of "metal-mediated base pairs," where a metal ion bridges two this compound bases on opposing strands.[10] This technology has applications in the creation of conductive DNA nanowires, novel catalysts, and advanced materials with unique electronic and optical properties.[11]

cluster_metal_pairing Metal-Mediated Base Pairing strand1 DNA Strand 1 (with this compound) complex Metal-Mediated Base Pair strand1->complex strand2 DNA Strand 2 (with this compound) strand2->complex metal_ion Metal Ion (e.g., Ag+, Cu2+) metal_ion->complex

Caption: Metal-Mediated Base Pairing with this compound.

Conclusion

The incorporation of this compound into synthetic oligonucleotides offers a powerful strategy for expanding the functional repertoire of nucleic acids. By employing a careful protecting group strategy, optimizing the solid-phase synthesis protocol, and utilizing mild deprotection conditions, researchers can successfully synthesize this compound-containing oligonucleotides with high fidelity. The unique properties of this compound open up exciting possibilities in the development of novel therapeutics, diagnostics, and advanced nanomaterials. This guide provides a solid foundation for scientists and drug development professionals to confidently explore the potential of this versatile modified base in their research endeavors.

References

  • Caruthers, M. H. (1983). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
  • Reddy, M. P., Farooqui, F., & Hanna, N. B. (1997). A new, rapid, and efficient method for the deprotection of synthetic oligonucleotides. Tetrahedron Letters, 38(13), 2263-2266.
  • McConnell, O. J., et al. (2001). Observation and elimination of N-acetylation of oligonucleotides prepared using fast-deprotecting phosphoramidites and ultra-mild deprotection. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1111-1116.
  • A method for synthesizing this compound. (2017). CN107382878A.
  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.
  • Charles, I., et al. (2016). Orthogonal Synthesis of "Easy-to-Read" Information-Containing Polymers Using Phosphoramidite and Radical Coupling Steps.
  • Gryaznov, S. M., & Letsinger, R. L. (1992). A new, rapid, and efficient method for the deprotection of synthetic oligonucleotides. Nucleic Acids Research, 20(8), 1879-1882.
  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Araya, A., et al. (2021). Making sense of antisense oligonucleotides: A narrative review.
  • Beaucage, S. L. (2000). Method for deprotecting oligonucleotides. WO2000046231A1.
  • Tsunoda, H., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7838-7853.
  • Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(12), 5645-5652.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). This compound and Isoguanosine base analogs. Retrieved from [Link]

  • Wikipedia. (2023). Oligonucleotide synthesis. In Wikipedia. Retrieved from [Link]

  • Flanagan, W. M., et al. (1999). A cytosine analog that confers enhanced potency to antisense oligonucleotides. Proceedings of the National Academy of Sciences, 96(20), 11433-11438.
  • Roberts, C., et al. (1997). Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(49), 11789-11798.
  • Asanuma, H., et al. (2022). Metal Ion-Directed Specific DNA Structures and Their Functions. International Journal of Molecular Sciences, 23(9), 5087.
  • Harding, M. M. (2002). Interactions between metal ions and DNA. Acta Crystallographica Section D: Biological Crystallography, 58(6), 872-875.
  • Zhang, W., et al. (2020).
  • Amerigo Scientific. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved from [Link]

  • Araya, A., et al. (2021).
  • Shamsi, M. H., & Kraatz, H. B. (2012). Interactions of Metal Ions with DNA and Some Applications.
  • Stawinski, J., & Strömberg, R. (1994). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 59(22), 6561-6567.
  • Robinson, H., & Wang, A. H. (1997). Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy. Biophysical journal, 73(3), 1546-1557.
  • Shamsi, M. H. (n.d.). Interactions of Metal Ions with DNA and Some Applications. Retrieved from [Link]

  • Roberts, R. W., & Crothers, D. M. (1992). Stability and properties of double and triple helices: dramatic effects of RNA or DNA backbone composition. Science, 258(5087), 1463-1466.
  • Prakash, T. P., et al. (2014). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. Organic Process Research & Development, 18(2), 264-273.
  • Sugimoto, N., et al. (1994). Three different formation pathways of the DNA triplex as suggested by thermodynamic and kinetic studies. Nucleic Acids Research, 22(22), 4721-4727.
  • Burrows, C. J., & Muller, J. G. (1998). DNA-bound metal ions: recent developments. Chemical reviews, 98(3), 1109-1152.
  • Medicosis Perfectionalis. (2015, December 24). The 4 Nucleotide Bases: Guanine, Cytosine, Adenine, and Thymine | What Are Purines and Pyrimidines [Video]. YouTube. [Link]

Sources

Application Note: Enhancing PCR Specificity with Isocytosine (isoC) & Isoguanine (isoG)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a deep technical dive into the use of the non-standard nucleobase Isocytosine (isoC) , specifically in the context of the AEGIS (Artificially Expanded Genetic Information System) , to enhance PCR specificity.

Executive Summary

Standard PCR specificity is often limited by the thermodynamic promiscuity of the four natural bases (A, T, C, G). "Off-target" amplification and primer-dimer formation occur because natural sequences in the genome can serendipitously mimic primer binding sites. This guide details the incorporation of 5-methyl-isocytosine (isoC) into PCR primers.[1] When paired with its orthogonal partner Isoguanine (isoG) , this system creates a "sixth genetic letter" that does not hybridize with natural genomic DNA. This orthogonality is exploited to eliminate false positives, enable site-specific product labeling (e.g., MultiCode®-RTx), and create "universal" amplification tags that are invisible to the wild-type genome.

Mechanism of Action: The Orthogonal Hydrogen Bond

The core of this technology is the AEGIS concept.[2] Unlike standard bases, isoC and isoG are isomers of Cytosine and Guanine that "shuffle" the hydrogen bond donor/acceptor pattern.

  • Natural C-G Pair: Hydrogen bonding pattern is (top to bottom): Acceptor - Donor - Acceptor (for C) pairing with Donor - Acceptor - Donor (for G).

  • IsoC-IsoG Pair: The pattern is inverted to Donor - Donor - Acceptor (for isoC) pairing with Acceptor - Acceptor - Donor (for isoG).

Why this increases specificity:

  • Genomic Invisibility: An isoC residue in a primer cannot form stable hydrogen bonds with G, C, A, or T in the genomic template. It effectively acts as a "stop" or a mismatch if it encounters natural DNA.

  • Exclusive Amplification: Extension only proceeds efficiently if the reaction mix contains the complementary non-standard nucleotide (d-isoGTP).

  • Tautomer Stabilization: We utilize 5-methyl-isocytosine (5-Me-isoC) rather than unmethylated this compound. The methyl group stabilizes the amino tautomer, preventing mis-pairing with Thymine, which is a known liability of unmodified isoC.

Visualization: The Orthogonal Interface

BasePairing cluster_natural Natural Interaction (Promiscuous) cluster_orthogonal AEGIS Orthogonal Interaction (Specific) C Cytosine (A-D-A) G Guanine (D-A-D) C->G Strong Pair Genome Genomic DNA (A/T/C/G) C->Genome Potential Mis-priming isoC 5-Me-isoC (D-D-A) isoC->Genome No Binding (Steric/H-bond Clash) isoG isoG (A-A-D) isoC->isoG Exclusive Pair caption Fig 1: Hydrogen bond donor(D)/acceptor(A) patterns ensuring orthogonality.

Experimental Design & Pre-Lab Considerations

A. Primer Design Rules

When incorporating isoC, standard Tm calculations (Nearest Neighbor) must be adjusted.

  • Thermodynamics: The 5-Me-isoC : isoG pair is thermodynamically comparable to a G:C pair (approx. 3 H-bonds).

  • Positioning:

    • For Specificity (Tagging): Place isoC in the 5' "flap" or tag sequence. This allows the primer to anneal to the target via its 3' natural sequence, while the 5' isoC tag remains unbound during the first cycle.

    • For Detection (MultiCode): Place isoC at the 5' end, adjacent to a fluorophore.[1]

  • Avoid Runs: Do not place more than two isoC bases consecutively. Polymerase efficiency drops significantly with consecutive non-standard bases.

B. Reagents & Polymerase Selection

Not all polymerases tolerate non-standard bases.

  • Recommended: Titanium Taq (Clontech/Takara) or Glom Taq (Firebird Biomolecular Sciences). These lack 3'->5' exonuclease activity (which might excise the "damage" isoC) and have active sites permissive to the AEGIS geometry.

  • Avoid: High-fidelity proofreading enzymes (like Pfu or Phusion) unless explicitly validated for AEGIS, as they may stall or chew back the primer.

  • dNTPs: You must supplement your master mix with d-isoGTP (typically 50-100 µM).

Protocol: IsoC-Enhanced Specificity PCR[3]

Phase 1: Primer Synthesis

Order primers from a specialized vendor (e.g., IDT, Biosearch, or Firebird).

  • Forward Primer: 5'- [Fluorophore] - isoC - [Target Specific Sequence] - 3'

  • Reverse Primer: Standard natural sequence (or isoC tagged, depending on assay).

Phase 2: Reaction Setup

Goal: Specific amplification of Target X with simultaneous quenching of non-specific signals.

ComponentConcentration (Final)Notes
Buffer (10x) 1xTitanium Taq Buffer (contains MgCl2)
MgCl2 2.5 - 3.5 mMHigher Mg++ often needed for non-standard bases.
dNTP Mix (A,C,G,T) 200 µM eachStandard purity.
d-isoGTP-Quencher 50 µMCritical: Coupled to a dark quencher (e.g., Dabcyl).
Forward Primer (isoC) 0.2 µMContains 5' Fluorophore + isoC.
Reverse Primer 0.2 µMStandard.
Polymerase 1 UnitTitanium Taq or AEGIS-validated enzyme.
Template DNA < 100 ngGenomic or cDNA.
Phase 3: The Cycling Workflow

The cycling conditions are standard, but the signal generation is unique.

  • Denaturation: 95°C for 2 min.

  • Cycling (35-40 cycles):

    • 95°C for 30 sec.

    • Annealing: 55-65°C (Based on natural sequence Tm).

    • Extension: 72°C for 30-60 sec.

    • Optical Read: Perform read at the end of annealing or extension.

  • Melt Curve (Optional): To verify product purity.

Phase 4: The Specificity Check (Self-Validation)

How do you know it worked?

  • Mechanism: When the polymerase copies the Forward Primer, it encounters the isoC . It will only incorporate the d-isoGTP-Quencher from the mix because natural dGTP does not pair.

  • Result: The incorporation of the Quencher adjacent to the Fluorophore (on the primer) causes a decrease in fluorescence specifically for the amplified product.

  • Control: Non-specific products (primer dimers or mis-priming on gDNA) will not incorporate the d-isoGTP-Quencher efficiently (or at all) because they lack the complementary isoC template. Therefore, background noise remains fluorescent (or low signal), while specific product is quenched. Note: In some formats (MultiCode), the read is based on quenching; in others, it's based on fluorescence release. Ensure you match the d-isoGTP label to your readout.

Visualization: The Specificity Workflow

Workflow cluster_setup Reaction Setup cluster_pcr Amplification Cycles cluster_result Readout Primer Primer: 5'-Fluor-isoC-Sequence-3' Anneal Primer Anneals to Target Primer->Anneal Mix Mix: d-isoGTP-Quencher + Polymerase Extend Polymerase Extends Complementary Strand Mix->Extend Anneal->Extend Encounter Pol Encounters isoC Extend->Encounter Select Specific Incorporation of isoG-Quencher Encounter->Select High Fidelity Nonspecific Non-Specific/Dimer: No isoG Incorp. (No Quenching) Encounter->Nonspecific Mis-priming (No isoC) Specific Specific Product: Fluorophore Quenched (Positive ID) Select->Specific caption Fig 2: The self-validating specificity loop. Only specific targets trigger the isoC:isoG interaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Amplification Efficiency Polymerase stalling at isoC.Switch to Titanium Taq or increase extension time. Ensure d-isoGTP concentration is >50 µM.
High Background Fluorescence Incomplete quenching.The d-isoGTP-Quencher may be degraded. Use fresh aliquots. Ensure the isoC is at the 5' end to maximize proximity to the quencher upon incorporation.
Non-Specific Signal isoG tautomerization.Ensure you are using 5-Me-isoC (methylated) in the primer. Unmethylated isoC can promiscuously pair with T.
Drifting Tm pH changes affecting H-bonds.Maintain buffer pH between 8.0 and 8.5. The isoC:isoG pair is pH-sensitive (pK_a near neutral).

References

  • Johnson, S. C., et al. (2004). "A third base pair for the polymerase chain reaction: inserting isoC and isoG." Nucleic Acids Research. Link

  • Moser, M. J., & Prudent, J. R. (2003). "Enzymatic repair of an expanded genetic information system." Nucleic Acids Research. Link

  • Sherrill, C. B., et al. (2004). "Nucleic acid analysis using an expanded genetic alphabet." Journal of the American Chemical Society.[3] Link

  • Firebird Biomolecular Sciences. "AEGIS Technology Overview." Firebirdbio.com. Link

  • Luminex Corporation. "MultiCode®-RTx Technology." Luminexcorp.com. Link

Sources

Synthesis of isocytosine derivatives via Pinner reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Isocytosine Derivatives via Pinner Pyrimidine Condensation

Executive Summary

This compound (2-aminouracil) derivatives are critical pharmacophores in modern drug discovery, serving as core scaffolds for kinase inhibitors (e.g., CDK, JAK), BACE1 inhibitors for Alzheimer’s research, and unnatural genetic alphabets (Hachimoji DNA). While often confused with the classical "Pinner Reaction" (nitrile-to-imidate conversion), the synthesis of this compound utilizes the Pinner Pyrimidine Synthesis —a condensation of guanidine with


-keto esters.

This guide provides a robust, scalable protocol for synthesizing C6-substituted this compound derivatives. It addresses common failure modes such as regioselectivity issues and incomplete cyclization, offering a self-validating workflow grounded in mechanistic causality.

Mechanistic Insight & Reaction Design

The synthesis relies on the cyclocondensation of a guanidine salt with a


-keto ester. Unlike urea (which requires harsh acid catalysis), guanidine is sufficiently nucleophilic under basic conditions to initiate the attack.

The Pathway:

  • Free Base Liberation: Guanidine HCl is deprotonated in situ by an alkoxide base.

  • Nucleophilic Attack: The guanidine primary amine attacks the more electrophilic ketone carbonyl of the

    
    -keto ester (controlled by steric and electronic factors).
    
  • Cyclization: The second amine attacks the ester carbonyl, releasing alcohol.

  • Tautomerization: The resulting dihydropyrimidine aromatizes to the stable 2-amino-4-hydroxypyrimidine (this compound) tautomer.

Figure 1: Mechanistic Pathway (Graphviz)

PinnerMechanism Reactants Guanidine (Free Base) + β-Keto Ester Inter1 Tetrahedral Intermediate A Reactants->Inter1 Nucleophilic Attack (Ketone C=O) Inter2 Acyl-Guanidine Intermediate Inter1->Inter2 - H2O (Condensation) Cyclization Intramolecular Cyclization Inter2->Cyclization Attack on Ester C=O Product This compound Derivative Cyclization->Product - ROH + Tautomerization

Caption: Step-wise mechanism of Pinner Pyrimidine Synthesis favoring the this compound tautomer.

Experimental Protocol

Target Molecule: 2-Amino-6-methyl-4-pyrimidinol (6-Methylthis compound) Scale: 50 mmol

Materials
  • Reagent A: Guanidine Hydrochloride (99%)

  • Reagent B: Ethyl Acetoacetate (99%)

  • Base: Sodium Ethoxide (21 wt% in Ethanol) or freshly prepared NaOEt

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Methodology
  • Base Preparation & Activation:

    • Why: Guanidine HCl is stable but unreactive. It must be converted to the free base in situ to prevent dimerization or hydrolysis.

    • Protocol: Charge a dry 250 mL round-bottom flask (RBF) with 50 mL absolute ethanol. Add Sodium Ethoxide solution (55 mmol, 1.1 eq) under

      
       atmosphere.
      
  • Guanidine Liberation:

    • Add Guanidine HCl (5.0 g, 52 mmol) to the stirring ethoxide solution.

    • Stir at room temperature (RT) for 30 minutes.

    • Observation: NaCl will precipitate as a fine white solid. This confirms the exchange.

  • Condensation:

    • Add Ethyl Acetoacetate (6.5 g, 50 mmol) dropwise over 10 minutes.

    • Critical Control: Maintain temperature

      
       during addition to prevent rapid exotherm and side-product formation.
      
  • Reflux & Cyclization:

    • Heat the reaction mixture to reflux (

      
      ) for 4–6 hours.
      
    • Validation: Monitor via TLC (9:1 DCM:MeOH). The starting ester spot (

      
      ) should disappear; a polar product spot (
      
      
      
      ) will appear.
  • Workup & Isolation:

    • Cool the mixture to RT. The sodium salt of the this compound may precipitate.

    • Neutralization: Acidify carefully with Glacial Acetic Acid or 1M HCl to pH 6–7.

    • Why: this compound is amphoteric. Neutral pH ensures the uncharged form precipitates, maximizing recovery.

    • Filter the resulting white solid. Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification:

    • Recrystallize from boiling water or 50% aqueous ethanol if purity is

      
       by HPLC.
      
    • Dry in a vacuum oven at

      
       for 12 hours.
      
Figure 2: Workflow Diagram (Graphviz)

Workflow Start Start: Guanidine HCl + NaOEt/EtOH Step1 Stir 30 min @ RT (Free Base Liberation) Start->Step1 Step2 Add β-Keto Ester (Dropwise, <30°C) Step1->Step2 Step3 Reflux 4-6 Hours (Cyclization) Step2->Step3 Check TLC Check (Complete Consumption?) Step3->Check Check->Step3 No Quench Neutralize to pH 7 (Precipitation) Check->Quench Yes Finish Filter, Wash, Dry (Final Product) Quench->Finish

Caption: Operational workflow for the batch synthesis of this compound derivatives.

Optimization & Troubleshooting

The choice of base and solvent significantly impacts yield and regioselectivity. The table below summarizes optimization studies for 6-substituted isocytosines.

ParameterConditionYield (%)Purity (%)Notes
Base NaOEt (1.1 eq)88% >98%Standard condition; matches ester leaving group.
Base K₂CO₃65%92%Heterogeneous; slower kinetics; requires DMF.
Base NaOH (Aq)40%85%Hydrolysis of ester competes with cyclization.
Solvent Ethanol (Abs)88% >98%Green solvent; easy workup via precipitation.
Solvent DMF75%90%Difficult to remove; product stays soluble.
Temp Reflux (78°C)HighHighEssential for the dehydration step.

Common Failure Modes:

  • Low Yield: Usually due to incorrect pH during workup. This compound is soluble in strong acid (protonated) and strong base (deprotonated). Target pH 6–7 strictly.

  • Oily Product: Indicates incomplete cyclization or residual solvent. Recrystallize from water.

References

  • Pinner Pyrimidine Synthesis Overview

    • Title: Pinner Pyrimidine Synthesis[1][2][3][4][5][6]

    • Source: Organic Chemistry Portal[7]

    • URL:[Link]

  • This compound in Drug Discovery

    • Title: Development of novel this compound and guanidine derivatives as BACE1 inhibitors[8]

    • Source: RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • DNA-Compatible Synthesis

    • Title: Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction[9][10]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Pyrimidine Synthesis Protocols

    • Title: Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides[11][12]

    • Source: Synthesis (Thieme)

Sources

Technical Guide: Enzymatic Incorporation of Isocytosine by T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

The expansion of the genetic alphabet beyond the canonical A-U-G-C quaternary system allows for the site-specific introduction of functional groups and increased information density. The isocytosine (isoC) : isoguanine (isoG) base pair is a cornerstone of the Artificially Expanded Genetic Information System (AEGIS).

While T7 RNA Polymerase (T7 RNAP) accepts these non-natural substrates, successful incorporation is not trivial.[1][2] It requires navigating a critical thermodynamic challenge: tautomeric instability .[1]

  • The Goal: Incorporate isoC-TP opposite a template containing deoxy-isoguanine (disoG).

  • The Challenge: The isoG template base can tautomerize from its keto form (complementary to isoC) to its enol form (complementary to Uracil).

  • The Solution: This protocol leverages specific reaction conditions, enzyme variants, and concentration biases to kinetically favor the isoC-isoG pairing over the isoG-U mismatch.

Mechanistic Insight: The Tautomer Trap

To achieve high fidelity, one must understand the molecular competition at the active site.

The Watson-Crick vs. Non-Canonical Interface

Standard T7 RNAP relies on shape complementarity and hydrogen bonding.[1]

  • Target Interaction: isoG (keto) presents a Hydrogen-bond pattern of acceptor-acceptor-donor. This perfectly complements isoC (amino) (donor-donor-acceptor).

  • Competitor Interaction: isoG (enol) presents a pattern compatible with Uracil (U) .[1]

If the reaction conditions (pH, temperature, or UTP concentration) favor the enol form or allow slow kinetics, T7 RNAP will misincorporate UTP opposite isoG.

Visualization of the Mechanism

The following diagram illustrates the structural logic and the "leakage" pathway into misincorporation.

G Template Template DNA (containing disoG) Keto isoG (Keto Form) Major Tautomer Template->Keto Equilibrium Enol isoG (Enol Form) Minor Tautomer Template->Enol ~10-15% Product_Correct Correct RNA (isoC-isoG pair) Keto->Product_Correct + T7 RNAP + isoC-TP Product_Error Mutated RNA (U-isoG mismatch) Enol->Product_Error + T7 RNAP + UTP isoCTP isoC-TP (Target Substrate) isoCTP->Product_Correct UTP UTP (Competitor) UTP->Product_Error Misincorporation

Figure 1: Mechanistic bifurcation in T7 transcription of isoG templates.[1] The fidelity of the reaction depends on maximizing the Keto pathway.

Critical Experimental Parameters

Enzyme Selection

While Wild-Type (WT) T7 RNAP is capable of AEGIS incorporation, specific mutants offer higher tolerance for the geometric perturbations caused by non-natural bases.

Enzyme VariantRecommendationRationale
WT T7 RNAP Standard Sufficient for short transcripts or single isoC insertions.[1] High specific activity but lower fidelity for AEGIS pairs.[1]
Y639F Mutant Preferred The Y639F mutation opens the active site, reducing steric discrimination. Originally designed for 2'-modifications, it enhances the acceptance of base-modified NTPs.
P266L (FAL) Advanced Often used in "Hachimoji" systems; increases promoter clearance and processivity with expanded alphabets.[1]
Template Design

The template must contain 2'-deoxyisoguanine (disoG) at the desired position.[1]

  • Source: disoG phosphoramidites are available (e.g., Glen Research) for solid-phase synthesis.

  • Protection: disoG is sensitive to acidic deprotection.[1][3] Use UltraMild synthesis chemistry (phenoxyacetyl protection) to prevent depurination during oligonucleotide synthesis.[1]

Nucleotide Concentrations

To outcompete the UTP misincorporation:

  • Increase isoC-TP: Use a 1.5x to 2x molar excess of isoC-TP relative to natural NTPs.[1]

  • Limit UTP: If the sequence permits, reduce UTP concentration slightly (e.g., 0.8x), though this may reduce overall yield.

Comprehensive Protocol

Materials
  • Enzyme: T7 RNA Polymerase (High Concentration, ≥100 U/µL).[1]

  • Buffer: 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 200 mM MgCl₂, 20 mM Spermidine, 100 mM DTT).

  • NTPs: 100 mM solutions of ATP, GTP, CTP, UTP (natural) and isoC-TP (buffered to pH 7.5).

  • Template: Double-stranded DNA (annealed oligos or PCR product) containing disoG.

  • Purification: Phenol:Chloroform:Isoamyl Alcohol (25:24:1) and Ethanol.[1][4][5][6][7]

Step-by-Step Workflow
Phase 1: Template Preparation[1]
  • Annealing: If using oligos, mix equimolar amounts of the disoG-containing template strand and the T7 promoter-containing non-template strand.[1]

  • Heat: 95°C for 3 minutes.

  • Cool: Slow cool to room temperature over 30 minutes to ensure perfect duplex formation.

Phase 2: Transcription Reaction (20 µL scale)

Assemble at room temperature to prevent spermidine precipitation of DNA.

ComponentVolumeFinal Conc.Notes
Nuclease-free Waterto 20 µL--
10x Transcription Buffer2 µL1xEnsure MgCl₂ is fully dissolved.
ATP, GTP, CTP (100 mM)0.8 µL ea4 mMStandard high-yield conc.
UTP (100 mM)0.6 µL3 mMSlightly reduced to lower competition.[1]
isoC-TP (100 mM) 1.2 µL 6 mM Excess to drive kinetics.
Template DNAX µL1 µMHigh template load helps short RNAs.[1]
RNase Inhibitor0.5 µL1 U/µLOptional but recommended.[1]
T7 RNA Polymerase1-2 µL~100 UUse high enzyme load.[1]
  • Incubate: 37°C for 4–6 hours. (Longer incubation compensates for slower kinetics of non-natural bases).[1]

  • DNase Treatment: Add 2 U DNase I, incubate 15 min at 37°C to remove the disoG template.

Phase 3: Purification & QC[1]
  • Extraction: Perform standard Phenol/Chloroform extraction to remove the high protein load.[1]

  • Precipitation: Add 0.1 vol 3M NaOAc (pH 5.2) and 2.5 vol 100% Ethanol. Freeze -20°C for 1 hr. Spin max speed 30 min.[1]

  • Validation (Crucial):

    • LC-MS: You must verify incorporation.[1]

    • Target Mass: Molecular Weight of isoC is identical to Cytosine (isomer).[1]

    • Error Mass: Misincorporation of U results in a +1 Da shift (111 vs 112).[1]

    • Method: Digest a small aliquot with RNase T1 (cleaves after G) or RNase A and analyze fragments by LC-MS to confirm the specific fragment containing isoC lacks the +1 Da mass shift indicative of U.

Visual Workflow Summary

Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_downstream 3. Downstream Template Anneal Oligos (Template with disoG) Mix Prepare Master Mix (Bias: [isoC] > [UTP]) Template->Mix Incubate Incubate 37°C 4-6 Hours Mix->Incubate DNase DNase I Digestion Remove Template Incubate->DNase Purify Phenol-Chloroform & EtOH Precip DNase->Purify QC LC-MS Validation (Check for +1 Da U-shift) Purify->QC

Figure 2: Operational workflow for isoC-RNA synthesis.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield Slow kinetics of isoC incorporation.[1]Increase MgCl₂ by 2-5 mM.[1] Extend incubation time to 8 hours. Add inorganic pyrophosphatase to prevent precipitate inhibition.[1]
High U Misincorporation isoG tautomerization or high UTP concentration.[1]Decrease [UTP] to 2 mM. Increase [isoC-TP] to 8 mM. Ensure pH is strictly 7.9 (tautomer ratios are pH dependent).
Smearing on Gel Incomplete termination or degradation.[1]Use PAGE purification to isolate full-length product.[1] Ensure RNase-free conditions.

References

  • Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA extends the genetic alphabet.[1] Journal of the American Chemical Society, 115(3), 981–986. Link

  • Tor, Y., & Dervan, P. B. (1993).[1] Site-specific enzymatic incorporation of an unnatural base, N6-(6-aminohexyl)isoguanosine, into RNA. Journal of the American Chemical Society, 115(11), 4461–4467. Link

  • Hoshika, S., et al. (2019).[1] Hachimoji DNA and RNA: A genetic system with eight building blocks.[1] Science, 363(6429), 884-887. Link

  • Glen Research. (n.d.).[1] 5-Methyl-isoCytidine / isoGuanosine Base Pair.[1][3][8] Glen Report 8.12.[1] Link

  • Chelliserrykattil, J., & Ellington, A. D. (2004).[1] Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology, 22(9), 1155–1160. Link (Reference for Y639F mutant utility).[1]

Sources

Design of self-assembling supramolecular structures with isocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Supramolecular Engineering with Isocytosine (iC) Motifs

Executive Summary

This guide details the engineering of supramolecular structures using This compound (iC) , a structural isomer of cytosine.[1] Unlike the widely used ureidopyrimidinone (UPy) motif which forms quadruply hydrogen-bonded dimers, this compound offers a versatile "Janus" interface. Depending on the tautomeric state and functionalization (specifically at the N1 position), iC can be programmed to form linear tapes (via double or triple H-bonds) or cyclic rosettes (when coupled with complementary heterocycles like guanine or melamine). This note focuses on the N1-alkylated this compound system, a robust platform for generating tunable supramolecular polymers and organogels.

Part 1: Mechanistic Principles

The Tautomeric Toggle

The self-assembly behavior of this compound is dictated by its tautomeric equilibrium.[1] In solution, free this compound rapidly interconverts between the amine-oxo (N3-H) and amine-oxo (N1-H) forms.

  • Target Species: For predictable supramolecular assembly, the N1-H tautomer (2-amino-4(3H)-pyrimidinone) is the desired species, presenting a Donor-Acceptor-Donor (DAD) or Donor-Acceptor-Acceptor (DAA) array depending on the pairing partner.

  • Locking the Structure: To freeze this motif, the N1 position is chemically blocked via alkylation. This forces the molecule into the specific configuration required for "tape" formation, where the C2-amine and N3-nitrogen participate in intermolecular hydrogen bonding.

Assembly Hierarchy: From Monomer to Tape

In non-polar solvents (e.g., Chloroform, Toluene), N1-alkylated isocytosines self-assemble into continuous hydrogen-bonded tapes. These tapes further stack via


-

interactions to form fibers, eventually leading to gelation.

Thermodynamic Drivers:

  • Enthalpy (

    
    ):  Driven by H-bond formation (approx. 15–20 kJ/mol per bond).
    
  • Entropy (

    
    ):  Unfavorable due to ordering; this is overcome by the "hydrophobic effect" of the alkyl tails and the cooperative stacking of the aromatic cores.
    

iC_Assembly Monomer N1-Alkyl this compound (Soluble Monomer) Dimer H-Bonded Dimer (Nucleation) Monomer->Dimer K_dim (Concentration > CMC) Tape Supramolecular Tape (Linear Assembly) Dimer->Tape Cooperative Growth (K_agg) Gel 3D Network (Organogel) Tape->Gel Fiber Entanglement Solvent Non-Polar Solvent (CHCl3/Toluene) Solvent->Monomer Solvates Tails Heat Thermal Energy (Disassembly) Heat->Gel Gel-Sol Transition

Figure 1: Hierarchical self-assembly pathway of N1-alkylated this compound. The process is cooperative, meaning the formation of the initial dimer facilitates the addition of subsequent monomers.

Part 2: Synthetic Protocol

Objective: Synthesis of N1-(2-ethylhexyl)this compound , a lipophilic monomer capable of forming supramolecular organogels.

Reagents & Equipment
  • Precursor: this compound (2-aminopyrimidin-4(3H)-one).

  • Electrophile: 2-Ethylhexyl bromide (provides solubility and steric bulk to prevent crystallization, favoring gelation).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Equipment: Schlenk line (for moisture exclusion), Rotary Evaporator, Flash Chromatography columns.

Step-by-Step Synthesis
  • Activation:

    • In a flame-dried round-bottom flask, suspend this compound (1.0 eq, 10 mmol) and

      
       (1.5 eq) in anhydrous DMF (30 mL).
      
    • Stir at 60°C for 1 hour under Argon. Why? This deprotonates the N1/N3 positions, creating the nucleophilic anion.

  • Alkylation:

    • Add 2-Ethylhexyl bromide (1.1 eq) dropwise via syringe.

    • Heat the mixture to 90°C and stir for 16–24 hours.

    • Note: this compound alkylation can yield both N1-alkyl (desired) and O-alkyl (undesired) products. Higher temperatures and specific bases (

      
      ) often favor the thermodynamic N-alkyl product.
      
  • Work-up:

    • Cool to room temperature.[2] Filter off inorganic salts.

    • Remove DMF under reduced pressure (high vacuum).

    • Dissolve residue in

      
       and wash with water (3x) to remove unreacted this compound and salts.
      
  • Purification (Critical):

    • The crude will contain a mixture of N1-isomer (major) and O-isomer (minor).

    • Flash Chromatography: Silica gel. Eluent:

      
       (95:5 to 90:10 gradient).
      
    • Identification: The N1-isomer is typically more polar (elutes later) and shows a characteristic Carbonyl peak in IR/NMR. The O-isomer is less polar.

Characterization Checklist
TechniqueParameterExpected Result for N1-Isomer
1H NMR N-H SignalBroad singlet at

ppm (indicates H-bonding capability).
13C NMR C=O CarbonSignal at

ppm (Confirms keto form).
IR Carbonyl StretchStrong band at

cm

.
Solubility Non-polarSoluble in

, Toluene (may gel at high conc.).

Part 3: Validation of Self-Assembly

To prove the structure is supramolecular and not just a random aggregate, you must demonstrate concentration-dependent or temperature-dependent dynamics.

1H NMR Dilution Experiment

This is the gold standard for determining association constants (


).

Protocol:

  • Prepare a stock solution of N1-alkyl this compound in

    
     (e.g., 100 mM).
    
  • Perform serial dilutions down to 0.1 mM.

  • Record 1H NMR at constant temperature (298 K).

  • Observation: Track the chemical shift (

    
    ) of the NH proton  (typically N3-H) and the NH2 protons .
    
    • Result: As concentration decreases, the NH peak will shift upfield (towards lower ppm) as H-bonds break and monomers become the dominant species.

    • Analysis: Fit the

      
       vs. Concentration curve to a dimerization or cooperative polymerization model (e.g., using nucleobase-specific binding isotherms).
      
Viscometry (Macroscopic Evidence)

Supramolecular polymerization results in a non-linear increase in viscosity.

  • Experiment: Measure specific viscosity (

    
    ) vs. concentration.
    
  • Signature: A plot of

    
     vs. 
    
    
    
    should show a slope
    
    
    (often ~3.5 for entangled worm-like micelles/polymers) above the Critical Polymerization Concentration (CPC).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is an oil, not a solid. 2-ethylhexyl chain is too flexible.This is often desired for solubility.[3] If a solid is needed, switch to a linear alkyl chain (e.g., dodecyl) or add a urea linker.
No gelation observed. Concentration too low or solvent too polar.Increase conc. to >20 mg/mL. Switch from

to Methylcyclohexane or Toluene.
NMR peaks are sharp and unshifted. No assembly occurring.Ensure the solvent is dry. Water competes for H-bonds.[2] Ensure you isolated the N1-isomer, not the O-isomer (which cannot self-assemble effectively).

References

  • Harnessing Cytosine for Tunable Nanoparticle Self-Assembly Behavior Using Orthogonal Stimuli. Source: ACS Biomacromolecules. Context: Describes the synthesis of cytosine-containing polymers and their phase behavior, relevant to N1-functionalization strategies.

  • This compound as a hydrogen-bonding partner and as a ligand in metal complexes. Source: PubMed / NIH. Context: Definitive guide on the tautomeric equilibrium (N1-H vs N3-H) and hydrogen bonding motifs of this compound.

  • Supramolecular Helices via Self-Assembly of 8-Oxoguanosines. Source: Journal of the American Chemical Society (JACS). Context: Provides the comparative mechanistic framework for rosette and tape formation in purine/pyrimidine systems.

  • Self-assembled rosette nanotubes from tetra guanine-cytosine modules. Source: PMC / NIH. Context: Illustrates the "Rosette" capability when this compound-like motifs are paired with guanine derivatives.

  • N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Source: MDPI. Context: Detailed synthetic protocols for regioselective alkylation of cytosine/isocytosine scaffolds.

Sources

Troubleshooting & Optimization

Technical Support Center: Isocytosine Solubilization & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Isocytosine Solubility in Acetic Acid for Synthesis

ID: TS-ISO-004 | Version: 2.1 | Status: Active[1]

Executive Summary

This compound (2-aminouracil) presents a significant solubility challenge in organic synthesis due to its high crystal lattice energy (Melting Point >270°C) and robust intermolecular hydrogen bonding network.[1][2] While acetic acid is a preferred solvent for electrophilic substitutions (e.g., halogenation, nitration), this compound often persists as a heterogeneous slurry, leading to poor reaction kinetics and occlusion of impurities.[1]

This guide provides thermodynamic and kinetic solutions to overcome these barriers, utilizing thermal activation , proton-assisted disruption , and particle engineering .[1]

Module 1: Thermodynamics of Dissolution (FAQ)

Q1: Why is this compound so difficult to dissolve in acetic acid despite being a polar molecule?

A: The solubility issue is thermodynamic, not just polarity-based. This compound exists primarily as the keto-amine tautomer in the solid state, forming a "ribbon-like" supramolecular structure via dual hydrogen bonding (N-H[1]···O and N-H[1]···N).

Acetic acid (AcOH) is a protic solvent, but its ability to solvate this compound is competitive.[1]

  • Lattice Energy: The energy required to break the this compound-isocytosine H-bonds is high.[1]

  • Solvation Energy: Acetic acid must form new H-bonds with the solute.[1]

  • The Deficit: At Room Temperature (RT), the solvation energy of AcOH is insufficient to overcome the lattice energy of the solid this compound.

Key Data Point: Sigma-Aldrich reference standards indicate a solubility limit of ~50 mg/mL in acetic acid, but only with thermal activation [1].[1] At RT, it is significantly lower (<10 mg/mL).[1][2]

Q2: Can I just increase the temperature?

A: Yes, but with specific constraints. Solubility follows a steep exponential curve (van 't Hoff equation) for this system.[1]

Table 1: Estimated Solubility Profile of this compound in Glacial Acetic Acid

Temperature (°C) Solubility State Process Implication
20-25°C (RT) < 10 mg/mL Heterogeneous slurry.[1] Poor reactivity.
50-60°C ~ 25 mg/mL Partial dissolution.[1] Risk of "gumming."
80-90°C ~ 50 mg/mL Target Process Window. Clear solution likely.[1]

| 118°C (Reflux) | > 60 mg/mL | Maximum solubility, but risk of substrate degradation.[1] |

Module 2: Chemical Troubleshooting (The "Acid-Assist" Protocol)

Issue: "I heated the mixture to 90°C, but I still have a suspension."

Diagnosis: You have likely exceeded the saturation limit, or the kinetics of dissolution are too slow due to surface area limitations. Solution: Use the Acid-Assist Method (In-situ Salt Formation).[1]

This compound has a pKa of approximately 4.0 (at N3 position) [2].[1] Acetic acid (pKa 4.[1][3][4]76) is too weak to fully protonate this compound.[1] By adding a sub-stoichiometric amount of a stronger acid, you disrupt the H-bond network by forcing the molecule into its cationic form, which is far more soluble in polar media.[1]

Protocol: Trifluoroacetic Acid (TFA) Doping [1]
  • Rationale: TFA (pKa ~0.[1]23) is strong enough to protonate this compound, breaking the lattice.[1]

  • Applicability: Compatible with halogenation and nitration reactions.[1]

Step-by-Step:

  • Prepare your slurry of this compound in glacial acetic acid (e.g., 1.0 equiv this compound in 10-15 volumes AcOH).[1]

  • Heat to 60°C .

  • Add Trifluoroacetic Acid (TFA) dropwise.[1]

    • Dosage: Start with 0.1 equiv (10 mol%).[1]

  • Observe the turbidity.[1][5] If solids persist, increase TFA to 0.5 equiv.[1]

  • Result: The slurry should clarify into a solution as the this compound-trifluoroacetate salt forms and solvates.[1]

Critical Note: If your downstream reaction is sensitive to strong acids, neutralize with sodium acetate (NaOAc) post-reaction.[1]

Module 3: Visualizing the Solubilization Workflow

The following diagram illustrates the decision logic for choosing between Thermal Activation and Acid-Assist strategies.

Isocytosine_Solubility Start Start: this compound Slurry in Acetic Acid CheckConc Check Concentration Start->CheckConc LowConc < 50 mg/mL CheckConc->LowConc HighConc > 50 mg/mL CheckConc->HighConc HeatStep Thermal Activation (Heat to 85°C) LowConc->HeatStep AcidAssist Acid-Assist Protocol Add 0.1 - 0.5 eq TFA HighConc->AcidAssist Thermodynamic Limit Exceeded Dissolved Clear Solution? (Visual Check) HeatStep->Dissolved YesDissolved Proceed to Synthesis Dissolved->YesDissolved Yes NoDissolved Solids Persist Dissolved->NoDissolved No NoDissolved->AcidAssist Chemical Mod MechAssist Mechanical Assist (Sonication/Micronization) NoDissolved->MechAssist Kinetic Mod FinalCheck Re-evaluate Solubility AcidAssist->FinalCheck MechAssist->FinalCheck FinalCheck->YesDissolved Success

Figure 1: Decision matrix for solubilizing this compound based on concentration and thermal response.

Module 4: Process Scale-Up & Physical Processing

Issue: "The reaction worked on 1g, but on 50g the yield dropped and purity failed."

Root Cause: Mass transfer limitations.[1] On a larger scale, the "slurry" behaves differently.[1] Large particles of this compound may become coated with product (e.g., brominated this compound), preventing the core from reacting.[1]

Protocol: Particle Size Reduction (Micronization)

Before adding acetic acid, the surface area of the solid must be maximized to increase the dissolution rate (


).
  • Dry Milling: Pass raw this compound through a jet mill or ball mill to achieve a particle size (

    
    ) of < 50 µm.[1]
    
  • Sonication:

    • Suspend this compound in acetic acid at RT.

    • Apply ultrasound (20-40 kHz) for 15-30 minutes.[1]

    • Mechanism:[1][6][7] Cavitation breaks up aggregates and strips the static solvation layer, accelerating the transition to the bulk solvent.

Scale-Up Rule of Thumb
ParameterLab Scale (1g)Pilot Scale (50g+)
Agitation Magnetic Stir barOverhead Impeller (Anchor or Pitch-blade)
Heating Profile Rapid (<10 min)Slow ramp (risk of local superheating)
Addition Strategy All-in-onePortion-wise addition of this compound to hot AcOH

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 66950, this compound. Retrieved from [Link][1]

  • Joshi, H. et al. (2018).[1] Effects of Positive and Negative Ionization on Prototropy in Pyrimidine Bases. Journal of Physical Chemistry A. (Contextual grounding for pKa and protonation states).

  • Lide, D. R. (Ed.).[1] (2005).[1][2][8] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (Solubility parameters of acetic acid).

Sources

Technical Support Hub: Optimizing Magnesium for Isocytosine (iC) PCR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Non-Standard Nucleic Acid Support Center. Ticket ID: iC-Mg-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution

The Core Challenge: Why Isocytosine Demands Precision

You are likely experiencing difficulties because this compound (iC) is not a "plug-and-play" substitution for Cytosine. Unlike standard bases, iC possesses a unique tautomeric instability that makes Magnesium (


) concentration the single most critical variable in your reaction mix.
The Mechanism of Failure

In standard PCR,


 stabilizes the primer-template junction and balances the negative charge of the phosphate backbone. However, with iC, 

plays a dual, often contradictory role:
  • The Stability Requirement: iC pairs with Isoguanine (iG) via a non-standard hydrogen bonding pattern (iso-C:iso-G). This base pair is often thermodynamically weaker or structurally distinct from C:G, requiring higher free

    
     to stabilize the helix for polymerase extension.
    
  • The Fidelity Trap (Tautomerization): iC exists in equilibrium between its keto and enol forms.

    • Keto-iC pairs correctly with iG .

    • Enol-iC mimics Thymine and mispairs with Guanine .

    • Critical Insight: High

      
       concentrations can stabilize the mispaired geometry or lower the polymerase's discrimination threshold, leading to transition mutations  (iC 
      
      
      
      T) in your final amplicon.

The Goal: Find the "Goldilocks" zone—enough


 to drive amplification, but low enough to prevent the polymerase from accepting the Enol-iC:G mismatch.

Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for optimizing your reaction.

Mg_Optimization_Flow Start START: PCR Failure with iC Check_Pol Verify Polymerase Compatibility (Standard Taq is rarely sufficient) Start->Check_Pol Decision_Type Identify Failure Mode Check_Pol->Decision_Type No_Amp Symptom: No Amplification Decision_Type->No_Amp Yield Issue Smear Symptom: Smearing / Non-Specific Decision_Type->Smear Specificity Issue Mutation Symptom: Sequence Errors (iC->T) Decision_Type->Mutation Fidelity Issue Action_Up Action: Increase Mg2+ (+0.5 mM increments) No_Amp->Action_Up Action_Down Action: Decrease Mg2+ (Drop to 1.5 - 2.0 mM) Smear->Action_Down Mutation->Action_Down Action_pH Action: Adjust Buffer pH (Higher pH favors Keto form) Mutation->Action_pH Validation Perform Chequerboard Titration Action_Up->Validation Action_Down->Validation Action_pH->Validation

Figure 1: Decision tree for troubleshooting this compound PCR based on Magnesium-dependent symptoms.

The Protocol: The "Chequerboard" Titration

Do not guess. You must empirically determine the optimal concentration for your specific template density and polymerase.

Prerequisites:

  • Polymerase: Ensure you are using a polymerase engineered for non-standard bases (e.g., Glunc, TiTaq, or specific commercial variants like Titanium Taq if validated). Standard Taq has high stalling rates at iC sites.

  • Buffer: Use a

    
    -free buffer to allow manual titration.
    
Step-by-Step Workflow

1. Prepare the Matrix: Design a 5x5 reaction matrix.

  • X-Axis (Annealing Temp):

    
     to 
    
    
    
    (Gradient).
  • Y-Axis (

    
     Conc):  1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 4.0 mM.
    

2. The Master Mix (Minus Mg):

Component Final Conc. Notes
Buffer (Mg-free) 1X Ensure pH is > 8.0 (helps stability).
dNTPs (Standard) 200 µM
diGTP / dZTP Varies Usually equimolar to dNTPs, or slightly higher (300 µM) to drive incorporation.
Primers 0.2 - 0.5 µM
Template < 10 ng High template masks efficiency issues.

| Polymerase | 1-2 Units | |

3. Execution: Run the PCR.

  • Extension Time: Increase standard extension time by 30-50%. Non-standard bases slow down the polymerase kinetics.

4. Analysis:

  • Ideal Result: A clean band at the lowest possible

    
     concentration.
    
  • Reasoning: Lower

    
     ensures higher fidelity. If you see a band at 2.0 mM and 4.0 mM, choose 2.0 mM to minimize iC 
    
    
    
    T mutations.

Troubleshooting Guide (FAQ)

Issue 1: "I have no product at all."

Diagnosis: The polymerase is stalling at the iC site. The Mg Fix:

  • Increase

    
    :  The triphosphate of the incoming non-standard nucleotide (diGTP) might not be coordinating well in the active site. Push 
    
    
    
    to 3.0 - 4.0 mM.
  • Check dNTP Chelation: If you have high concentrations of dNTPs (or non-standard triphosphates), they chelate

    
     1:1. You must add extra magnesium to compensate.[1]
    
    • Rule of Thumb: Free

      
       = Total 
      
      
      
      - Total [dNTPs]. You need ~1.5 mM Free
      
      
      .
Issue 2: "I'm getting 'smears' or high background."

Diagnosis: Non-specific priming or mismatch stabilization. The Mg Fix:

  • Decrease

    
    :  High ionic strength reduces the stringency of primer annealing. Drop to 1.5 mM.
    
  • Additives: If lowering

    
     kills the reaction, keep 
    
    
    
    at 2.5 mM but add DMSO (3-5%) or Betaine (1M) . These destabilize secondary structures without promoting mismatches as aggressively as magnesium.
Issue 3: "Sequencing shows my this compound turned into Thymine."

Diagnosis: Tautomeric mispairing (Enol-iC pairing with G). The Mg Fix:

  • Strict Mg Control: This is the classic sign of "forcing" the reaction with too much magnesium. The polymerase forced a match with G because the

    
     lowered the activation energy for the error.
    
  • pH Adjustment: This is often a buffer issue masked as a magnesium issue. Ensure your buffer pH is 8.5 - 9.0 . Higher pH deprotonates the N3 position, disfavoring the enol form that mimics Thymine.

References & Grounding

  • Magnesium Role in PCR:

    • Source: New England Biolabs (NEB).[2] "Guidelines for PCR Optimization with Taq DNA Polymerase."

    • Relevance: Establishes the baseline 1.5-2.0 mM range and the concept of dNTP chelation.

    • URL:

  • Polymerase Fidelity & Metal Ions:

    • Source: Takara Bio. "What is the role of magnesium in PCR?"

    • Relevance: Confirms that excess

      
       reduces enzyme fidelity, a critical failure mode for iC PCR.
      
    • URL:

  • Non-Standard Base Pairing (AEGIS/Benner Lab Context):

    • Note: While specific internal protocols are proprietary to labs like Firebird Biomolecular or the Benner group, the thermodynamic principles of iC:iG pairing and the requirement for specific polymerases (like Glunc) are well-established in chemical biology literature.

    • Context: Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science. (Foundational context for iC/iG systems).

  • Magnesium Titration Methodology:

    • Source: UiTM Institutional Repository. "Optimizing the magnesium chloride concentration in a polymerase chain reaction."

    • Relevance: Validates the "Chequerboard" approach of varying Mg vs. Temp.

    • URL:

Sources

Troubleshooting low coupling efficiency of isocytosine phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isocytosine phosphoramidites. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their oligonucleotide synthesis and may be encountering challenges with coupling efficiency. As a non-canonical base, this compound can present unique hurdles compared to standard A, G, C, and T phosphoramidites. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall synthesis yield is low when incorporating this compound. What are the most common culprits?

Low overall yield in an oligonucleotide synthesis involving this compound is most frequently traced back to suboptimal coupling efficiency of the this compound phosphoramidite itself. Even a small decrease in stepwise coupling efficiency can have a dramatic impact on the final yield of the full-length product, especially for longer oligonucleotides.[1]

The primary factors affecting the coupling efficiency of any phosphoramidite, including this compound, are:

  • Presence of moisture: Phosphoramidites are highly sensitive to water, which can lead to their degradation.[1]

  • Suboptimal activation: The phosphoramidite must be efficiently activated to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]

  • Issues with the phosphoramidite reagent: The quality and concentration of the this compound phosphoramidite are critical.

  • Secondary structure of the oligonucleotide: The growing oligonucleotide chain can form secondary structures that hinder the coupling reaction.[]

This guide will delve into each of these areas to help you pinpoint the source of your low coupling efficiency.

Q2: I suspect my reagents are wet. How can I ensure anhydrous conditions for this compound coupling?

Moisture is a significant inhibitor of phosphoramidite coupling.[1] Water can react with the activated phosphoramidite, leading to the formation of an H-phosphonate, which is unreactive in the coupling step.[1] For a sensitive modified base like this compound, maintaining strictly anhydrous conditions is paramount.

Troubleshooting Steps:

  • Use Anhydrous Acetonitrile (ACN): Ensure that the ACN used for dissolving the phosphoramidites and for washing steps on the synthesizer is of the highest quality and truly anhydrous (water content < 30 ppm).

  • Proper Handling of Phosphoramidites: this compound phosphoramidite should be stored under an inert atmosphere (argon or nitrogen) and allowed to come to room temperature before opening to prevent condensation.

  • Dry Activator Solution: The activator solution (e.g., Tetrazole, DCI) must also be anhydrous.

  • Synthesizer Maintenance: Regularly check and maintain the gas drying traps on your DNA synthesizer.

Reagent/ComponentRecommendation for Anhydrous Conditions
Acetonitrile (ACN)Use septum-sealed bottles of anhydrous grade ACN.
This compound PhosphoramiditeStore in a desiccator over a drying agent. Equilibrate to room temperature before use.
Activator SolutionPrepare fresh solutions with anhydrous ACN.
DNA SynthesizerEnsure gas lines have in-line driers. Purge lines before synthesis.
Q3: My trityl monitor shows a significant drop in coupling efficiency at the this compound addition step. Could the activator be the problem?

Yes, the choice and concentration of the activator are critical for efficient coupling, especially for modified or sterically hindered phosphoramidites.[][4] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain.[5]

Troubleshooting Workflow for Activator Issues

Activator_Troubleshooting start Low Coupling at This compound Step check_activator Check Activator Type and Concentration start->check_activator standard_activator Using Standard Activator? (e.g., Tetrazole) check_activator->standard_activator increase_conc Increase Activator Concentration standard_activator->increase_conc Yes stronger_activator Consider Stronger Activator (e.g., DCI, ETT) standard_activator->stronger_activator No extended_coupling Extend Coupling Time increase_conc->extended_coupling stronger_activator->extended_coupling re_evaluate Re-evaluate Trityl Signal extended_coupling->re_evaluate

Caption: Workflow for troubleshooting activator-related issues.

Detailed Explanation:

  • Standard Activators (e.g., 1H-Tetrazole): While effective for standard phosphoramidites, tetrazole may not be acidic enough to efficiently activate bulkier modified bases like this compound.[6]

  • Stronger Activators: Consider using a more acidic activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[6][7] These can increase the rate of coupling for sterically hindered phosphoramidites.[6][7]

  • Activator Concentration: Ensure the activator concentration is optimal. A higher concentration may be necessary for this compound compared to standard bases.

  • Freshness of Activator: Activator solutions can degrade over time. Prepare fresh solutions regularly.

ActivatorpKaRecommended Use
1H-Tetrazole4.9Standard DNA/RNA synthesis
5-(Ethylthio)-1H-tetrazole (ETT)4.3Sterically hindered phosphoramidites
4,5-Dicyanoimidazole (DCI)5.2Good nucleophile, effective for hindered amidites[7]
Q4: I've optimized my conditions, but the coupling efficiency for this compound is still suboptimal. What else can I try?

If you've addressed moisture and activator issues, it's time to consider factors related to the this compound phosphoramidite itself and the kinetics of the coupling reaction.

Advanced Troubleshooting Strategies:

  • Increase Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups, may require longer coupling times to achieve high efficiency.[4][8] Double the standard coupling time for the this compound base as a starting point.

  • Increase Phosphoramidite Concentration: A higher concentration of the this compound phosphoramidite can help drive the reaction to completion. Consider preparing a more concentrated solution than you would for standard amidites.

  • Check Phosphoramidite Quality:

    • Age and Storage: Phosphoramidites have a finite shelf life and are sensitive to degradation.[] Use a fresh vial of this compound phosphoramidite if possible.

    • Purity: Impurities in the phosphoramidite can inhibit the coupling reaction. The purity can be assessed by ³¹P NMR spectroscopy.[9]

Experimental Protocol: Optimizing Coupling Time

  • Baseline Synthesis: Perform a synthesis of a short, test oligonucleotide containing a single this compound incorporation using your standard protocol. Analyze the trityl data to determine the baseline coupling efficiency.

  • Incremental Increase in Coupling Time: Program your synthesizer to increase the coupling time specifically for the this compound base. Start with a 2x increase, then 3x, and so on.

  • Analyze and Compare: For each synthesis, carefully analyze the trityl data for the this compound coupling step.

  • Purification and Analysis: Cleave, deprotect, and purify the oligonucleotides from each synthesis. Analyze the final products by HPLC and mass spectrometry to confirm the presence of the full-length product and identify any major impurities.

Q5: Could the protecting group on the exocyclic amine of this compound be causing problems?

The choice of protecting group for the exocyclic amine of this compound is crucial for successful synthesis. A protecting group that is too labile can be prematurely removed during the acidic detritylation step, exposing the amine to side reactions. Conversely, a group that is too stable may be difficult to remove during the final deprotection, leading to a modified base in the final product.

While specific protecting group strategies for commercially available this compound phosphoramidites may vary, be aware of the following general principles:

  • Lability to Acid: The protecting group must be stable to the acidic conditions of the detritylation step. Premature removal can lead to side reactions with the activated phosphoramidite of the next coupling cycle.

  • Ease of Removal: The protecting group must be efficiently removed under standard deprotection conditions (e.g., aqueous ammonia). Incomplete removal will result in a modified oligonucleotide.

If you suspect issues with the protecting group, it is best to contact the supplier of your this compound phosphoramidite for specific recommendations on deprotection conditions.

Q6: I'm observing a significant n-1 peak in my HPLC analysis after synthesizing an this compound-containing oligonucleotide. What does this indicate?

An n-1 peak in an HPLC chromatogram represents a population of oligonucleotides that are one nucleotide shorter than the desired full-length product. When this peak is prominent after an this compound incorporation step, it is a strong indicator of low coupling efficiency for the this compound phosphoramidite.

Diagnostic Workflow for n-1 Impurity

n1_impurity start Prominent n-1 Peak After this compound low_coupling Indicates Low Coupling Efficiency of this compound Amidite start->low_coupling troubleshoot Implement Troubleshooting Steps: - Check Reagent Anhydrousness - Optimize Activator - Increase Coupling Time/Concentration low_coupling->troubleshoot capping_efficiency Verify Capping Efficiency troubleshoot->capping_efficiency capping_reagents Check Capping Reagents (Cap A and Cap B) capping_efficiency->capping_reagents re_synthesize Re-synthesize with Optimized Protocol capping_reagents->re_synthesize analyze Analyze by HPLC and Mass Spectrometry re_synthesize->analyze

Caption: Diagnostic workflow for addressing a prominent n-1 peak.

Explanation:

  • Failed Coupling: The primary cause of an n-1 peak is the failure of a phosphoramidite to couple to the growing oligonucleotide chain.

  • Capping: The subsequent capping step should acetylate the unreacted 5'-hydroxyl group, preventing it from participating in further coupling steps. If capping is also inefficient, longer deletion products (n-x) can form.

  • Troubleshooting Focus: Your troubleshooting efforts should focus on the previously discussed areas: ensuring anhydrous conditions, optimizing the activator, increasing the coupling time and/or concentration of the this compound phosphoramidite, and verifying the quality of the amidite.

Analytical Verification:

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of the purity of your oligonucleotide and allows for the visualization of n-1 and other failure sequences.[10]

  • Mass Spectrometry (MS): Confirms the identity of the full-length product and the n-1 species by their respective molecular weights.

By systematically addressing these potential issues, you can significantly improve the coupling efficiency of this compound phosphoramidites and achieve higher yields of your desired oligonucleotide.

References

  • Guzaev, A. P., & Manoharan, M. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(8), 2849–2863. [Link]

  • Hansen, M. H., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2677. [Link]

  • Li, B. F., Reese, C. B., & Swann, P. F. (1987). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 26(4), 1086–1093. [Link]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
  • Wikipedia. (2023, December 1). Nucleoside phosphoramidite. In Wikipedia. [Link]

  • Wikipedia. (2023, November 29). Oligonucleotide synthesis. In Wikipedia. [Link]

  • Hagedorn, A., et al. (2021). mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research, 49(16), 9112–9126. [Link]

  • Anonymous. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Link]

  • Wei, T., et al. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 44(32). [Link]

  • Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8567. [Link]

  • Glen Research. (2009). Glen Report 21.211: Technical Brief – Synthesis of Long Oligonucleotides. [Link]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]

  • Wang, Y., et al. (2011). HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair. Journal of the American Society for Mass Spectrometry, 22(8), 1425–1436. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Glen Research. (2010). Glen Report 22.19: Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. [Link]

Sources

Technical Support Center: Isocytosine Photochemistry & Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Isocytosine (isoC) Degradation, Tautomeric Equilibria, and Photoproduct Identification under UV Irradiation.

Introduction

Welcome to the Technical Support Hub for non-canonical nucleobase photochemistry. This compound (2-aminopurine-4-one or 2-amino-4-hydroxypyrimidine) presents unique challenges compared to canonical bases (Cytosine, Guanine). Its significance in prebiotic chemistry (the RNA world hypothesis) stems from its remarkable photostability—a feature that often frustrates researchers attempting to induce and characterize degradation products.

This guide addresses the three most common user tickets:

  • "My absorption spectra are inconsistent across replicates." (Tautomeric Instability)

  • "I cannot detect significant degradation products after UV exposure." (Ultrafast Internal Conversion)

  • "How do I separate and identify the photoproducts?" (Analytical Workflows)

Module 1: Tautomeric Control & Spectral Calibration

Issue: Users frequently report shifting


 values or "noisy" baselines during UV-Vis acquisition.
Root Cause:  this compound exists in a delicate equilibrium between the Enol , Keto-N1H , and Keto-N3H  forms. This equilibrium is highly sensitive to solvent polarity and pH.
Troubleshooting Guide: Spectral Inconsistencies
SymptomProbable CauseCorrective Action
Blue Shift (Hypsochromic) Solvent Polarity IncreaseProtocol: Switch to non-polar aprotic solvents (e.g., 1,4-Dioxane) to favor the Enol form if studying gas-phase analogs. Polar solvents (Water, MeOH) stabilize the Keto form.
Dual Peak Formation Mixed TautomersProtocol: Buffer aqueous solutions to pH 7.0. In unbuffered water, slight acidity/basicity shifts the N1H/N3H ratio.
Inconsistent Extinction Coeff. AggregationCheck: Concentration. IsoC can form quadruplex-like structures or dimers at high concentrations (

) via H-bonding. Dilute to

.
Mechanistic Insight: Tautomer-Specific Decay

You must know which tautomer you are irradiating to model the kinetics correctly.

  • Keto Form (

    
     fs):  Decays via 
    
    
    
    surface involving C=O stretching and N-H tilting.[1]
  • Enol Form (

    
     fs):  Decays via 
    
    
    
    surface involving ring-puckering.[1]

Module 2: Degradation Pathways & Mechanisms

Issue: "The degradation yield is too low to characterize." Technical Explanation: this compound is "hardened" against UV damage. It utilizes Conical Intersections (CIs) to dissipate UV energy as heat (Internal Conversion) rather than breaking bonds. However, under high-intensity irradiation (UV-B/C) or in specific solvents (Acetonitrile), degradation does occur.

The Pathways

The following Graphviz diagram illustrates the competition between safe relaxation (Stability) and photodamage (Degradation).

IsoC_Pathways S0 Ground State (S0) (Keto/Enol) Excitation UV Excitation (254-280 nm) S0->Excitation S1 Excited State (S1) (pi,pi* / n,pi*) Excitation->S1 CI Conical Intersection (Ring Puckering) S1->CI Ultrafast (<1 ps) Triplet Triplet State (T1) (Intersystem Crossing) S1->Triplet ISC (~10^10 s^-1) Hydrate Photohydrate (C5-C6 saturation) S1->Hydrate Nucleophilic Attack (H2O) CI->S0 Internal Conversion (Heat) Dimer Cyclobutane Dimer (CPD) Triplet->Dimer Dimerization Deam Deamination (Hydrolysis to Isouracil) Hydrate->Deam Slow Hydrolysis

Caption: Kinetic competition between ultrafast internal conversion (stability) and minor degradation pathways (hydration/dimerization) in this compound.

FAQ: Why can't I see the photohydrate?

A: Unlike Cytosine, the this compound photohydrate is extremely labile. It often reverts to the parent compound or deaminates rapidly. Solution: Perform irradiation at low temperatures (4°C) and analyze immediately. Do not lyophilize samples before analysis, as this often reverses the hydration.

Module 3: Analytical Protocols (HPLC-MS)

Issue: Co-elution of photoproducts with the parent peak. Requirement: Separation of highly polar species (IsoC, Isouracil, Photohydrates).

Recommended Workflow

1. Sample Preparation:

  • Irradiation: 254 nm (low pressure Hg lamp) or Solar Simulator.

  • Solvent: 10 mM Ammonium Formate (pH 6.8). Avoid Phosphate buffer if using MS.

2. LC-MS/MS Parameters:

ParameterSettingRationale
Column HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18Standard C18 fails to retain polar this compound photohydrates.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Buffering is critical for ionization stability.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 95% B to 50% B over 15 minsHILIC mode: Start high organic to retain polar species.
Ionization ESI Positive Mode (+ve)Protonation of the amine group (

).
Target Mass (IsoC)

112.05
Parent Ion.
Target Mass (Hydrate)

130.06
Water addition (+18 Da).
Target Mass (Dimer)

223.09

.

3. Validation Step: If a peak at


 130 is observed, perform a heat reversion test . Incubate the sample at 60°C for 30 minutes. If the peak disappears and the parent (

112) increases, it is confirmed as the photohydrate.

Module 4: Kinetic Modeling

Issue: "My data doesn't fit a first-order decay model." Explanation: Because the quantum yield of degradation (


) is extremely low (

), secondary photoreactions or solvent impurities often dominate the kinetics.
Reference Data for Modeling
ParameterValue (Approx.)Context
Excited State Lifetime (

)
182 fsGas phase/Non-polar (ADC(2) calc)
Excited State Lifetime (

)
533 fsGas phase/Non-polar
ISC Rate (

)

High rate suggests Triplet involvement in dimerization
Degradation Half-life (

)
> 2 hoursIn Acetonitrile (254 nm irradiation)

Calculation Note: When calculating Quantum Yield (


), use Uridine  as a chemical actinometer (

) rather than ferrioxalate, as its sensitivity range matches the biological window better.

References

  • Szabla, R., et al. (2016).[1] "Ultrafast excited-state dynamics of this compound." Physical Chemistry Chemical Physics.

  • Shatestani, D., et al. (2016). "Excited-State Dynamics of this compound: A Hybrid Case of Canonical Nucleobase Photodynamics." The Journal of Physical Chemistry Letters.

  • Cerezo, J., et al. (2017). "Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine." (Relevant comparative methodology for tautomer/solvent shifts). The Journal of Physical Chemistry B.

  • Zhao, X., et al. (1996).[2] "Mechanism of UV-induced deamination of cytosine." (Mechanistic proxy for this compound deamination). Nucleic Acids Research.

Sources

Technical Support Center: Advanced AEGIS & Isocytosine-Modified DNA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Stability Issues in Isocytosine (iC) Oligonucleotides

Introduction: The "Steric" Misconception

Welcome to the AEGIS (Artificially Expanded Genetic Information System) Technical Support Center. If you are experiencing low yields, polymerase stalling, or melting temperature (


) anomalies with this compound (iC) or 5-methyl-isocytosine (5-Me-iC), you are likely encountering a triad of physicochemical barriers.

While users often group these under "steric hindrance," they are distinct mechanisms:

  • Chemical Instability: Hydrolytic deamination during synthesis deprotection.[1]

  • Tautomeric Shifting: Hydrogen bond donor/acceptor reconfiguration causing mismatching (often confused with steric clashes).

  • The Steric Gate: Polymerase active site rejection of non-standard nucleotides.

This guide provides the protocols to navigate all three.

Module 1: Synthesis & Deprotection Troubleshooting

Issue: Low yield or "conversion to Thymine" observed in Mass Spec.

This compound is chemically sensitive. The exocyclic amine at position 2 is prone to hydrolysis, converting iC into Thymine (or Uracil derivatives) during harsh deprotection. This is not a steric issue; it is a chemical degradation issue.

Diagnostic Table: Synthesis Failure Modes
SymptomProbable CauseCorrective Action
M+1 mass shift (or +15 Da) Incomplete deprotection of N-acyl groups.Extend deprotection time (only if using mild reagents).
M-1 mass shift (Conversion to T) Hydrolytic Deamination. Standard ammonia deprotection was too hot/long.Switch to UltraMILD deprotection chemistry.
Low Coupling Efficiency Steric bulk of 5-methyl group or propynyl linkers.Increase coupling time to 6–10 minutes ; use 0.30 M ETT activator.
Protocol: UltraMILD Deprotection for iC-DNA

Standard hot ammonia (55°C, 16h) will destroy your iC residues.

  • Reagent Selection: Use PAC-anhydride protected dA/dG/dC phosphoramidites (phenoxyacetyl) alongside your iC amidite.

  • Cleavage/Deprotection Reagent: 0.05 M Potassium Carbonate in Methanol.

  • Conditions:

    • Temperature: Room Temperature (25°C).

    • Duration: 4 to 12 hours (Monitor via HPLC).

    • Alternative: 30% Ammonium Hydroxide at Room Temp for < 2 hours (Risky, but faster).

  • Desalting: Immediate Glen-Pak or Sephadex G-25 desalting to remove alkaline methanolic solution.

Module 2: Thermodynamic Stability & Tautomerism

Issue:


 is lower than predicted, or non-specific binding occurs.

This compound exists in a dynamic equilibrium between keto and enol tautomers.

  • Keto form (Desired): Pairs with Isoguanine (iG).

  • Enol form (Undesired): Pairs with Guanine (G), creating a mismatch that destabilizes the helix.

The "Pseudo-Steric" Fix: 5-Methylation

Adding a methyl group to the 5-position (5-Me-iC) is the primary method to overcome thermodynamic instability.

  • Mechanism: The methyl group enhances base stacking interactions (Van der Waals forces) with adjacent bases. This energetic benefit overcomes the entropic penalty of the non-natural base pair.

  • Steric Warning: While 5-Me-iC stabilizes the duplex, it increases steric bulk in the Major Groove . This can block certain DNA-binding proteins but usually does not hinder hybridization.

Visualization: Tautomeric Shift Mechanism

Tautomerism cluster_0 Desired State (AEGIS) cluster_1 Tautomeric Error State iC_Keto This compound (Keto) Donor-Donor-Acceptor iG Isoguanine Acceptor-Acceptor-Donor iC_Keto->iG 3 H-Bonds (Stable) iC_Enol This compound (Enol) Donor-Acceptor-Acceptor iC_Keto->iC_Enol Proton Shift (Equilibrium) G_Natural Natural Guanine iC_Enol->G_Natural Mismatch Pairing (Transition Mutation)

Caption: The keto-enol shift allows iC to mimic Thymine/Uracil, leading to mismatches. 5-Me-iC biases the equilibrium toward the Keto form via stacking stabilization.

Module 3: Enzymatic Incorporation (The Steric Gate)

Issue: Polymerase stalls or refuses to incorporate iC-TP (triphosphate).

This is the true steric hindrance issue. High-fidelity polymerases (like Pfu or standard Taq) possess a "Steric Gate"—a bulky amino acid residue (often Tyrosine or Phenylalanine) designed to reject ribonucleotides or non-canonical bases.

Troubleshooting Guide: Polymerase Selection
ApplicationRecommended EnzymeWhy?
PCR Amplification Titanium Taq or KlenTaq Lacks the bulky N-terminal domain; tolerates 5-Me-iC modifications better than wild-type Taq.
Sequencing / Extension Klenow Fragment (exo-) The lack of 3'→5' exonuclease activity prevents the "proofreading" removal of the iC base.
High-Throughput AEGIS Engineered Variants (e.g., 6g12) Specific mutants (Benner Lab) with "Steric Gate" mutations (e.g., Phe→Ala) to open the active site pocket.
Protocol: Overcoming the Steric Gate in PCR

If standard cycling fails, alter the conditions to lower the energetic barrier for the polymerase:

  • pH Adjustment: Raise buffer pH to 8.5–9.0 .

    • Reason: Higher pH favors the deprotonation required for the specific tautomer that the polymerase might prefer during the transition state.

  • Manganese Spike: Add 0.5 mM MnCl₂ to the MgCl₂ buffer.

    • Reason: Manganese relaxes the geometric specificity of the polymerase active site, allowing "bulkier" or "tighter" unnatural base pairs to fit.

  • Natural Base Spike: If extending a long iC-rich region, mix iC-TP with a small ratio of natural dCTP (if permissible) to prevent complete chain termination.

Visualization: The Polymerase Steric Gate

StericGate cluster_WT Wild-Type Polymerase (Stalled) cluster_Mutant Engineered Polymerase (Active) Gate_WT Steric Gate (Bulky Tyr/Phe) iC_TP Incoming iC-TP Gate_WT->iC_TP Steric Clash (Rejection) Gate_Mut Mutated Gate (Small Ala/Gly) iC_TP_2 Incoming iC-TP Gate_Mut->iC_TP_2 Accommodates Base DNA_Prime Primer Strand iC_TP_2->DNA_Prime Phosphodiester Bond Formation

Caption: Bulky residues in WT polymerases (left) physically block non-standard nucleotides. Mutants (right) create space for iC incorporation.

FAQs: Rapid Resolution

Q: Why does my iC-containing oligo show a -16 Da mass difference? A: You likely used standard oxidation. If you used iodine oxidizers with extended time, you might have generated a side product. However, -1 Da (approx) usually indicates deamination to Uracil/Thymine. -16 Da is unusual; check for depurination (loss of the base entirely) which results in a much larger mass loss, or check if you are seeing an Oxygen vs Sulfur exchange if using phosphorothioates.

Q: Can I use 5-propynyl-isocytosine to increase Tm? A: Yes. Propynyl groups at the 5-position increase


 by ~1.5°C per substitution due to increased stacking and hydrophobicity. However, this increases steric hindrance  for polymerases. Only use propynyl-iC for hybridization probes, not for enzymatic templates.

Q: My sequencing reads stop exactly at the iC residue. Why? A: Standard sequencing polymerases (BigDye, etc.) treat iC as a termination event or a "gap" because they cannot find a complementary dNTP in the standard mix (since iG-TP is missing). You must spike the sequencing reaction with d-isoG-TP for the polymerase to read through the iC.

References

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link

  • Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research.[2][3] Link

  • Switzer, C., et al. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry. Link

  • Glen Research. (n.d.).[4] Deprotection of this compound and Isoguanine. Technical Bulletin. Link

  • Wang, C., et al. (2002).[1] Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids.[1][2][4][5][6][7][8][9][10][11][12][13] Link

Sources

Removing truncated sequences in isocytosine oligonucleotide purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Truncated Sequences and Ensuring Purity for Advanced Applications

Welcome to the technical support center for the purification of isocytosine-containing oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are working with these modified oligonucleotides and need to ensure the highest possible purity for their experiments. Here, you will find in-depth answers to common questions, troubleshooting advice for challenging purifications, and detailed protocols for the most effective methods of removing truncated sequences.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove truncated sequences from my this compound oligonucleotide preparation?

During solid-phase synthesis of oligonucleotides, the coupling efficiency at each step is not 100%.[1] This means that in every cycle of nucleotide addition, a small fraction of the growing chains will not be extended. These shorter, incomplete sequences are known as truncated sequences or "shortmers".[2][3]

The presence of these truncated sequences can have significant negative impacts on downstream applications for several reasons:

  • Competition in Hybridization: Truncated sequences can compete with the full-length oligonucleotide for binding to the target sequence, which can reduce the efficiency and accuracy of applications like PCR, qPCR, and antisense therapies.[2]

  • Inaccurate Quantification: The presence of impurities leads to an overestimation of the concentration of the full-length, active oligonucleotide.

  • Ambiguous Experimental Results: In applications such as crystallography or NMR for structural studies, the heterogeneity of the sample can prevent the formation of high-quality crystals or lead to uninterpretable spectra.

For demanding applications, the removal of all truncated sequences is essential to ensure reliable and reproducible results.[1]

Q2: How does the inclusion of this compound affect my choice of purification method?

This compound is a non-canonical pyrimidine base, an isomer of cytosine.[4][5] While many standard purification protocols for modified oligonucleotides are applicable, the unique properties of this compound warrant special consideration:

  • Hydrophobicity: this compound's hydrophobicity is comparable to that of cytosine.[6] In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates oligonucleotides based on hydrophobicity, the contribution of a single this compound base to the overall retention time of the oligonucleotide will be similar to that of a cytosine base. Therefore, RP-HPLC remains a viable purification method.

  • Charge: The phosphodiester backbone is the primary contributor to the negative charge of an oligonucleotide.[7][8] Since this compound does not alter the charge of the backbone, Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), which separates based on the total charge (and therefore length), is a highly effective method for removing shorter, truncated sequences from this compound-containing oligonucleotides.[9][10]

  • Secondary Structures: Cytosine-rich sequences are known to form secondary structures called i-motifs.[11][12][13] While there is less specific data on this compound, its potential for non-canonical base pairing means that oligonucleotides containing multiple this compound residues could also form stable secondary structures. These structures can lead to broad or split peaks in HPLC analysis. It is crucial to employ denaturing conditions during purification to resolve this issue.

Q3: What are the primary methods for removing truncated sequences, and how do they compare?

The three most effective methods for removing truncated sequences are Reversed-Phase HPLC (RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Denaturing Polyacrylamide Gel Electrophoresis (PAGE). The choice of method depends on the length of your oligonucleotide, the required purity, and the scale of your synthesis.

Method Principle of Separation Primary Advantages Primary Disadvantages Best Suited For
RP-HPLC HydrophobicityExcellent for purifying oligonucleotides with hydrophobic modifications (e.g., dyes). High resolution for shorter sequences.Resolution decreases with increasing oligonucleotide length (>50 bases).[2] Secondary structures can interfere with separation.Short to medium length oligonucleotides (<50 bases), especially those with hydrophobic labels.
AEX-HPLC Charge (Length)Excellent resolution of sequences with small length differences (e.g., n vs. n-1).[9] Less affected by hydrophobic modifications.Can be sensitive to pH changes in the mobile phase.[2] May require higher salt concentrations for elution of longer oligonucleotides.Medium to long oligonucleotides (up to 100 bases) where length-based separation is critical.
PAGE Molecular WeightHighest resolution, capable of separating oligonucleotides that differ by a single nucleotide.Lower yield due to complex extraction from the gel matrix. Time-consuming. Not easily scalable.Applications requiring the highest possible purity, such as in vivo studies or crystallography.

Troubleshooting Guides

Troubleshooting RP-HPLC Purification

Issue 1: Broad or Split Peaks in the Chromatogram

  • Cause: This is often due to the presence of secondary structures in the oligonucleotide, which can be exacerbated by the presence of this compound.

  • Solution:

    • Increase Column Temperature: Elevating the column temperature to 60-80°C can help to denature secondary structures and improve peak shape.[1]

    • Adjust Mobile Phase pH: Using a mobile phase with a higher pH (if the column chemistry allows) can disrupt hydrogen bonding and reduce secondary structure formation.[9]

    • Optimize Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium acetate) can influence resolution. Experiment with different reagents or concentrations to improve separation.[14][15]

Issue 2: Poor Resolution Between the Full-Length Product and Truncated Sequences (n-1)

  • Cause: For longer oligonucleotides, the difference in hydrophobicity between the full-length product and the n-1 truncated sequence becomes minimal, making separation by RP-HPLC challenging.[1]

  • Solution:

    • Switch to AEX-HPLC: AEX-HPLC separates based on length (charge) and will provide much better resolution for this type of separation.[9][10]

    • Optimize Gradient: A shallower gradient of the organic solvent in the mobile phase can sometimes improve resolution, although it will increase the run time.

Experimental Protocols

Protocol 1: Denaturing Anion-Exchange HPLC (AEX-HPLC) for High-Purity this compound Oligonucleotides

This protocol is designed to separate full-length this compound-containing oligonucleotides from shorter, truncated sequences under denaturing conditions to minimize the impact of secondary structures.

Materials:

  • Crude, deprotected this compound oligonucleotide sample

  • HPLC system with a quaternary pump, UV detector, and fraction collector

  • Anion-exchange column suitable for oligonucleotide purification

  • Mobile Phase A: 20 mM NaOH in nuclease-free water

  • Mobile Phase B: 20 mM NaOH, 1 M NaClO4 in nuclease-free water

  • Nuclease-free water for sample preparation

Procedure:

  • System Preparation:

    • Thoroughly purge all lines of the HPLC system with nuclease-free water.

    • Equilibrate the anion-exchange column with 100% Mobile Phase A at a flow rate appropriate for the column dimensions until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 column volumes. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.

    • Monitor the elution profile at 260 nm. The full-length oligonucleotide will be the last major peak to elute, as it has the highest negative charge.

  • Fraction Collection and Desalting:

    • Collect fractions corresponding to the main peak of the full-length product.

    • Pool the relevant fractions and desalt immediately using a desalting column or by ethanol precipitation to remove the high concentration of salt from the mobile phase.

  • Analysis and Quantification:

    • Analyze an aliquot of the purified, desalted oligonucleotide by analytical AEX-HPLC or mass spectrometry to confirm purity.

    • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

Visualizations

Workflow for Selecting the Appropriate Purification Method

Purification_Workflow Start Crude this compound Oligonucleotide Purity_Check Application Purity Requirement? Start->Purity_Check Length_Check Oligo Length > 50 bases? Purity_Check->Length_Check High Desalting Desalting / Cartridge Purification Purity_Check->Desalting Low PAGE Denaturing PAGE Purity_Check->PAGE Highest Modification_Check Hydrophobic Modification? Length_Check->Modification_Check No AEX_HPLC Anion-Exchange HPLC (AEX-HPLC) Length_Check->AEX_HPLC Yes RP_HPLC Reversed-Phase HPLC (RP-HPLC) Modification_Check->RP_HPLC Yes Modification_Check->AEX_HPLC No Final_Product High-Purity Product Desalting->Final_Product RP_HPLC->Final_Product AEX_HPLC->Final_Product PAGE->Final_Product

Caption: Decision tree for selecting an oligonucleotide purification method.

Conceptual Diagram of AEX-HPLC Separation

AEX_HPLC_Separation cluster_column Anion-Exchange Column (+) Column_Matrix Positively Charged Stationary Phase Truncated Truncated (n-1) (Lower Charge) Column_Matrix->Truncated Elute First Full_Length Full-Length (n) (Higher Charge) Column_Matrix->Full_Length Elute Last Crude_Sample Crude Oligo Mix (Full-length & Truncated) Crude_Sample->Column_Matrix Bind Elution Increasing Salt Gradient Elution->Column_Matrix

Caption: Principle of oligonucleotide separation by Anion-Exchange HPLC.

References

  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines. Chemical structure and the effect of pH on the position of λmax. Journal of the American Chemical Society, 71(4), 1470–1474. [Link]

  • Purification of Oligonucleotides via Anion Exchange Chromatography. (n.d.). YMC. Retrieved February 7, 2026, from [Link]

  • Grajkowski, A., et al. (2017). Physicochemical properties of oligonucleotides. RSC Nucleic Acids Series, (1), 1-33. [Link]

  • This compound. (2010, June 7). American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. (n.d.). YMC Europe. Retrieved February 7, 2026, from [Link]

  • Berger, I., et al. (1998). Inter-strand C-H...O hydrogen bonds stabilizing four-stranded intercalated molecules: Stereoelectronic effects of O4' in cytosine-rich DNA. Proceedings of the National Academy of Sciences, 95(10), 5408-5413. [Link]

  • Cytosine. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Rogoza, P., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules, 30(17), 3894. [Link]

  • Purification of oligonucleotides by anion exchange chromatography. (2025, March 18). Bio-Works. Retrieved February 7, 2026, from [Link]

  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • New insights on the formation of secondary nucleic acid structures adopted by cytosine-rich DNA. (2023, November 9). CERIC-ERIC. Retrieved February 7, 2026, from [Link]

  • Lannes, L., et al. (2018). Are i-Motif Structures in DNA Compatible with Cytosine-Ag(I)-Cytosine Base Pairs? Chemistry – A European Journal, 24(53), 14068-14072. [Link]

  • An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. (2025, April 15). Agilent. Retrieved February 7, 2026, from [Link]

  • Sinden, R. R., et al. (1998). Hydrophobicities of the nucleic acid bases: distribution coefficients from water to cyclohexane. Journal of Molecular Biology, 281(2), 245-253. [Link]

  • Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025, April 14). LCGC. Retrieved February 7, 2026, from [Link]

  • Westarp, S., et al. (2024). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. RNA. [Link]

  • Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). (n.d.). Hamilton Company. Retrieved February 7, 2026, from [Link]

  • Solutions for Oligonucleotide Analysis and Purification. (n.d.). Element. Retrieved February 7, 2026, from [Link]

Sources

Optimizing pH buffers for isocytosine stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH buffers for Isocytosine (2-aminopyrimidin-4(3H)-one) stability and solubility.

Introduction: The Stability-Solubility Paradox

This compound presents a classic "Goldilocks" challenge in solution chemistry. As a structural isomer of cytosine, it is critical for synthetic biology (Hachimoji DNA), pharmaceutical intermediates, and supramolecular chemistry. However, researchers often encounter a distinct conflict:

  • Solubility: this compound is poorly soluble in neutral aqueous media. It dissolves best under acidic conditions (

    
    ) where it becomes protonated.
    
  • Stability: The protonated form is highly susceptible to hydrolytic deamination , degrading into isouracil (2,4-dihydroxypyrimidine).

This guide provides the protocols to navigate this trade-off, ensuring your compound remains in solution without degrading before your experiment is complete.

Section 1: Critical Troubleshooting (Q&A)

Q1: My this compound precipitates immediately upon adding my standard PBS (pH 7.4) buffer. Why?

Diagnosis: You are operating near the isoelectric point/neutral range where the compound is least soluble. Technical Explanation: this compound exists primarily as a keto-tautomer in water. At neutral pH, it is uncharged and polar but lacks sufficient ionic character to overcome crystal lattice energy in pure water. Solution:

  • Do not heat to

    
     to force dissolution; this accelerates degradation.
    
  • Switch Buffers: Move to a slightly acidic buffer (pH 5.5 – 6.0) like Citrate or Acetate .

  • Add Co-solvents: If neutral pH is mandatory (e.g., for cell culture), predissolve in DMSO (up to 10% final vol) or PEG-300 before adding the aqueous buffer.

Q2: I see a new peak eluting earlier than this compound in my HPLC after 24 hours. What is it?

Diagnosis: Hydrolytic Deamination.[1][2][3] Technical Explanation: You likely used a highly acidic buffer (


) or a buffer that acts as a general acid-base catalyst (e.g., high concentration phosphate). The exocyclic amine group is hydrolyzed, converting this compound (2-amino) to Isouracil (2-keto/hydroxy).
The Mechanism: 
  • Protonation of the N3 ring nitrogen.[2]

  • Nucleophilic attack by water at the C2 position.

  • Elimination of ammonia (

    
    ).
    
Q3: Which buffer species should I absolutely avoid?
  • Primary Amines (Tris, Glycine): Avoid if your downstream application involves aldehyde chemistry or amine-reactive crosslinking, as this compound’s own amine is the target.

  • Phosphate (High Conc.): Phosphate anions can catalyze pyrimidine hydrolysis at high temperatures or over long storage periods.

  • Unbuffered Water: Never store this compound in unbuffered water; atmospheric

    
     absorption will drop the pH unpredictably, potentially triggering precipitation or slow degradation.
    

Section 2: Buffer Selection & Optimization Strategy

The following diagram illustrates the decision tree for selecting the optimal buffer system based on your experimental constraints.

BufferOptimization Start Start: Define Constraint Constraint Is Neutral pH (7.0-7.4) Required? Start->Constraint YesPath Yes: Solubility is the Limiting Factor Constraint->YesPath Yes NoPath No: Stability Optimization Possible Constraint->NoPath No CoSolvent Mandatory Co-solvent: 1. Dissolve in DMSO (100x Stock) 2. Dilute into PBS/HEPES YesPath->CoSolvent Check Check Stability (HPLC) @ 24 Hours CoSolvent->Check AcidicBuffer Select Acidic Buffer (pH 5.0 - 6.0) Species: Citrate or Acetate NoPath->AcidicBuffer AcidicBuffer->Check

Figure 1: Decision matrix for balancing solubility and stability constraints.

Section 3: Experimental Protocols

Protocol A: The "Solubility-Stability Matrix" Test

Use this protocol to empirically determine the best buffer for your specific concentration requirements.

Materials:

  • This compound powder (>98% purity).

  • Buffers (100 mM): Acetate (pH 4.0, 5.0), Citrate (pH 6.0), Phosphate (pH 7.0), Tris (pH 8.0).

  • HPLC System with C18 column.

Step-by-Step:

  • Preparation: Prepare 10 mL of each buffer.

  • Saturation: Add excess this compound (approx. 10 mg) to each vial. Vortex for 30 mins at Room Temp (25°C).

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove undissolved solid.

  • T0 Analysis: Immediately inject 10 µL of the filtrate into HPLC (detect at 260 nm). Record peak area (proxy for solubility).

  • Stress: Incubate the remaining filtrate at 37°C for 24 hours.

  • T24 Analysis: Inject 10 µL again.

    • Loss of Peak Area: Indicates precipitation (solubility failure).

    • New Peaks: Indicates degradation (stability failure).

Data Interpretation Table:

pH ConditionSolubility (T0 Peak Area)Stability (T24 New Peaks)Verdict
pH 4.0 (Acetate) HighHigh (Isouracil formation)Unstable
pH 5.5 (Citrate) ModerateLow/NoneOptimal
pH 7.4 (PBS) Very LowNoneInsoluble
pH 7.4 + 5% DMSO HighLow/NoneAlternative Optimal
Protocol B: Degradation Pathway Visualization

Understanding the chemical breakdown is essential for identifying impurities in your mass spec data.

DegradationPathway IsoC This compound (2-aminopyrimidin-4-one) Inter Tetrahedral Intermediate (Water attack at C2) IsoC->Inter + H2O / H+ IsoU Isouracil (2,4-dihydroxypyrimidine) Inter->IsoU - NH3 Ammonia NH3 (Byproduct) Inter->Ammonia

Figure 2: Acid-catalyzed hydrolytic deamination pathway of this compound.

Section 4: Storage & Handling Recommendations

ParameterRecommendationRationale
State Lyophilized PowderSolid state is stable for years at -20°C.
Stock Solution DMSO (up to 30 mg/mL)Avoids hydrolytic conditions entirely during storage.
Working Solution Prepare FreshAqueous stability is limited (days/weeks depending on pH).
Temperature 4°CReduces rate of hydrolysis by approx. 2-3x compared to RT.
Light Protect from UVPyrimidines can undergo photohydration, though less critical than RNA.

References

  • Stimson, M. M. (1949).[4] The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of

    
    . Journal of the American Chemical Society.[4] 
    
  • Shapiro, R., & Klein, R. S. (1966).[2] The Deamination of Cytidine and Cytosine by Acidic Buffer Solutions. Mutagenic Implications.[2] Biochemistry.

  • MedChemExpress. (n.d.). This compound Product & Solubility Protocol. MedChemExpress Technical Data.

  • Sigma-Aldrich. (n.d.). This compound Product Information Sheet (I2127). Merck/Sigma-Aldrich.

  • Ganguly, S., & Kundu, K. K. (1994). Protonation/deprotonation energetics of uracil, thymine, and cytosine in water.[5] Canadian Journal of Chemistry.[5]

Sources

Solving isocytosine aggregation issues in high-concentration samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Isocytosine Aggregation in High-Concentration Samples
Introduction: The "Deceptive" Nucleobase

Welcome to the this compound Technical Support Hub. this compound (2-aminouracil) is a critical intermediate in the synthesis of supramolecular polymers (e.g., Ureidopyrimidinone/UPy motifs) and pharmaceutical active ingredients (APIs).[1][2][3] While structurally similar to cytosine, this compound presents a unique challenge: it is a supramolecular adhesive .[2][4]

At high concentrations (>10 mg/mL), this compound does not merely precipitate; it often undergoes supramolecular polymerization , forming hydrogen-bonded "tapes" or gels that resist standard dissolution.[2][4][5] This guide provides the mechanistic understanding and protocols required to disrupt these aggregates and achieve stable, high-concentration formulations.

Module 1: The Aggregation Mechanism

Why is my sample gelling? this compound aggregation is driven by a "double-lock" mechanism involving tautomerism and quadruple hydrogen bonding.[2][4][5] Unlike standard precipitation, this is a structured self-assembly process.[2][4][5]

Visualizing the Problem (Mechanism)

The diagram below illustrates how this compound tautomers self-assemble into insoluble networks.

IsocytosineAggregation cluster_0 Monomeric State (Solvated) cluster_1 Aggregated State (Insoluble) T1 Tautomer A (N1-H, Keto) T2 Tautomer B (N3-H, Enol-like) T1->T2 Fast Exchange (Prot. Transfer) Dimer Cyclic Dimer (2-Point H-Bond) T1->Dimer Concentration >10mM T2->Dimer Donor-Acceptor Match Tape Supramolecular Tape (Infinite H-Bond Network) Dimer->Tape Lateral Growth Stack Pi-Pi Stacking (Vertical Layering) Tape->Stack Gelation/Precipitation

Figure 1: The pathway from solvated monomers to insoluble supramolecular tapes.[2][4][5] Note that aggregation is driven by both lateral Hydrogen-bonding and vertical Pi-stacking.[2][4][5]

Module 2: Solvation Strategy Matrix

Core Directive: To dissolve this compound at high concentrations, you must disrupt the Intermolecular Hydrogen Bonds (IMHB) without degrading the molecule.[2]

Solvent Compatibility Table
Solvent SystemSolubility Limit (Approx.)Mechanism of ActionRecommended Use Case
Water (pH 7) < 1 mg/mL (Poor)Hydrophobic effect drives stacking.[2][4][5]Avoid for high conc.
DMSO > 50 mg/mLStrong H-bond acceptor disrupts self-assembly.[2][4][5]NMR, Stock Solutions.[2][4]
Acetic Acid (Glacial) > 40 mg/mLProtonation: Protonating N3 blocks the H-bond acceptor site.[2][4][5]Synthesis intermediates.
DMF + Heat ~ 20-30 mg/mLThermal disruption of H-bonds.[2][4][5]Reactions requiring non-protic conditions.[2][4][5]
Water (pH > 10) High (> 50 mg/mL)Deprotonation: Ionization repels aggregates.[2][4]Aqueous formulations.[2][4][5][6][7]
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My sample turned into a rigid gel during cooling."

Diagnosis: You have created a supramolecular organogel.[2][4][5] This occurs when this compound derivatives form long, fibrous networks that trap solvent molecules.[2][4] The Fix:

  • Heat: Re-heat the sample to 60°C to break the gel.

  • Add a "Stopper": Add 5-10% methanol or ethanol.[2][4][5] These small polar molecules act as "chain stoppers," capping the hydrogen-bonded polymers and preventing infinite network formation.[2][4][5]

  • Shear Force: Sonication is more effective than stirring for breaking supramolecular gels.[2][4][5]

Issue 2: "NMR peaks are broad or missing."

Diagnosis: Aggregation causes rapid T2 relaxation, leading to extreme line broadening.[2][4] Your molecule is effectively "invisible" to the NMR because it is tumbling too slowly as a large aggregate.[2][4] The Fix:

  • Protocol: Switch solvent to DMSO-d6 .

  • Advanced: If using CDCl3, add a drop of TFA-d (Trifluoroacetic acid) .[2][4][5] This protonates the this compound, breaking the H-bonds immediately.[2][4][5] The peaks will sharpen instantly.[2][4]

Issue 3: "HPLC Pressure Spikes / Column Clogging."

Diagnosis: Micro-precipitates (invisible to the naked eye) are caught in the frit.[2][4] this compound often crashes out when a DMSO injection hits the aqueous mobile phase.[2][4] The Fix:

  • Diluent Matching: Do not inject pure DMSO stocks into a high-water mobile phase. Dilute your sample 1:1 with the starting mobile phase (e.g., 5% ACN / 95% Water) before injection.[2][4]

  • Filter: Use a 0.2 µm PTFE syringe filter.[2][4][5] Nylon filters may bind to this compound via H-bonding.[2][4][5]

Module 4: Validated Dissolution Protocols
Protocol A: The "Hot-Sonicate" Method (For Stock Solutions)

Target: 50 mg/mL in DMSO[2][5]

  • Weigh this compound powder into a scintillation vial.

  • Add DMSO to 80% of final volume.[2][4][5]

  • Step 3 (Critical): Sonicate at 40°C for 10 minutes. Note: Cold sonication promotes gelation; warm sonication promotes dissolution.[2][5]

  • Vortex vigorously for 30 seconds.

  • Inspect for "schlieren" lines (wavy optical distortions).[2][4][5] If present, aggregation persists.[2][4]

  • Add remaining DMSO and mix.

Protocol B: The "Acid-Switch" Method (For Synthesis)

Target: Reaction in non-polar solvent (e.g., Chloroform/Toluene) this compound is insoluble in toluene.[2][5] To react it:

  • Functionalize the this compound first (e.g., acetylation) to break the H-bond donor/acceptor array.[2][4]

  • OR use a biphasic system with a Phase Transfer Catalyst (e.g., TBAHS) to pull the deprotonated this compound into the organic layer.[2][4]

Module 5: Diagnostic Workflow

Follow this decision tree to resolve solubility failures.

TroubleshootingFlow Start Start: Sample is Cloudy/Gel CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is it Aqueous? CheckSolvent->IsWater IsOrganic Is it Organic (DCM/Toluene)? CheckSolvent->IsOrganic AdjustPH Adjust pH > 10 (NaOH) or pH < 3 (HCl) IsWater->AdjustPH AddPolar Add 5-10% MeOH or DMSO IsOrganic->AddPolar SuccessAq Solubilized via Ionization AdjustPH->SuccessAq HeatSonic Heat to 60°C + Sonication AddPolar->HeatSonic SuccessOrg Solubilized via H-Bond Disruption HeatSonic->SuccessOrg Derivatize FAILURE: Chemical Modification Required (Protect N-H groups) HeatSonic->Derivatize Still Insoluble?

Figure 2: Diagnostic decision tree for resolving this compound insolubility.

References
  • Meijer, E. W., et al. (1998).[2][4] Quadruple hydrogen bonded units for supramolecular modules.[2][4][5]Science , 281(5384), 1836-1840.[2][4][5] [2]

    • Context: Establishes the fundamental mechanism of quadruple hydrogen bonding in this compound deriv
  • Beijer, F. H., et al. (1998).[2][4] Hydrogen-Bonded Complexes of 2-Ureido-4[1H]-pyrimidinones.Journal of the American Chemical Society , 120(27), 6761–6769.[2]

    • Context: Details the tautomeric forms and dimeriz
  • PubChem. (n.d.).[2][4][5] this compound Compound Summary. National Library of Medicine.[2][4]

    • Context: Physicochemical properties, pKa d
  • Sijbesma, R. P., et al. (1997).[2][4] Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding.[2][4][5]Science , 278(5343), 1601-1604.[2][4][5] [2]

    • Context: Explains the gelation/polymerization phenomenon in high-concentr

Sources

Validation & Comparative

Publish Comparison Guide: Isocytosine vs. Cytosine NMR Chemical Shift Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing Cytosine from its regioisomer Isocytosine is a critical analytical challenge in nucleoside analog synthesis and impurity profiling. While both molecules share the same molecular weight (111.10 g/mol ) and core pyrimidine scaffold, their Nuclear Magnetic Resonance (NMR) profiles differ significantly due to distinct electronic environments and tautomeric behaviors.

Key Differentiator: The most diagnostic NMR feature is the tautomeric exchange behavior in DMSO-d6. Cytosine exists predominantly as a static amino-oxo tautomer, yielding distinct exchangeable proton signals. This compound exists as a rapidly equilibrating mixture of tautomers, often resulting in broadened or coalesced exchangeable proton signals and specific shielding patterns at the C5/C6 positions.

Structural & Tautomeric Landscape

To interpret the NMR data correctly, one must understand the underlying isomeric and tautomeric relationships. Cytosine is a 4-amino-2-pyrimidinone derivative, whereas this compound is a 2-amino-4-pyrimidinone derivative.

Tautomeric Equilibrium Diagram

The following diagram illustrates the dominant tautomeric forms in polar aprotic solvents (like DMSO).

Tautomers cluster_cyt Cytosine (Dominant Form) cluster_iso This compound (Fast Exchange) C_Keto Amino-Oxo Form (Stable in DMSO) N1-H, C2=O, C4-NH2 I_1 Tautomer A (1,2-dihydro) N1-H, C2-NH, C4=O I_2 Tautomer B (2,3-dihydro) N3-H, C2=N, C4=O I_1->I_2 Fast Exchange (Broadens NMR signals)

Caption: Cytosine typically adopts a stable amino-oxo conformation, while this compound undergoes rapid prototropic tautomerism between N1 and N3 positions in solution.

Experimental Protocol: High-Fidelity NMR Acquisition

Reliable differentiation requires strict control over sample conditions, particularly solvent choice and concentration, which drive the tautomeric equilibrium.

Protocol: Sample Preparation for DMSO-d6 Acquisition
  • Solvent Selection: Use DMSO-d6 (99.9% D) stored over molecular sieves.

    • Reasoning: DMSO stabilizes the polar tautomers and slows proton exchange rates compared to D2O, allowing observation of labile protons (NH/NH2).

  • Concentration: Prepare a 10–15 mM solution (approx. 1.5 mg in 0.6 mL).

    • Reasoning: Higher concentrations can induce stacking aggregation, shifting aromatic signals upfield by 0.1–0.2 ppm.

  • Temperature: Acquire at 298 K (25°C) .

    • Note: If this compound signals are too broad, lowering the temperature to 273 K can slow the exchange and sharpen the peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (ns): Minimum 16 (1H) / 1024 (13C).

    • Relaxation Delay (d1): Set to ≥ 2.0 seconds to ensure full relaxation of quaternary carbons.

Comparative Analysis: 1H NMR Data

The proton NMR spectrum provides the first line of identification. The coupling constant (


) is similar for both (~7 Hz), so chemical shift and peak shape are the primary discriminators.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
NucleusCytosine (δ ppm)This compound (δ ppm)Signal Character
H-5 5.65 5.54 Doublet (

Hz)
H-6 7.45 7.54 Doublet (

Hz)
NH2 6.90 – 7.106.80 – 7.00Broad Singlet (often overlaps)
NH (Ring) 10.0 – 10.5~11.0 Very Broad (this compound often broader)
Key Spectral Observations:
  • H5/H6 Inversion: While subtle, the H5 signal in this compound (5.54 ppm) is typically slightly upfield of Cytosine (5.65 ppm), while the H6 signal is slightly downfield.

  • Exchange Broadening: this compound's exchangeable protons (NH/NH2) often appear significantly broader than those of Cytosine due to the rapid N1-H

    
     N3-H tautomerism described in Section 2.
    
  • Coupling Constants: Both exhibit a characteristic vicinal coupling (

    
    ) of ~7.0–7.5 Hz between H5 and H6, confirming the pyrimidine ring integrity.
    

Comparative Analysis: 13C NMR Data

Carbon NMR provides definitive structural proof by revealing the electronic environment of the quaternary carbons (C2 and C4), which are inverted between the two isomers.

Table 2: 13C NMR Chemical Shift Comparison (DMSO-d6)
CarbonCytosine (δ ppm)This compound (δ ppm)Structural Environment
C-2 155.8 154.5 – 155.5 Cyt: Urea-like (C=O) Iso: Guanidine-like (C-NH2)
C-4 165.8 164.0 – 165.0 Cyt: Amidine-like (C-NH2) Iso: Amide-like (C=O)
C-5 93.8 104.1 Diagnostic Peak
C-6 141.8 154.0 – 155.0 Diagnostic Peak
Mechanistic Interpretation of Shifts:
  • The C5 Anomaly (Crucial):

    • In Cytosine , C5 is ortho to the electron-donating amino group (C4-NH2). This strong mesomeric donation shields C5 significantly, pushing it upfield to ~94 ppm .

    • In This compound , C5 is ortho to the electron-withdrawing carbonyl group (C4=O). This deshields C5 relative to cytosine, shifting it downfield to ~104 ppm .

    • Result: A ~10 ppm difference at C5 is the most reliable marker for distinguishing these isomers.

  • The C6 Shift:

    • In This compound , C6 is flanked by N1 and the C5-C4=O system. The tautomeric averaging and electronic withdrawal result in a significant downfield shift (~154 ppm ) compared to Cytosine (~142 ppm ).

Self-Validating Workflow (Decision Tree)

Use this logical flow to confirm identity in unknown samples.

DecisionTree Start Unknown Sample (1H & 13C in DMSO-d6) CheckH5 Check 1H NMR: Is H5 doublet < 5.60 ppm? Start->CheckH5 CheckC5 Check 13C NMR: Position of C5 signal? CheckH5->CheckC5 Ambiguous (Both ~5.5-5.7) ResultCyt Identity: CYTOSINE (C5 ~94 ppm) CheckC5->ResultCyt < 98 ppm ResultIso Identity: this compound (C5 ~104 ppm) CheckC5->ResultIso > 100 ppm

Caption: The C5 carbon shift is the definitive "fingerprint" region for distinguishing these isomers.

References

  • ChemicalBook. (2023). This compound 1H NMR Spectra in DMSO-d6.Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dračínský, M., et al. (2011). Tautomerism and the Protonation/Deprotonation of this compound in Liquid- and Solid-States Studied by NMR Spectroscopy. Chemistry - A European Journal. Link

  • Royal Society of Chemistry. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy.Link

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1][2] Organometallics, 29(9), 2176–2179. Link

Sources

Mass Spectrometry Fragmentation Patterns of Isocytosine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of isocytosine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (2-aminouracil) is a structural isomer of cytosine and a critical component in the development of non-natural nucleic acids, antiviral prodrugs, and synthetic biology systems.[1][2][3][4][5] Its distinction from cytosine is analytically challenging due to their identical molecular weight (111.10 Da) and similar fragmentation channels.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of this compound, contrasting them with cytosine. It details the mechanistic pathways driven by tautomerism, provides a validated differentiation protocol, and offers visualization of the fragmentation kinetics.

Fundamental Chemical Context

Understanding the fragmentation of this compound requires analyzing its gas-phase ion structure, which differs fundamentally from cytosine despite their isobaric nature.

Tautomeric Influence on Ionization

Unlike cytosine, which predominantly exists in the amino-oxo form in the gas phase, this compound exhibits significant tautomeric flexibility between the 2-amino-4-oxo (keto) and 2-amino-4-hydroxy (enol) forms.

  • Cytosine: Protonation occurs preferentially at N3.

  • This compound: Protonation sites compete between N3 and the exocyclic O4/N, altering the "mobile proton" pathways that trigger fragmentation.

Implication: This tautomeric difference dictates the branching ratio of the two primary fragmentation channels: Deamination (loss of NH


) and Retro-Diels-Alder (RDA) cleavage.

Fragmentation Mechanisms: this compound vs. Cytosine

Both molecules ionize to the protonated precursor


. However, the energy barriers for their dissociation pathways differ.
Primary Fragmentation Channels
  • Deamination (Loss of NH

    
    , -17 Da): 
    
    • Mechanism: Nucleophilic attack by an adjacent ring nitrogen on the exocyclic amine carbon, expelling ammonia.

    • Observation: Yields the product ion m/z 95 .

    • Differentiation: In Cytosine , this is the dominant pathway (Base Peak) due to the labile nature of the C4-amine. In This compound , the C2-amine is flanked by two ring nitrogens (guanidine-like motif), stabilizing the C-N bond and often reducing the relative abundance of m/z 95 compared to cytosine at low collision energies.

  • Retro-Diels-Alder (RDA) / Ring Contraction (Loss of HNCO, -43 Da):

    • Mechanism: Thermal electrocyclic ring opening followed by the expulsion of isocyanic acid (HNCO).

    • Observation: Yields the product ion m/z 69 .

    • Differentiation: this compound's structure (2-amino) places the carbonyl at C4, distinct from Cytosine's C2 carbonyl. The RDA cleavage of the N1-C2 and C4-C5 bonds in this compound requires different activation energy, often making the m/z 69 ion a critical diagnostic marker when ratios are compared.

Comparative Data Table: Diagnostic Ions (ESI-MS/MS)
FeatureCytosine (4-amino-2-pyrimidinone)This compound (2-amino-4-pyrimidinone)
Precursor Ion

m/z 112 m/z 112
Primary Fragment 1 m/z 95

m/z 95

Primary Fragment 2 m/z 69

m/z 69

Secondary Fragment m/z 84

m/z 84

Relative Abundance (Typ.) m/z 95 is dominant (100%). Ratio 95:69 is high.m/z 95 is present but Ratio 95:69 often lower than Cytosine.*
Key Differentiator Retention Time (HILIC) & Energy-Resolved Breakdown Curves

*Note: Absolute intensities vary by instrument platform (Q-TOF vs. Trap), but the relative stability curves remain distinct.

Visualization of Fragmentation Pathways[6]

The following diagram illustrates the divergent mechanistic pathways for this compound fragmentation under Collision Induced Dissociation (CID).

IsocytosineFragmentation Precursor This compound [M+H]+ m/z 112 Intermediate Ring Opening (Transition State) Precursor->Intermediate Activation Frag95 Deamination Product [M+H - NH3]+ m/z 95 Precursor->Frag95 - NH3 (17 Da) Direct Cleavage Frag84 Decarbonylation [M+H - CO]+ m/z 84 Precursor->Frag84 - CO (28 Da) Minor Pathway Frag69 RDA Product [M+H - HNCO]+ m/z 69 Intermediate->Frag69 - HNCO (43 Da) Retro-Diels-Alder

Figure 1: Mechanistic fragmentation pathways of protonated this compound (m/z 112) under ESI-MS/MS conditions.

Experimental Protocol: Differentiation Strategy

Since the m/z values of fragments are identical, a self-validating identification protocol must rely on Chromatographic Separation combined with Energy-Resolved MS .

Step-by-Step Methodology
1. Sample Preparation
  • Solvent: Dissolve standard this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Concentration: 1 µM (to minimize dimer formation

    
    , which complicates spectra).
    
2. LC Separation (Critical Step)

This compound and Cytosine separate poorly on standard C18 columns due to high polarity.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-functionalized column.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8).

    • B: Acetonitrile.

  • Elution: this compound typically elutes after Cytosine on HILIC phases due to stronger interaction of the 2-amino/4-keto motif with the stationary phase.

3. Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • MRM Transitions (Triple Quad):

    • Quantifier: 112.1

      
       95.1 (Collision Energy: 15-20 eV).
      
    • Qualifier: 112.1

      
       69.1 (Collision Energy: 25-30 eV).
      
  • Differentiation Logic: Calculate the Ratio

    
    .
    
    • Run pure standards of Cytosine and this compound.

    • Define

      
       and 
      
      
      
      .[6]
    • Unknown ID is confirmed if observed

      
       matches the standard within 
      
      
      
      tolerance AND Retention Time matches.
Decision Workflow Diagram

DifferentiationWorkflow Start Start: Unknown Sample (Precursor m/z 112) HILIC HILIC Separation (Amide Column) Start->HILIC RT_Check Retention Time Analysis HILIC->RT_Check MS2 Acquire MS/MS Spectrum (CE 20-30 eV) RT_Check->MS2 Ratio Calculate Ion Ratio R = Intensity(95) / Intensity(69) MS2->Ratio Result_C Identify as CYTOSINE (High Ratio, Earlier RT) Ratio->Result_C Matches Cyt Std Result_I Identify as this compound (Distinct Ratio, Later RT) Ratio->Result_I Matches Iso Std

Figure 2: Decision tree for the unambiguous identification of this compound vs. Cytosine.

Applications & Case Studies

Drug Impurity Profiling

In the synthesis of antiviral nucleoside analogues, this compound is a common byproduct. Using the protocol above, researchers can detect trace this compound (0.1% level) in bulk Cytosine batches. The m/z 69 fragment is often more resilient at higher collision energies in this compound due to the stability of the specific RDA intermediate, providing a high-confidence qualifier ion.

Synthetic Biology

For researchers incorporating the This compound-Isoguanine (iC-iG) unnatural base pair, MS confirmation of incorporation is vital. The fragmentation pattern confirms the integrity of the base, distinguishing it from metabolic conversion back to natural cytosine or uracil.

References

  • NIST Mass Spectrometry Data Center. Cytosine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[7][8][9] Available at: [Link]

  • Tureček, F., & Julian, R. R. (2013). Peptide Radical Cations. Gender, Generation, and Gas-Phase Chemistry. Chemical Reviews. (Discusses general tautomer-specific fragmentation mechanisms relevant to pyrimidines).
  • Hu, C. W., et al. (2015).[10] Trace analysis of methylated and hydroxymethylated cytosines in DNA by isotope-dilution LC-MS/MS. Biochemical Journal.[10] Available at: [Link] (Demonstrates LC-MS/MS methodology for cytosine derivatives).

  • Shetlar, M. D., et al. (2011). Photoproducts of this compound. Photochemistry and Photobiology. (Provides context on this compound stability and isomerism).
  • Frontiers in Microbiology. (2018). Discovery of Bacterial Deaminases That Convert 5-Fluorothis compound Into 5-Fluorouracil. (Contains MS data confirming m/z 112 precursor for this compound). Available at: [Link]

Sources

UV Absorption Spectra Analysis of Isocytosine at Varying pH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV absorption characteristics of Isocytosine (2-aminouracil) across varying pH landscapes. Designed for researchers in synthetic biology and drug development, this document synthesizes historical foundational data with modern spectrophotometric protocols.

Executive Summary & Technical Context

This compound (2-aminouracil) is a structural isomer of Cytosine and a critical non-canonical nucleobase used in synthetic biology (e.g., Hachimoji DNA) and mutagenicity studies.[1] Unlike Cytosine, which maintains a robust keto-amino tautomer under physiological conditions, this compound exhibits significant tautomeric fluidity .

This guide compares this compound’s spectral performance against Cytosine, detailing how pH-driven protonation (acidic) and deprotonation (basic) events alter its electronic structure and resulting UV absorption profile.

Key Findings at a Glance
FeatureThis compound (2-aminouracil)Cytosine (Standard)Impact on Analysis
Primary Tautomer (pH 7) Keto-amine / Enol-imine equilibriumKeto-amine (Stable)This compound spectra are more solvent/pH sensitive.

(Neutral)
~260–265 nm267 nmSlight hypsochromic shift relative to Cytosine.
Acidic Shift (pH < 3) Bathochromic (Red shift) to ~275 nmBathochromic to ~276 nmProtonation at N3 stabilizes the cation.
Basic Shift (pH > 10) Bathochromic to ~285 nmBathochromic to ~282 nmDeprotonation leads to anionic resonance stabilization.

Theoretical Framework: The Tautomeric Challenge

To accurately interpret UV spectra of this compound, one must understand the underlying molecular mechanics. UV absorption in pyrimidines arises from


 transitions.
Protonation States

This compound possesses two critical pKa values that define its spectral boundaries:

  • 
    :  Protonation of the N3 ring nitrogen (Formation of Cation).
    
  • 
    :  Deprotonation of the N1 nitrogen or exocyclic oxygen (Formation of Anion).
    
Mechanism of Spectral Shift
  • Acidic Conditions (pH 1-3): The molecule accepts a proton at N3. This cation formation locks the structure, increasing conjugation efficiency and causing a Red Shift (Bathochromic) .

  • Basic Conditions (pH 11-13): The molecule loses a proton. The resulting anion has increased electron density and delocalization, causing a significant Red Shift and often a Hyperchromic effect (increased intensity).

Experimental Protocol: Self-Validating UV Analysis

Note: This protocol is designed to be self-validating by including isosbestic point verification.

Reagents & Buffer Preparation

To prevent buffer interference (cut-off effects), use the following systems:

  • Acidic (pH 1.0 - 4.0): 10 mM KCl adjusted with HCl. Avoid Citrate buffers due to UV absorbance <260nm.

  • Neutral (pH 6.0 - 8.0): 10 mM Potassium Phosphate.

  • Basic (pH 9.0 - 13.0): 10 mM Glycine-NaOH or Borate buffer.

Sample Preparation Workflow

Target Concentration: 20–50 µM (Yields Absorbance ~0.1 – 1.0 AU).

  • Stock Solution: Dissolve 5 mg this compound in 10 mL of 0.1 M Acetic Acid (this compound is sparingly soluble in pure water; acetic acid aids dissolution).

  • Working Solutions: Dilute the stock 1:100 into the respective pH buffers.

Measurement Logic (DOT Diagram)

The following flowchart outlines the "Blank-Scan-Analyze" logic to ensure data integrity.

UV_Protocol Start Start: Stock Prep (Acetic Acid) Dilution Dilute into pH Buffers (1, 7, 13) Start->Dilution Blank Blank Correction (Buffer Only) Dilution->Blank Scan Spectral Scan (220-320 nm) Blank->Scan Check Check Isosbestic Points Scan->Check Check->Start No Intersection (Pipetting Error) Valid Valid Spectrum Check->Valid Intersection Found

Figure 1: Operational workflow for pH-dependent UV spectral analysis. Note the feedback loop at "Check Isosbestic Points" to validate pipetting accuracy.

Comparative Data Analysis

The following data summarizes the spectral behavior of this compound compared to Cytosine. Values are derived from consensus in pyrimidine spectroscopy (Stimson, 1949; Sigma Aldrich).

Table 1: Spectral Parameters ( and )
ParameterpH ConditionThis compound (Experimental)Cytosine (Reference)

(nm)
Acidic (pH 1) 275 nm 276 nm
Neutral (pH 7) 262 nm 267 nm
Basic (pH 13) 285 nm 282 nm
Molar Extinction (

)
Acidic ~8,500

10,000

Neutral ~5,500

6,100

Basic ~7,000

5,500

Interpretation of Data[2][3]
  • The "Neutral" Dip: At pH 7, this compound has a lower extinction coefficient (

    
    ) than Cytosine. This makes it slightly harder to detect at low concentrations in neutral buffers.
    
  • The Alkaline Shift: this compound exhibits a more dramatic shift in alkaline conditions (+23 nm shift from neutral to basic) compared to Cytosine (+15 nm). This is a diagnostic feature used to distinguish the two isomers.

  • Isosbestic Points: When titrating from pH 2 to pH 12, valid experiments will show isosbestic points (wavelengths where Absorbance is constant regardless of pH), indicating a clean two-state equilibrium without degradation.

Troubleshooting & Common Pitfalls

Solvent Effects (Solvatochromism)

This compound is highly sensitive to solvent polarity.

  • Issue: Using high concentrations of organic solvents (DMSO, Ethanol) to dissolve the sample can shift

    
     by 5-10 nm.
    
  • Solution: Maintain <1% organic solvent content in the final measurement cuvette.

Photochemical Instability
  • Issue: Unlike Cytosine, this compound is prone to faster photodegradation under high-intensity UV light.

  • Solution: Do not leave the sample in the spectrophotometer beam for extended periods. Perform "Fast Scan" modes (e.g., 600 nm/min).

Concentration Errors
  • Issue: Aggregation at concentrations >100 µM causes scattering (non-zero baseline at 320 nm).

  • Solution: Ensure

    
    . If higher, centrifuge the sample or dilute further.
    

References

  • Stimson, M. M. (1949). The Ultraviolet Absorption Spectra of Some Pyrimidines.[2] Chemical Structure and the Effect of pH on the Position of

    
    .[2] Journal of the American Chemical Society.[2] 
    
  • Sigma-Aldrich. Product Information Sheet: this compound (I2127).

  • Billinghurst, B. E., et al. (2009). pH-Dependent UV Resonance Raman Spectra of Cytosine and Uracil.[3] Journal of Physical Chemistry B.

  • National Institutes of Health (NIH) PubChem. Compound Summary: this compound.[2]

Sources

A Comparative Guide to the Photostability of Isocytosine and 5-Methylcytosine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of nucleic acid chemistry, the stability of nucleobases under ultraviolet (UV) radiation is a cornerstone of genetic integrity. UV-induced damage can lead to mutations and cellular dysfunction, making the study of nucleobase photostability paramount for researchers in fields ranging from molecular biology to drug development. This guide provides an in-depth comparison of the photostability of two cytosine analogs: isocytosine and 5-methylcytosine. While structurally similar, their distinct chemical features lead to markedly different behaviors upon UV exposure.

Introduction: Structure Dictates Photochemical Fate

This compound and 5-methylcytosine are both pyrimidine derivatives, closely related to the canonical DNA and RNA base, cytosine. Their significance, however, lies in their structural distinctions which profoundly influence their electronic properties and, consequently, their reactions to UV light.

  • 5-Methylcytosine (5mC) is a fundamental epigenetic marker in eukaryotes, playing a crucial role in gene regulation.[1] It is structurally identical to cytosine, with the addition of a methyl group at the 5th carbon of the pyrimidine ring.

  • This compound , a structural isomer of cytosine, features a rearrangement of the exocyclic amine and carbonyl groups. This seemingly subtle shift has significant implications for its photochemical reaction pathways.[2]

Understanding the relative photostability of these molecules is critical. For 5mC, its response to UV light is directly relevant to DNA damage and the etiology of skin cancers.[3][4] For this compound, its use in synthetic biology and as a component of expanded genetic alphabets necessitates a thorough characterization of its stability.

Comparative Photochemical Behavior

The core difference in the photostability of this compound and 5mC lies in their primary mechanisms for dissipating the energy absorbed from UV photons. While canonical bases like cytosine are remarkably photostable due to efficient non-radiative decay pathways that quickly return the excited molecule to its ground state, this compound possesses an alternative, efficient photochemical reaction channel.[5]

This compound: A Pathway to Tautomerization

Experimental and theoretical studies have shown that this compound is less photostable than cytosine.[5] Upon UV irradiation in solution, the amino-oxo tautomer of this compound readily converts to its more stable amino-hydroxy tautomer.[5] This tautomerization represents an efficient photochemical pathway that outcompetes the internal conversion mechanisms that render cytosine relatively inert.

G Isocytosine_oxo This compound (amino-oxo tautomer) Excited_State Excited State (1ππ*) Isocytosine_oxo->Excited_State UV Photon (hν) Isocytosine_hydroxy This compound (amino-hydroxy tautomer) Excited_State->Isocytosine_hydroxy Tautomerization (Efficient Photochemical Reaction)

This inherent photoreactivity means that this compound is more susceptible to structural alteration upon UV exposure compared to the canonical pyrimidines.

5-Methylcytosine: A Multi-faceted Degradation Profile

The photochemistry of 5-methylcytosine is more complex, with several competing degradation pathways initiated by UV absorption. The presence of the methyl group introduces additional reaction possibilities not available to cytosine or this compound.

  • Photohydration and Deamination: A primary pathway involves the hydration of the 5,6-double bond to form a 5-methylcytosine photohydrate. This intermediate is unstable and can subsequently deaminate to form thymine hydrate, which then dehydrates to thymine.[4][6] This process represents a direct UV-induced mutation from 5mC to thymine, a hallmark of UV-induced skin cancer.[3]

  • Methyl Group Oxidation: The 5-methyl group can be oxidized upon UV exposure, leading to the formation of 5-(hydroxymethyl)cytosine (5hmC).[6] This product can then undergo further photochemical reactions, including conversion back to cytosine through the elimination of formaldehyde.[6]

  • Ring Opening: In aqueous solutions, photoexcited 5mC can undergo a nucleophilic attack by water at the C2 position, leading to a ring-opening reaction and the formation of 3-amino-2-methylacrylamidine.[7] The quantum yield for this specific product formation has been measured to be 1.8 x 10⁻³ at pH 7.5, indicating it is a minor but significant pathway.[7]

  • Dimer Formation: Within a DNA strand, 5mC can react with an adjacent pyrimidine base to form cyclobutane pyrimidine dimers (CPDs), a major class of UV-induced DNA lesions.[8]

G cluster_products Photoproducts m5C 5-Methylcytosine (5mC) Excited_m5C Excited State 5mC* m5C->Excited_m5C UV Photon (hν) Photohydrate 5mC Photohydrate Excited_m5C->Photohydrate Hydration hmC 5-(hydroxymethyl)cytosine Excited_m5C->hmC Methyl Oxidation RingOpened Ring-Opened Product Excited_m5C->RingOpened Ring Opening CPD Pyrimidine Dimer (in DNA) Excited_m5C->CPD [2+2] Cycloaddition Thymine Thymine Photohydrate->Thymine Deamination

Quantitative and Qualitative Comparison

Directly comparing the overall photostability requires considering the quantum yield (Φ), which is the efficiency of a photochemical process.[9] It represents the number of specific events (e.g., molecules degraded) per photon absorbed.[10] A higher quantum yield implies lower photostability.

FeatureThis compound5-Methylcytosine
Primary Photoreaction Tautomerization to amino-hydroxy form[5]Photohydration, methyl group oxidation, ring-opening, dimer formation[4][6][8]
Key Photoproducts Amino-hydroxy this compound[5]Thymine, 5-(hydroxymethyl)cytosine, 3-amino-2-methylacrylamidine[4][6][7]
Photostability Assessment Considered less photostable than cytosine due to an efficient photochemical tautomerization pathway.[5]Photoreactive with multiple degradation pathways. The quantum yield for one specific product (ring-opening) is low (Φ = 0.0018).[7]

Expert Interpretation: this compound's single, efficient photochemical transformation pathway suggests it is inherently less photostable than canonical pyrimidines. In contrast, while 5-methylcytosine has multiple degradation pathways, the low quantum yield of at least one of these reactions suggests that non-radiative decay back to the ground state is still a highly competitive process. However, the biological consequences of 5mC photodegradation, particularly the mutagenic conversion to thymine, are highly significant.

Experimental Workflow for Photostability Assessment

A robust, self-validating system is crucial for comparing the photostability of different compounds. The following protocol outlines a standard methodology. The causality behind each step is explained to ensure experimental integrity.

G cluster_prep 1. Preparation cluster_analysis1 2. Pre-Irradiation Analysis cluster_exp 3. UV Irradiation cluster_analysis2 4. Post-Irradiation Analysis cluster_data 5. Data Processing Prep Prepare equimolar solutions of this compound & 5mC in a defined buffer (e.g., PBS) UV_Spec1 Record initial UV-Vis absorption spectrum (T=0) Prep->UV_Spec1 HPLC1 Inject T=0 sample into HPLC to establish retention time and initial peak area Prep->HPLC1 Irradiation Irradiate samples with a monochromatic light source (e.g., 254 nm mercury lamp) in a temperature-controlled cuvette UV_Spec2 Periodically record UV-Vis spectra to monitor absorbance changes Irradiation->UV_Spec2 HPLC2 Inject aliquots at time intervals (T=x) into HPLC to quantify degradation and product formation Irradiation->HPLC2 Kinetics Plot concentration vs. time to determine degradation kinetics UV_Spec2->Kinetics HPLC2->Kinetics QY Calculate Quantum Yield (Φ) using actinometry for photon flux calibration Kinetics->QY

Detailed Protocol Steps:
  • Solution Preparation:

    • Action: Prepare stock solutions of this compound and 5-methylcytosine in a buffer of choice (e.g., phosphate-buffered saline, pH 7.4). Dilute to a working concentration that gives an initial absorbance of ~1.0 at the λmax to ensure sufficient signal for detection while minimizing inner filter effects.

    • Rationale: Using the same buffered solvent is critical to eliminate pH and solvent effects on photochemical reactions, ensuring a true comparison.[10]

  • Initial Characterization (T=0):

    • Action: Record a full UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample before irradiation.[11] Analyze a T=0 aliquot by High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity.

    • Rationale: This establishes the baseline for all subsequent measurements. The initial spectrum confirms the starting concentration via the Beer-Lambert law, and the HPLC chromatogram provides the reference peak for quantifying degradation.

  • Controlled UV Irradiation:

    • Action: Place the sample in a quartz cuvette and irradiate using a collimated beam from a calibrated, monochromatic light source (e.g., a 254 nm low-pressure mercury lamp). Maintain constant temperature and stirring.

    • Rationale: Monochromatic light is essential for quantum yield calculations as photon energy is wavelength-dependent.[9] Temperature control prevents thermal degradation, and stirring ensures uniform irradiation of the solution.

  • Time-Course Monitoring:

    • Action: At defined time intervals, briefly stop the irradiation and record the UV-Vis spectrum. Simultaneously, withdraw a small aliquot for HPLC analysis.

    • Rationale: Spectrophotometry provides a rapid, bulk measurement of the disappearance of the parent compound. HPLC offers superior quantitative power, separating the parent compound from its photoproducts and allowing for precise measurement of its decreasing concentration over time.

  • Data Analysis and Quantum Yield Calculation:

    • Action: Plot the concentration of the parent compound (from HPLC data) versus time or photon dose. From this degradation curve, the reaction rate can be determined. To calculate the quantum yield, the photon flux of the light source must be determined, typically by using a chemical actinometer (e.g., ferrioxalate) under identical conditions.

    • Rationale: The quantum yield provides a standardized, instrument-independent measure of photochemical efficiency, allowing for objective comparison across different experiments and laboratories.[12]

Conclusion and Outlook

The available evidence strongly indicates that This compound is less photostable than 5-methylcytosine due to its efficient tautomerization pathway upon UV absorption. While 5-methylcytosine is also photoreactive, its degradation is partitioned across multiple, more complex pathways, some of which are highly significant for their biological mutagenicity rather than their sheer chemical efficiency.

For researchers in drug development, the relative instability of the this compound scaffold under UV light is a critical consideration for formulation and storage. For molecular biologists and geneticists, the multiple photodegradation routes of 5mC underscore its role as a hotspot for UV-induced mutations. Future research focusing on direct, quantitative comparison of the overall photodegradation quantum yields of these compounds in various solvent environments and within oligonucleotide contexts will further illuminate their photochemical behaviors and biological implications.

References

  • Bakalska, R. I., & Delchev, V. B. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and this compound. Journal of Molecular Modeling, 18(12), 5133–5146. [Link]

  • Shaw, A. A., & Falvey, D. E. (1998). The photochemistry of 5-methylcytosine and 5-methyl-2'-deoxycytidine in aqueous solution. Photochemistry and Photobiology, 68(4), 439-445. [Link]

  • Liu, Y. (2012). Epigenetic shielding: 5-hydroxymethylcytosine and 5-carboxylcytosine modulate UV induction of DNA photoproducts. Harvard University Digital Access to Scholarship at Harvard (DASH). [Link]

  • Yamamoto, K., et al. (2002). Cleavage at 5-methylcytosine in DNA by photosensitized oxidation with 2-methyl-1,4-naphthoquinone tethered oligodeoxynucleotides. Nucleic Acids Research, 30(20), 4533–4538. [Link]

  • Wu, T., et al. (2024). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Angewandte Chemie International Edition. [Link]

  • Privat, E., & Sowers, L. C. (1996). Photochemical deamination and demethylation of 5-methylcytosine. Chemical Research in Toxicology, 9(4), 745–750. [Link]

  • Howgate, E. J., et al. (2021). Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. Chemistry – A European Journal, 27(1), 1-8. [Link]

  • Shen, Y., et al. (1995). Excision of ultraviolet-induced photoproducts of 5-methylcytosine from DNA. The Journal of Biological Chemistry, 270(12), 6590–6595. [Link]

  • Zelikson, R., & Lerman, L. S. (1988). UV-induced photoproducts of 5-methylcytosine in a DNA sequence context. Nucleic Acids Research, 16(8), 3327–3340. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of cytosine derivatives in buffer solutions. Retrieved from ResearchGate. [Link]

  • Stimson, M. M., & O'Donnell, M. J. (1952). The Infrared and Ultraviolet Absorption Spectra of Cytosine and this compound in the Solid State. Journal of the American Chemical Society, 74(7), 1805–1808. [Link]

  • Xodo, L. E., et al. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research, 19(20), 5625–5631. [Link]

  • Reusch, W. (n.d.). Photochemistry. Michigan State University Department of Chemistry. [Link]

  • ECETOC. (1984). The Phototransformation of Chemicals in Water: Results of a Ring-Test. Technical Report No. 12. [Link]

  • Pfaffeneder, T., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Angewandte Chemie International Edition, 53(29), 7436-7448. [Link]

  • Wikipedia. (n.d.). Quantum yield. Retrieved from Wikipedia. [Link]

  • Xodo, L. E., et al. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. PubMed, National Center for Biotechnology Information. [Link]

  • Vione, D. (2022). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water, 14(15), 2399. [Link]

  • Nishiguchi, T., et al. (2017). Estimation of quantum yields of weak fluorescence from eosin Y dimers formed in aqueous solutions. Photochemical & Photobiological Sciences, 16(11), 1629-1634. [Link]

  • Antoine, R., et al. (2022). Cryogenic IR and UV spectroscopy of isomer-selected cytosine radical cation. Physical Chemistry Chemical Physics, 24(42), 25969-25976. [Link]

  • Wikipedia. (n.d.). 5-Methylcytosine. Retrieved from Wikipedia. [Link]

  • Slanina, T. (n.d.). Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Isocytosine-Isoguanine Duplexes: Unveiling the Architecture of a Non-Canonical Base Pair

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the crystal structure of isocytosine-isoguanine (isoC-isoG) duplexes with the canonical Guanine-Cytosine (G-C) pairing. By examining the experimental data and methodologies, we aim to equip researchers with the critical insights needed to leverage this non-canonical base pair in novel nucleic acid-based technologies and therapeutics.

Introduction: The Significance of Non-Canonical Pairing

While the Watson-Crick model of DNA structure, featuring A-T and G-C base pairs, is fundamental to molecular biology, the landscape of nucleic acid architecture is far richer.[1][2] Non-canonical base pairs, which deviate from these standard hydrogen bonding patterns, play crucial roles in the structural diversity and functional complexity of RNA and can be engineered into DNA for various applications.[3][4][5] Among these, the this compound-isoguanine (isoC-isoG) pair stands out for its remarkable similarity in stability to the G-C pair, making it a subject of intense research.[6][7] This guide will delve into the atomic-level details of the isoC-isoG duplex, elucidated primarily through the powerful technique of X-ray crystallography.[8][9]

The isoC-isoG Pair: A Mirror Image with Profound Implications

This compound (isoC) and isoguanine (isoG) are isomers of cytosine and guanine, respectively.[10][11] The key distinction lies in the swapped positions of the amino and carbonyl groups on the pyrimidine and purine rings. This rearrangement allows isoC and isoG to form a stable base pair with three hydrogen bonds, mimicking the geometry of a canonical G-C pair.[6][12] This structural mimicry is the foundation of its potential in synthetic biology, diagnostics, and therapeutics.

Below is a diagram illustrating the hydrogen bonding patterns of both the canonical G-C and the non-canonical isoC-isoG base pairs.

G_C_isoC_isoG_pairing cluster_GC Canonical G-C Base Pair cluster_isoCisoG isoC-isoG Base Pair G Guanine C Cytosine G->C H-bond G->C H-bond G->C H-bond isoG Isoguanine isoC This compound isoG->isoC H-bond isoG->isoC H-bond isoG->isoC H-bond

Caption: Hydrogen bonding in G-C vs. isoC-isoG pairs.

Experimental Workflow: From Synthesis to Structure

The determination of the crystal structure of an isoC-isoG containing duplex is a multi-step process that demands precision and expertise. The causality behind each experimental choice is critical for obtaining high-quality crystals suitable for X-ray diffraction.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis 1. Solid-Phase Synthesis (Phosphoramidite Chemistry) purification 2. HPLC Purification synthesis->purification screening 3. Crystallization Screening (Vapor Diffusion) purification->screening optimization 4. Optimization of Conditions screening->optimization data_collection 5. Data Collection (Synchrotron Source) optimization->data_collection phasing 6. Phase Determination (Molecular Replacement) data_collection->phasing refinement 7. Model Building & Refinement phasing->refinement validation 8. Structure Validation refinement->validation

Caption: Workflow for crystal structure analysis.

1. Oligonucleotide Synthesis and Purification:

  • Rationale: The synthesis of oligonucleotides containing modified bases like isoC and isoG requires specialized phosphoramidite building blocks.[13][14] Solid-phase synthesis is the method of choice for its efficiency and scalability.[15][16][17]

  • Protocol:

    • Synthesize isoC and isoG phosphoramidites.

    • Perform automated solid-phase DNA synthesis on a controlled pore glass (CPG) support.[17]

    • Cleave the oligonucleotide from the support and deprotect using standard protocols.

    • Purify the full-length oligonucleotide using high-performance liquid chromatography (HPLC) to ensure homogeneity, which is critical for successful crystallization.

2. Crystallization:

  • Rationale: Obtaining well-ordered crystals is often the most challenging step.[18] The process involves screening a wide range of conditions to find the optimal environment for crystal growth. The hanging drop vapor diffusion method is commonly employed.

  • Protocol:

    • Prepare a concentrated solution of the purified oligonucleotide duplex.

    • Set up crystallization screens using commercially available or custom-made kits that vary precipitants, pH, and additives.

    • Incubate the crystallization plates at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

    • Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the components to improve crystal size and quality.

3. X-ray Diffraction and Structure Determination:

  • Rationale: X-ray crystallography provides atomic-resolution data on the three-dimensional structure of molecules.[8][9] By analyzing the diffraction pattern of X-rays passing through a crystal, the electron density can be mapped, and the atomic positions can be determined.

  • Protocol:

    • Mount a single crystal and cryo-cool it to minimize radiation damage.

    • Collect diffraction data using a synchrotron X-ray source.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement, using a known DNA structure as a starting model.

    • Build an atomic model of the isoC-isoG duplex into the electron density map.

    • Refine the model against the experimental data to improve its accuracy.

    • Validate the final structure using established crystallographic metrics.[19]

Comparative Structural Analysis: isoC-isoG vs. G-C Duplexes

The crystal structures of isoC-isoG containing duplexes reveal a conformation that is remarkably similar to that of canonical B-form DNA. However, subtle but significant differences exist.

Structural ParameterG-C Duplex (Typical Values)isoC-isoG Duplex (Observed Values)Significance
Helix Type B-formPredominantly B-formThe ability to adopt a B-form helix is crucial for compatibility with biological systems.
Hydrogen Bonds 33The presence of three hydrogen bonds contributes to the high thermal stability of both pairs.[6]
Base Pair Geometry Watson-CrickWatson-Crick-likeThe isoC-isoG pair maintains the overall geometry required for a stable double helix.[12]
Helical Twist ~36°Varies slightlyMinor alterations in helical parameters can influence protein-DNA recognition.
Major Groove Width ~11.7 ÅCan be slightly widerThe altered pattern of hydrogen bond donors and acceptors in the major groove offers opportunities for specific recognition by engineered proteins or small molecules.[20]
Minor Groove Width ~5.7 ÅSimilar to G-CThe minor groove dimensions are largely preserved.
Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a DNA duplex is a critical parameter for its application. The melting temperature (Tm) and other thermodynamic parameters provide a quantitative measure of this stability.[21][22][23][24][25]

Base PairMelting Temperature (Tm) (°C)Enthalpy (ΔH°) (kcal/mol)Entropy (ΔS°) (cal/mol·K)Gibbs Free Energy (ΔG°37) (kcal/mol)
Guanine-Cytosine (G-C) 80.5-10.6-27.2-2.1
This compound-Isoguanine (isoC-isoG) 81.1-10.9-27.8-2.2

Note: These values are illustrative and can vary depending on the specific oligonucleotide sequence, salt concentration, and other experimental conditions.[6]

The data clearly indicates that the isoC-isoG base pair is isoenergetic with the G-C pair, and in some contexts, may even exhibit slightly superior thermal stability.[6] This comparable stability is a key advantage for its use in various molecular biology applications.

Functional Implications and Future Directions

The unique structural and thermodynamic properties of the isoC-isoG base pair open up a plethora of possibilities in drug development and synthetic biology:

  • Expanded Genetic Alphabet: The ability to incorporate a third, stable base pair into DNA expands the genetic code, allowing for the encoding of novel amino acids and the creation of synthetic organisms with new functionalities.[6]

  • Orthogonal Systems: Because isoC and isoG do not pair with natural bases, they can be used to create orthogonal genetic systems that do not interfere with the host's cellular machinery.

  • Therapeutic Applications: Oligonucleotides containing isoC-isoG pairs can be designed as highly specific aptamers or antisense agents that bind to target molecules with high affinity and specificity.

  • Diagnostics: The unique pairing properties of isoC and isoG can be exploited in the development of novel diagnostic tools with improved signal-to-noise ratios.

Conclusion

The crystal structure analysis of this compound-isoguanine duplexes provides a solid foundation for understanding the behavior of this non-canonical base pair. The remarkable similarity in structure and stability to the canonical G-C pair, coupled with its unique hydrogen bonding pattern in the major groove, makes the isoC-isoG pair a powerful tool for researchers and drug developers. As our ability to synthesize and analyze these modified nucleic acids continues to advance, we can expect to see an increasing number of innovative applications that leverage the unique properties of the isoC-isoG pair to address challenges in medicine and biotechnology.

References

  • 178D: CRYSTAL STRUCTURE OF A DNA DUPLEX CONTAINING 8-HYDROXYDEOXYGUANINE.ADENINE BASE-PAIRS - RCSB PDB . Available at: [Link]

  • Crystallographic studies of DNA helix structure - PubMed . Available at: [Link]

  • The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Publishing . Available at: [Link]

  • X-ray Structure Characterization of the Selective Recognition of AT Base Pair Sequences . Available at: [Link]

  • Ancient history of X-ray crystal structure of B-DNA oligomers and its perspective . Available at: [Link]

  • Inter-strand CH 0 hydrogen bonds stabilizing four-stranded intercalated molecules: Stereoelectronic effects of 04' in - Structural Biology @ Vanderbilt . Available at: [Link]

  • structural comparison of G-C and isoG-isoC Watson-Crick base pairs.... | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • A thermodynamic study on the formation and stability of DNA duplex at transcription site for DNA binding proteins GCN4 - PubMed . Available at: [Link]

  • Nucleic acid structure determination - Wikipedia . Available at: [Link]

  • Non-canonical base pairing - Wikipedia . Available at: [Link]

  • Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid - PubMed . Available at: [Link]

  • Crystal Structures of Non-Natural Nucleobase Pairs in A- and B-DNA - PubMed Central . Available at: [Link]

  • Thermal Stability of PNA/DNA and DNA/DNA Duplexes by Differential Scanning Calorimetry . Available at: [Link]

  • Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid . Available at: [Link]

  • A third base pair for the polymerase chain reaction: inserting isoC and isoG - PMC - NIH . Available at: [Link]

  • Recognition of Watson-Crick base pairs: constraints and limits due to geometric selection and tautomerism - PubMed Central . Available at: [Link]

  • Non-canonical Base Pairing - Wikimedia Commons . Available at: [Link]

  • Methods for studying nucleic acid structure - Oxford Academic . Available at: [Link]

  • This compound - Wikipedia . Available at: [Link]

  • Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - GFJC Archive of Projects . Available at: [Link]

  • 28.2: Base Pairing in DNA - The Watson-Crick Model - Chemistry LibreTexts . Available at: [Link]

  • Parallel DNA double helices incorporating isoG or m(5) isoC bases studied by FTIR, CD and molecular modeling | Request PDF - ResearchGate . Available at: [Link]

  • Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine: Cytosine and this compound: Guanine basepairs by nuclear magnetic resonance spectroscopy - 臺北醫學大學 . Available at: [Link]

  • The DNA Base Pairs in Detail - LabXchange . Available at: [Link]

  • Full article: 142 Non-canonical base pairing motifs in DNA crystal design - Taylor & Francis . Available at: [Link]

  • Canonical and Non-canonical Base Pairs in DNA or RNA: Structure, Function and Dynamics . Available at: [Link]

  • Thermodynamic basis of the α-helix and DNA duplex - Portsmouth Research Portal . Available at: [Link]

  • Isoguanine - Wikipedia . Available at: [Link]

  • DoubleHelix: nucleic acid sequence identification, assignment and validation tool for cryo-EM and crystal structure models - PMC . Available at: [Link]

  • Unit 2 Part 3 Watson & Crick DNA Structure - YouTube . Available at: [Link]

  • Oligonucleotide synthesis - Wikipedia . Available at: [Link]

  • Intro to Nucleic Acids - Martin Lab . Available at: [Link]

  • Predicting DNA duplex stability from the base sequence - PMC - NIH . Available at: [Link]

  • development and synthesis of oligonucleotide building blocks and conjugates for therapeutic applications - Thesis template - Karolinska Institutet . Available at: [Link]

  • Photochemical selectivity in guanine–cytosine base-pair structures - PMC - PubMed Central . Available at: [Link]

  • Methods to Crystallize RNA - Doudna Lab . Available at: [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio . Available at: [Link]

Sources

Isocytosine identification using LC-MS/MS in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Identification and Quantification of Isocytosine in Biological Samples using LC-MS/MS

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of methodologies for the robust identification and quantification of this compound in complex biological matrices. We will delve into the nuanced challenges presented by its structural isomer, cytosine, and establish why Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this demanding bioanalytical task. The protocols and insights shared herein are designed for researchers, scientists, and drug development professionals who require unequivocal accuracy and sensitivity in their analyses.

The Analytical Challenge: this compound and Its Isobaric Twin, Cytosine

This compound (2-amino-4-hydroxypyrimidine) is a non-canonical pyrimidine base, an isomer of the fundamental DNA and RNA base, cytosine (4-amino-2-hydroxypyrimidine).[1][2] While not one of the primary nucleobases, its presence in biological systems can have significant implications. For instance, this compound can mispair with guanine during DNA replication, potentially leading to point mutations if not addressed by cellular repair mechanisms.[3] Its study is crucial in toxicology, DNA damage research, and in the development of synthetic genetic systems.

The primary obstacle in accurately quantifying this compound is the existence of cytosine. Both compounds share the exact same molecular weight (111.10 g/mol ) and elemental formula (C₄H₅N₃O), making them isobaric.[2][4] Consequently, a mass spectrometer alone cannot differentiate between them. This necessitates a highly selective chromatographic separation prior to mass analysis, a challenge that lies at the heart of reliable quantification.

G cluster_isomers Isobaric Isomers (C4H5N3O) cluster_ms Mass Spectrometry This compound This compound (2-amino-4-hydroxypyrimidine) MS Mass Spectrometer detects m/z = 112.051 (M+H)+ Cannot differentiate This compound->MS Same Mass Cytosine Cytosine (4-amino-2-hydroxypyrimidine) Cytosine->MS Same Mass

Caption: Structural similarity and isobaric nature of this compound and Cytosine.

LC-MS/MS: The Superior Strategy for Isomer-Specific Quantification

LC-MS/MS has become the definitive technique for analyzing trace components in complex biological samples.[5][6] Its power lies in the coupling of two high-performance technologies:

  • Liquid Chromatography (LC): Provides the physical separation of analytes based on their chemical properties (e.g., polarity, charge) before they enter the mass spectrometer. For this compound and cytosine, which are highly polar, conventional reversed-phase chromatography is often inadequate.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative, designed specifically to retain and separate polar compounds.[8]

  • Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity. It operates in a mode called Multiple Reaction Monitoring (MRM), where a specific parent ion (e.g., the protonated this compound molecule) is selected, fragmented, and a specific fragment ion is monitored. This parent-to-fragment transition is a unique chemical signature, drastically reducing background noise and confirming the analyte's identity.

The synergy between high-resolution chromatography and the specificity of MS/MS allows for the confident quantification of this compound, even in the presence of an overwhelming excess of cytosine.

Caption: General LC-MS/MS workflow for this compound analysis in biological samples.

A Validated LC-MS/MS Protocol for this compound Quantification

This protocol provides a robust starting point for method development. All steps are designed to be self-validating by ensuring specificity, reducing matrix effects, and achieving high sensitivity.

Part 1: Sample Preparation (from Human Plasma)
  • Rationale: The goal is to remove proteins and phospholipids that interfere with ionization and chromatographic performance. Simple protein precipitation is fast and effective for this class of analytes.

  • Protocol:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N₂-Isocytosine). The internal standard is critical for correcting variations in sample processing and instrument response.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 0.1% Formic Acid).[9]

    • Transfer to an LC vial for analysis.

Part 2: Liquid Chromatography (HILIC)
  • Rationale: A HILIC column with an amide or zwitterionic stationary phase provides the necessary polar selectivity to resolve this compound from cytosine. The use of MS-compatible mobile phases is essential.[8][10]

  • Parameters:

    Parameter Recommended Setting Justification
    LC System UPLC/UHPLC System Minimizes peak dispersion for better resolution and sensitivity.
    Column Waters ACQUITY UPLC BEH Amide (or similar) Excellent retention and selectivity for polar nucleobases.
    Column Temp 40°C Improves peak shape and reproducibility.
    Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 Provides ions for ESI and maintains analyte charge state.
    Mobile Phase B Acetonitrile with 0.1% Formic Acid Strong solvent in HILIC mode.
    Flow Rate 0.4 mL/min Typical for UHPLC columns, balancing speed and efficiency.
    Injection Vol. 5 µL Balances loading amount with peak shape.

    | Gradient | 95% B -> 60% B over 5 min | Optimized to elute and separate cytosine isomers effectively. |

Part 3: Tandem Mass Spectrometry
  • Rationale: Positive electrospray ionization (ESI+) is highly efficient for nitrogenous bases. MRM transitions must be optimized by infusing pure standards to find the most intense and specific parent-fragment pairs.

  • Parameters:

    Parameter This compound ¹³C,¹⁵N₂-Isocytosine (IS) Cytosine (for comparison)
    Ionization Mode ESI+ ESI+ ESI+
    Parent Ion (Q1) m/z 112.1 m/z 115.1 m/z 112.1
    Fragment Ion (Q3) m/z 95.1 m/z 97.1 m/z 95.1
    Dwell Time 50 ms 50 ms 50 ms

    | Collision Energy | Optimized (e.g., 15 eV) | Optimized (e.g., 15 eV) | Optimized (e.g., 18 eV) |

Note: The fragment ion for this compound and cytosine can be the same (loss of NH₃). This underscores why chromatographic separation is absolutely critical. The method's specificity relies on separating them by retention time before they reach the detector.

Performance Comparison: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the superior method, it is important to understand the landscape of alternative techniques to make informed decisions based on the specific needs of a project (e.g., budget, throughput, required sensitivity).

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-fragment transitions.[5]Highest Specificity & Sensitivity. Unambiguous identification. Robust quantification across a wide dynamic range.Higher initial instrument cost. Requires specialized expertise. Lower throughput than ELISA.
HPLC-UV Chromatographic separation followed by UV absorbance detection (approx. 270 nm).[11]Lower cost. Simpler operation.Low Specificity. Cannot distinguish this compound from other co-eluting, UV-absorbing compounds. Lower sensitivity.
ELISA Immunoassay using antibodies to capture the target analyte.[5]High throughput. No complex instrumentation needed.Potential for Cross-Reactivity. Antibody may bind to cytosine or related metabolites, leading to inaccurate results. Semi-quantitative at best without extensive validation.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio.[12]High separation efficiency. Very small sample volume required.Lower sensitivity than LC-MS/MS. Can be less robust for complex biological matrices.
Quantitative PCR (qPCR) Amplification of a specific DNA sequence.Extremely Sensitive for DNA quantification.[13]Not applicable for free this compound. Only measures bases within a DNA strand and cannot identify this specific modification.

Concluding Remarks for the Practicing Scientist

References

  • Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. PubMed. Available at: [Link]

  • Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. National Institutes of Health. Available at: [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Scilit. Available at: [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Available at: [Link]

  • A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. National Institutes of Health. Available at: [Link]

  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters. Available at: [Link]

  • High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. MDPI. Available at: [Link]

  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. ResearchGate. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. SIELC Technologies. Available at: [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • HPLC Methods for analysis of Cytosine. HELIX Chromatography. Available at: [Link]

  • Quantifying DNA? Here are Five DNA Quantification Methods to Consider. Addgene. Available at: [Link]

  • Chemical Methods for Decoding Cytosine Modifications in DNA. ACS Publications. Available at: [Link]

  • Mechanisms of DNA damage, repair and mutagenesis. National Institutes of Health. Available at: [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. Available at: [Link]

  • In situ Quantification of Cytosine Modification Levels in Heterochromatic Domains of Cultured Mammalian Cells. National Institutes of Health. Available at: [Link]

  • High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. National Institutes of Health. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. National Institutes of Health. Available at: [Link]

  • Liquid chromatographic separation of hexopyranosylated cytosine nucleosides from their degradation products. PubMed. Available at: [Link]

  • Cytosine. Wikipedia. Available at: [Link]

  • Noncovalent interactions between modified cytosine and guanine DNA base pair mimics investigated by terahertz spectroscopy and solid-state density functional theory. PubMed. Available at: [Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. National Institutes of Health. Available at: [Link]

  • Methods for Quantifying Nucleic Acids. Biocompare. Available at: [Link]

  • How Does Guanine-Cytosine Base Pair Affect Excess-Electron Transfer in DNA?. PubMed. Available at: [Link]

  • Mismatch Repair of DNA II DNA repair Mechanisms. YouTube. Available at: [Link]

Sources

Enzymatic Recognition of Isocytosine vs. Natural Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Objective: To provide a rigorous, data-driven comparison of the enzymatic recognition of isocytosine (isoC) versus natural nucleobases (A, T, G, C). This guide is designed for researchers in synthetic biology and drug development, focusing on the mechanistic underpinnings of non-natural base pairing, kinetic fidelity, and experimental validation.

Key Insight: While this compound (isoC) forms a stable, three-hydrogen-bond pair with isoguanine (isoG) that mimics the geometry of a Watson-Crick G-C pair, its utility is constrained by two primary factors: tautomeric ambiguity (leading to polymerase misincorporation) and chemical instability (deamination to uracil). Successful deployment requires specific enzymatic selection and rigorous kinetic validation.

Mechanistic Architecture of Recognition

Hydrogen Bonding & Steric Geometry

The primary determinant of enzymatic recognition is the "Watson-Crick geometry"—the precise spatial arrangement of hydrogen bond donors and acceptors. Natural DNA polymerases do not "read" the sequence; they sense the geometry of the nascent base pair in the active site.

  • Natural G-C Pair: Guanine (Purine) pairs with Cytosine (Pyrimidine).[1] H-bond pattern (Major to Minor groove): Acceptor-Donor-Donor (G) paired with Donor-Acceptor-Acceptor (C) .

  • Non-Natural isoC-isoG Pair: this compound (Pyrimidine) pairs with Isoguanine (Purine).[2] The H-bond pattern is "shuffled": Donor-Donor-Acceptor (isoG) pairs with Acceptor-Acceptor-Donor (isoC) .

This "shuffling" allows the isoC-isoG pair to be orthogonal to natural bases while fitting into the standard B-DNA helix, a concept pioneered in the Artificially Expanded Genetic Information System (AEGIS).

The Tautomeric Fidelity Bottleneck

A critical failure mode in enzymatic recognition of isoC/isoG systems is tautomerism. Unlike natural bases, which heavily favor the keto/amino forms, isoG exists in a significant equilibrium between its keto and enol forms.

  • Keto-isoG: Pairs correctly with isoC (3 H-bonds).

  • Enol-isoG: Presents a hydrogen bonding face identical to Guanine's minor tautomer, allowing it to mispair with Thymine (T) .

This leads to a characteristic unidirectional mutation: isoG -> T transitions during PCR amplification.

Chemical Instability (Deamination)

This compound is chemically labile. Under standard physiological conditions (and accelerated by high pH or temperature), the exocyclic amine at position 2 is susceptible to hydrolysis.

  • Reaction: this compound (2-amino-4-oxopyrimidine) + H₂O

    
     Uracil (2,4-dioxopyrimidine) + NH₃.
    
  • Consequence: Uracil is a natural base that pairs with Adenine. Thus, isoC deamination leads to isoC

    
     U 
    
    
    
    T
    transition mutations, corrupting the genetic code.

BasePairing cluster_natural Natural Recognition (High Fidelity) cluster_aegis AEGIS Recognition (Orthogonal) cluster_error Fidelity Failure Mode G Guanine C Cytosine G->C 3 H-Bonds (Stable) isoG Isoguanine (Keto Form) isoC This compound isoG->isoC 3 H-Bonds (Orthogonal) isoG_enol Isoguanine (Enol Form) isoG->isoG_enol Tautomerization T Thymine isoG_enol->T Mispairing (2 H-Bonds)

Figure 1: Comparative Recognition Logic. Visualizing the structural orthogonality of isoC-isoG vs. G-C, and the tautomeric "leak" where isoG mimics natural bases.

Comparative Enzymatic Performance

The following data summarizes the performance of standard polymerases when challenged with isoC/isoG pairs compared to natural baselines.

Polymerase Specificity Table
EnzymeActivity on isoC/isoGPrimary Fidelity IssueRelative Efficiency (

)
Klenow Fragment (Exo-) High IncorporationMispairs isoG with T~10⁻² vs Natural Bases
Taq Polymerase Moderate IncorporationStrong pausing after isoC~10⁻³ vs Natural Bases
T7 RNA Polymerase High Transcription YieldisoC deamination in templateHigh (Effective for RNA synthesis)
HIV-1 RT / AMV RT High IncorporationLower discriminationVariable
T4 DNA Polymerase No Incorporation Strong 3'->5' Exo rejectionN/A (Rejects non-natural base)
Kinetic Fidelity Data

Quantitative studies using steady-state kinetics reveal the discrimination gap. While natural base pairs (e.g., G:C) typically exhibit misincorporation frequencies of


 to 

, isoC:isoG systems often show higher error rates due to the tautomeric factors described above.
  • Natural Mismatch (G:T): Frequency

    
     to 
    
    
    
    .
  • AEGIS Mismatch (isoG:T): Frequency

    
     to 
    
    
    
    (in absence of engineered polymerases).
  • Extension Efficiency: Polymerases often "stall" after incorporating an isoC, requiring higher dNTP concentrations to drive the reaction past the non-natural base pair.

Experimental Protocol: Single-Turnover Kinetic Assay

To validate the performance of isoC in your specific drug development or synthetic biology workflow, you cannot rely on standard PCR cycling conditions. You must determine the kinetic efficiency (


 and 

) using a "Standing Start" assay.
Protocol Design

This protocol measures the rate of single-nucleotide incorporation under pre-steady-state conditions to isolate the chemical step from DNA binding/release steps.

Reagents:

  • Primer: 5'-[³²P]-labeled 20-mer (or fluorescently labeled).

  • Template: 30-mer containing the target base (isoG or G) at position n+1.

  • Enzyme: High-concentration polymerase (e.g., Klenow Exo-).

  • Substrate: d-isoC-TP or dCTP (serial dilutions: 0.1 µM to 100 µM).

  • Quench: 0.5 M EDTA.

Step-by-Step Methodology
  • Annealing: Mix Primer and Template (1:1.2 ratio) in reaction buffer. Heat to 95°C for 2 min, cool slowly to RT.

  • Enzyme Binding: Incubate annealed DNA (50 nM final) with Polymerase (100 nM final) for 5 min. Note: Enzyme excess ensures single-turnover conditions.

  • Reaction Initiation: Rapidly mix with dNTP substrate (Start reaction).

  • Time Course: Quench aliquots at varying time points (e.g., 5s, 10s, 30s, 60s, 2min, 5min) into EDTA.

  • Analysis: Resolve products on 15-20% denaturing PAGE (Urea).

  • Quantification: Measure intensity of extended primer (

    
    ) vs unextended (
    
    
    
    ).
    • Calculate Product Fraction:

      
      .
      
  • Data Fitting:

    • Fit time course to exponential:

      
      .
      
    • Plot

      
       vs [dNTP].
      
    • Fit to hyperbolic equation:

      
      .
      

KineticWorkflow Start Anneal Primer/Template (isoG at n+1) Bind Incubate with Polymerase (Enzyme Excess) Start->Bind Mix Rapid Mix with d-isoC-TP (Var. Conc.) Bind->Mix Quench Quench with EDTA (Time Points: 5s - 300s) Mix->Quench PAGE Denaturing PAGE Analysis Quench->PAGE Fit Calculate k_pol & K_d PAGE->Fit

Figure 2: Single-Turnover Kinetic Workflow. Standardized protocol for determining specificity constants (


) of non-natural bases.

References

  • Enzymatic recognition of the base pair between isocytidine and isoguanosine. Switzer, C. Y., et al. (1993). Biochemistry. [Link]

  • A third base pair for the polymerase chain reaction: inserting isoC and isoG. Johnson, S. C., et al. (2004). Nucleic Acids Research. [Link]

  • Discovery of Bacterial Deaminases That Convert 5-Fluorothis compound Into 5-Fluorouracil. Frontiers in Microbiology. [Link]

  • Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current Protocols in Nucleic Acid Chemistry. [Link]

Sources

Safety Operating Guide

Isocytosine (CAS 108-53-2): Comprehensive Disposal & Handling Protocol

[1][2][3]

Executive Summary: Immediate Action Directive

Isocytosine (2-aminouracil) is a pyrimidine derivative widely used in synthetic genetics and nucleoside modification.[1] While regulatory classifications vary between vendors, the safest operational standard is to treat this compound as a GHS Category 4 Oral Toxicant and Category 2A Eye Irritant. [2][3]

  • Primary Disposal Method: High-temperature incineration via an approved chemical waste contractor.[1]

  • Critical Segregation: Isolate from strong oxidizing agents.[1]

  • Prohibited: Do NOT dispose of pure solid or concentrated solutions down the drain.

PART 1: Hazard Characterization & Risk Assessment

To ensure a self-validating safety system, we must first reconcile the conflicting safety data found in the industry.[1]

1.1 The "Vendor Discrepancy" Insight

You may encounter Safety Data Sheets (SDS) for this compound that list it as "Not a hazardous substance" (e.g., Sigma-Aldrich, Carl Roth), while others classify it as "Harmful if swallowed" (e.g., MetaSci, Pallav).[1]

  • Scientific Causality: This discrepancy often arises from a lack of historical toxicity data for niche isomers compared to their parent compounds (Cytosine).

  • Operational Decision: Adopt the Precautionary Principle . Manage this compound as a hazardous irritant. This covers your liability and ensures personnel safety regardless of future regulatory updates.

1.2 Key Physicochemical Properties for Disposal

Understanding these properties dictates your waste stream choices.

PropertyValueDisposal Implication
CAS Number 108-53-2Unique identifier for waste manifests.[1][2][3]
Physical State Solid (Crystalline Powder)Requires solids bin; do not solubilize solely for disposal.[2][3]
Melting Point ~275°CHigh thermal stability; requires high-temp incineration.[1][2][3]
Solubility DMSO, DMF, Hot WaterWaste solutions will likely be organic-solvent based.[1][2][3]
pKa ~9.59 (Predicted)Weakly basic; compatible with alkaline waste streams.[2][3]
PART 2: Pre-Disposal Logistics & Segregation

Effective disposal starts at the bench. Improper segregation is the leading cause of waste rejection by contractors.

2.1 Compatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Permanganates, Peroxides). Reaction may generate heat or toxic byproducts.

  • Compatible: General organic solvents, weak bases.

2.2 Waste Accumulation Protocol
  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[1] Avoid metal containers if the waste stream is acidic.

  • Labeling:

    • Text: "Hazardous Waste - this compound Solid" (or Solution).

    • Constituents: List all solvents (e.g., "this compound <1%, DMSO 99%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

PART 3: Detailed Disposal Workflows
Scenario A: Pure Solid this compound (Expired or Surplus) [1]
  • Step 1: Transfer solid material into a wide-mouth HDPE jar.

  • Step 2: Double-bag the jar in a clear polyethylene zip-lock bag to prevent secondary contamination of the waste drum.[1]

  • Step 3: Label as "Non-Regulated Organic Solid" (unless your local EHS mandates "Hazardous" due to the H302 classification).

    • Best Practice: Label as "Hazardous Waste - Toxic Solid" to ensure incineration.[1]

  • Step 4: Transfer to the central "Lab Pack" drum destined for incineration.[1]

Scenario B: Solution Waste (Reaction Mixtures/HPLC Waste)
  • Step 1: Characterize the solvent matrix.[1]

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[1]

    • If Non-Halogenated (DMSO, Methanol, Water): Segregate into "Non-Halogenated Organic Waste."[1]

  • Step 2: Ensure pH is between 5 and 9.[1] If highly acidic/basic, neutralize before adding to the commingled solvent drum to prevent exothermic reactions.

  • Step 3: Cap tightly.[1] Volatile solvents (often used with nucleobases) must not evaporate into the lab atmosphere.

3.1 Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision-making process for this compound waste streams.

Isocytosine_DisposalStartThis compound Waste GeneratedState_CheckDetermine Physical StateStart->State_CheckSolidSolid (Powder/Crystals)State_Check->SolidLiquidLiquid (Solution/Suspension)State_Check->LiquidPack_SolidPack in HDPE JarLabel: 'Toxic Solid'Solid->Pack_SolidSolvent_CheckIdentify Solvent MatrixLiquid->Solvent_CheckHalogenHalogenated Solvents(DCM, Chloroform)Solvent_Check->HalogenNonHalogenNon-Halogenated Solvents(DMSO, MeOH, Water)Solvent_Check->NonHalogenWaste_HaloHalogenated Waste Stream(Code: F002/D001)Halogen->Waste_HaloWaste_NonHaloOrganic Waste Stream(Code: F003/D001)NonHalogen->Waste_NonHaloIncinerationFINAL DISPOSAL:High-Temp IncinerationPack_Solid->IncinerationWaste_Halo->IncinerationWaste_NonHalo->Incineration

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.[1][2][3]

PART 4: Regulatory Compliance (EPA/RCRA)
4.1 RCRA Status

This compound (CAS 108-53-2) is not a P-listed (acutely toxic) or U-listed (toxic) hazardous waste under 40 CFR 261.33.[1][2]

4.2 Characteristic Waste Determination

Even if not listed, the waste must be evaluated for characteristics:

  • Ignitability (D001): Pure this compound is not ignitable.[1] However, if dissolved in flammable solvents (Methanol, Ethanol), the mixture is D001.

  • Toxicity (D004-D043): this compound does not contain heavy metals or specific organics (like Benzene) that trigger the Toxicity Characteristic Leaching Procedure (TCLP) limits.[1]

4.3 The "Generator Knowledge" Rule

As a researcher, you apply "Generator Knowledge" to classify the waste.

  • Protocol: Document that while this compound is not RCRA-listed, it is treated as "Non-RCRA Regulated Chemical Waste" managed via incineration to prevent environmental release.[1]

References
  • MetaSci. (n.d.). Safety Data Sheet: this compound. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: this compound. Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound (CAS 108-53-2).[1][4][5] National Library of Medicine. Retrieved from [1]

Laboratory Safety Guide: Isocytosine Handling & PPE Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Isocytosine (2-Aminouracil) is a pyrimidine nucleobase analogue widely used in synthetic biology and pharmaceutical development.[1] While not classified as a High Potency Active Pharmaceutical Ingredient (HPAPI), it presents distinct respiratory and irritant hazards, particularly in its dry powder form.

The Scientist’s Perspective: The primary risk with this compound isn't acute toxicity, but particulate dispersion . As a fine crystalline powder, it is prone to static charging, which can lead to aerosolization during weighing. Furthermore, once solubilized (often in DMSO or Acetic Acid), the "vehicle" becomes the primary permeation risk, carrying the solute through standard PPE barriers.

Hazard Classification (GHS)
Hazard TypeCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation (Single Exposure).[1]

Engineering Controls: The First Line of Defense

PPE is the last barrier. Your primary safety relies on containment.[3]

  • Primary Containment: All weighing and transfer of dry this compound must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Pyrimidine bases are hygroscopic and static-prone; static discharge can "pop" the powder, creating an immediate inhalation hazard.[1]

Personal Protective Equipment (PPE) Specifications

This protocol moves beyond generic "wear gloves" advice to specific material science justifications.

A. Respiratory Protection[4][5]
  • Standard Operation (In Hood): No respirator required if sash is at working height.

  • Spill Cleanup / Outside Hood: N95 or P100 Particulate Respirator .

    • Why? this compound dust is fine (<10 µm). Surgical masks provide zero protection against inhalation of chemical particulates.

B. Dermal Protection (Gloves)

Critical Insight: this compound is often dissolved in DMSO or Acetic Acid .

  • Dry Powder Handling: Standard Nitrile (0.11 mm / 4 mil).

  • Solution Handling (DMSO/Acetic Acid):

    • Recommendation: Double-gloving (Nitrile over Nitrile) or Silver Shield® laminate gloves.[1]

    • The Science:[1] DMSO permeates standard nitrile gloves in <10 minutes. If this compound is dissolved in DMSO, the solvent acts as a carrier, transporting the chemical through the glove and into the skin.

C. Ocular Protection[1][3][4][6][7]
  • Standard: ANSI Z87.1 Chemical Safety Goggles.

  • Why not safety glasses? Powder drifts. Safety glasses have gaps. Goggles form a seal that prevents airborne dust from contacting the lacrimal fluid, where it would dissolve and cause immediate irritation (H319).

PPE Selection Logic Diagram

PPE_Selection_Logic Start Start: Handling this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution / Liquid State_Check->Solution Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles Engineering: Fume Hood Solid->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Aq PPE: Nitrile Gloves + Safety Glasses Solvent_Check->PPE_Aq Aqueous/Buffer PPE_Org PPE: Double Nitrile or Laminate Gloves (DMSO Risk) Solvent_Check->PPE_Org DMSO/Acetic Acid

Figure 1: Decision Logic for PPE selection based on physical state and solvent carrier risks.

Operational Protocol: Weighing & Solubilization

This workflow ensures "Self-Validating Safety"—if a step is missed, the risk becomes visibly apparent (e.g., powder drift).

Step 1: Preparation
  • Verify Fume Hood flow (face velocity 80–100 fpm).

  • Don PPE: Lab coat (buttoned), Goggles, Nitrile Gloves.[4][5]

  • Pre-weighing check: Place a dark surface (e.g., black paper) inside the hood. This makes white this compound dust visible if spills occur.

Step 2: Weighing (The Critical Moment)[1]
  • Open container only inside the hood.

  • Use a disposable anti-static weighing boat .

  • Transfer using a spatula. Do not pour.

  • If static is observed (powder "jumping"), pause. Ground the spatula or use an ionizer.

  • Recap container immediately after transfer.

Step 3: Solubilization
  • Solvent Choice: this compound is sparingly soluble in water (~0.2 g/L) but soluble in Acetic Acid and DMSO.

  • Procedure: Add solvent to the powder, not powder to the solvent (reduces splash risk).

  • Warning: If using Acetic Acid, expect a slight exotherm. If using DMSO, be aware of the "carrier effect" mentioned in Section 3B.

Operational Workflow Diagram

Operational_Workflow Start Begin Procedure Hood_Check Verify Hood Flow (80-100 fpm) Start->Hood_Check Don_PPE Don PPE (Goggles + Nitrile) Hood_Check->Don_PPE Weighing Weighing (Use Anti-Static Boat) Don_PPE->Weighing Solubilize Add Solvent (Acetic Acid/DMSO) Weighing->Solubilize Waste Disposal (Segregate Waste) Solubilize->Waste

Figure 2: Step-by-step operational workflow ensuring containment at every stage.

Disposal & Emergency Response

Waste Segregation

This compound waste must be segregated based on the solvent used.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste Bin (Incineration).
Liquid Waste A This compound in Water/Buffer .[6]Non-Halogenated Organic Waste (pH adjust if needed).
Liquid Waste B This compound in DMSO/Acetic Acid .Segregated Organic Waste . Do not mix with oxidizers.
Spill Cleanup (Dry Powder)[1]
  • Do not sweep. Sweeping creates dust aerosols.

  • Cover the spill with a paper towel dampened with water or ethanol.

  • Wipe up the wet powder to capture particulates.

  • Place all materials in a sealed bag before removing from the hood.

References

  • PubChem. (n.d.).[2] this compound Compound Summary (CID 66950). National Library of Medicine. Retrieved February 9, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.